1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
説明
特性
IUPAC Name |
1-ethyl-3-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-8-6(9)4-5(2)7(8)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIHGVHWGKXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185142 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31217-72-8 | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031217728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties of N-Ethyl-2-Methylmaleimide: A Technical Guide
The following technical guide details the chemical properties, synthesis, and applications of N-ethyl-2-methylmaleimide (NEMM) . This document is structured to provide researchers with actionable data, contrasting NEMM with the more common N-ethylmaleimide (NEM) to highlight its unique steric and electronic utility in chemical biology and drug development.
Executive Summary & Chemical Identity
N-ethyl-2-methylmaleimide (NEMM) is a specialized maleimide derivative distinguished by a methyl substitution on the vinylene bond of the maleimide ring. Unlike its non-methylated counterpart (NEM), which is a rapid and non-selective cysteine alkylator, NEMM exhibits distinct kinetic profiles and steric properties.
The introduction of the C2-methyl group creates a "steric gate" and alters the electronic density of the Michael acceptor system. This makes NEMM a valuable tool for:
-
Differential Alkylation: Probing the accessibility of thiol groups in complex protein environments.
-
Mechanistic Studies: Distinguishing between steric and electronic contributions in Michael additions.
-
Pharmacological Inhibition: Acting as a selective inhibitor for enzymes like Monoglyceride Lipase (MGL) where specific pocket geometry is required.
Physicochemical Profile
| Property | Data |
| Chemical Name | 1-Ethyl-3-methyl-1H-pyrrole-2,5-dione |
| Common Name | N-Ethyl-2-methylmaleimide (NEMM) |
| CAS Number | 31217-72-8 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Physical State | White crystalline solid or oil (depending on purity/temp) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol; Sparingly soluble in water |
| Reactivity Class | Sterically hindered Michael Acceptor |
Synthesis & Manufacturing
The synthesis of NEMM is a critical workflow for researchers requiring high-purity material, as commercial stocks can be variable. The preferred route utilizes Citraconic Anhydride as the starting scaffold, ensuring the methyl group is pre-positioned on the maleic backbone.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the condensation and cyclization pathway.
Validated Synthesis Protocol
Objective: Synthesis of NEMM from Citraconic Anhydride. Scale: 10 mmol basis.
-
Amic Acid Formation:
-
Dissolve Citraconic Anhydride (1.12 g, 10 mmol) in diethyl ether (20 mL).
-
Cool to 0°C on an ice bath.
-
Dropwise add Ethylamine (excess, or 1.0 eq if using defined solution) with vigorous stirring.
-
Observation: The reaction is exothermic. A white precipitate (N-ethylcitraconamic acid) typically forms.
-
Stir for 1 hour at Room Temperature (RT). Evaporate solvent to isolate the intermediate.
-
-
Cyclization (Imide Formation):
-
Resuspend the intermediate in Acetic Anhydride (5 mL) containing Sodium Acetate (400 mg).
-
Heat to 90-100°C for 2-4 hours.
-
Mechanism:[1][2][3][4][5][6] Acetic anhydride drives the dehydration of the carboxylic acid and amide to close the ring.
-
Workup: Pour reaction mixture onto crushed ice (to hydrolyze excess anhydride). Extract with Dichloromethane (3 x 20 mL).
-
Purification: Wash organic layer with sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over MgSO₄.
-
Final Step: Flash chromatography (Hexane/EtOAc) may be required if the crude oil is colored.
-
Reactivity Profile: The "Methyl Effect"
The defining feature of NEMM is the impact of the C2-methyl group on thiol-maleimide chemistry. This is not merely a "slower NEM"; it is a distinct chemical probe.
Steric vs. Electronic Control
In standard NEM, the double bond is electron-deficient and sterically accessible, leading to rapid reaction with thiols (
-
Steric Hindrance: Blocks the approach of the nucleophile, significantly reducing the reaction rate (
is lower). -
Electronic Donation: The methyl group donates electron density into the
-system (hyperconjugation), making the double bond less electrophilic.
Critical Finding - Regioselectivity: Contrary to purely steric predictions, literature suggests that for certain small thiols (like Glutathione), the nucleophilic attack can occur at the more substituted carbon (the one bearing the methyl group). This is attributed to the electronic polarization of the system dominating over steric repulsion in specific transition states [1]. However, for bulky proteins, steric exclusion from the methyl-bearing site is the dominant factor.
Reversibility & Retro-Michael Addition
A major concern in Antibody-Drug Conjugate (ADC) development is the stability of the thioether bond.
-
NEM Adducts: Generally considered stable, though slow exchange with plasma thiols (albumin/GSH) occurs over days.
-
NEMM Adducts: The presence of the methyl group on the succinimide ring (post-conjugation) introduces strain and electronic perturbation.
-
Risk: The Retro-Michael reaction (reversal to free maleimide and thiol) is often faster for alkyl-substituted maleimides compared to unsubstituted ones. The equilibrium may shift back towards reactants, making NEMM adducts potentially less stable in plasma than NEM adducts [2].
-
Hydrolysis:[7][2][5] Ring-opening hydrolysis (which stabilizes the adduct) is inhibited by the electron-donating methyl group. This prevents the "locking" mechanism used to stabilize modern ADCs [3].
-
Comparative Reactivity Table
| Feature | N-Ethylmaleimide (NEM) | N-Ethyl-2-methylmaleimide (NEMM) |
| Reaction Kinetics | Very Fast | Slow / Moderate |
| Thiol Selectivity | Low (hits all accessible thiols) | High (discriminates based on steric fit) |
| Adduct Stability | High (slow exchange) | Moderate (prone to Retro-Michael) |
| Ring Hydrolysis | Moderate rate | Slow (Methyl group inhibits hydrolysis) |
| Primary Use | Total thiol blocking / Capping | Selective probing / Reversible inhibition |
Applications in Drug Development & Chemical Biology
Pharmacological Inhibition (MGL)
NEMM and its derivatives (e.g., N-phenyl-2-methylmaleimides) have been identified as selective inhibitors for Monoglyceride Lipase (MGL) . The methyl group provides the necessary shape complementarity to the enzyme's active site, distinguishing it from broad-spectrum cysteine alkylators [4].
Artificial Metalloenzymes
NEMM is frequently used as a model substrate in the development of Artificial Metalloenzymes (ArMs) . Researchers anchor organometallic catalysts into protein scaffolds and use the enantioselective reduction or modification of NEMM to benchmark the "genetic memory" and stereocontrol imparted by the protein environment [5].
Experimental Workflow: Thiol Probing (Graphviz)
The following diagram outlines a decision tree for using NEMM to probe cysteine accessibility.
References
-
Electronic effects in Michael Addition: ResearchGate. "Glasshouse and field experiments on the control of tobacco blue mould." (Discusses GSH addition to N-ethyl-2-methylmaleimide at the methyl-bearing carbon).
-
Maleimide Stability & Retro-Michael: BenchChem. "Mechanism of maleimide reaction with thiols." (Details the retro-Michael instability and hydrolysis factors).
-
Hydrolytic Stability: PubMed. "Long-term stabilization of maleimide-thiol conjugates." (Explains how electron-donating groups like methyl slow down the stabilizing ring-hydrolysis).
-
MGL Inhibition: UCL Discovery. "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors."
-
Artificial Metalloenzymes: NSF Public Access. "Endowing Organometallic Catalysts with a Genetic Memory: Artificial Metalloenzymes." (Uses N-ethyl-2-methylmaleimide as a model substrate).
Sources
- 1. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1H and 13C NMR Spectra of Substituted Pyrrole-2,5-diones
This guide details the NMR characterization of substituted pyrrole-2,5-diones (maleimides), focusing on their critical role in drug development, particularly for Antibody-Drug Conjugates (ADCs) and covalent inhibitors.
Introduction & Strategic Importance
In modern medicinal chemistry, pyrrole-2,5-diones (commonly known as maleimides) are the gold standard for bioconjugation. They serve as electrophilic "warheads" that target solvent-exposed cysteine residues on proteins to form stable thioether linkages (succinimides).
For the drug development scientist, NMR spectroscopy is not merely for structural confirmation; it is the primary tool for:
-
Quality Control: Verifying the integrity of the electrophilic double bond (critical for reactivity).
-
Kinetic Monitoring: Quantifying the rate of Michael addition with thiols.
-
Stability Assessment: Detecting hydrolysis (ring-opening) or retro-Michael reactions in physiological buffers.
Structural Fundamentals & Numbering
Proper assignment requires a rigid numbering system. The pyrrole-2,5-dione core possesses
Core Structure Logic
-
Positions 2 & 5: Carbonyl carbons (
). Highly deshielded. -
Positions 3 & 4: Olefinic carbons (
). The site of nucleophilic attack.[1] -
Position 1: Nitrogen atom.[2][3][4][5][6][7] Substituents here (
) dictate solubility and electronic tuning.
Caption: Connectivity and key NMR zones of the pyrrole-2,5-dione core. The C3-C4 double bond is the critical reactive site.
H NMR Spectral Analysis
The diagnostic feature of a pristine maleimide linker is the olefinic singlet . Loss or shifting of this peak is the primary indicator of reaction success or compound degradation.
Characteristic Shifts
All values are reported in
| Proton Environment | Chemical Shift (CDCl | Chemical Shift (DMSO- | Multiplicity | Notes |
| H3 / H4 (Unsubstituted) | 6.70 | 7.01 - 7.10 | Singlet (s) | CRITICAL: The "Maleimide Singlet". Diagnostic for linker integrity. |
| N-H (Maleimide) | ~7.8 - 8.5 | ~11.0 - 11.3 | Broad (br s) | Exchangeable with D |
| N-Methyl (N-CH | 3.00 | 2.95 | Singlet | Common in simple derivatives. |
| N-Ethyl (N-CH | 3.58 | 3.50 | Quartet ( | Methylene adjacent to imide nitrogen. |
| N-Phenyl (Aromatic) | 7.30 - 7.50 | 7.40 - 7.60 | Multiplet | Ortho protons often deshielded by carbonyl anisotropy. |
| H3 / H4 (Succinimide) | 2.50 - 3.20 | 2.60 - 3.30 | dd or m | Post-Conjugation: Upfield shift indicates saturation (Michael addition). |
Substituent Effects on Olefinic Protons
When the C3/C4 positions are substituted, the symmetry breaks, or the signal disappears entirely (if disubstituted).
-
3-Methylpyrrole-2,5-dione: The remaining proton at C4 appears as a quartet (
Hz) at 6.3 - 6.4 ppm due to allylic coupling with the methyl group. -
3,4-Dimethylpyrrole-2,5-dione: No olefinic protons. Verification relies entirely on
C NMR or methyl singlets (~1.9 ppm). -
Electron-Withdrawing Groups (Cl, Br): Shift remaining protons downfield, but 3,4-dihalo derivatives (common precursors) have no ring protons.
C NMR Spectral Analysis
Carbon NMR is essential for verifying the carbonyl environments, especially when proton signals are obscured by large protein signals in bioconjugates or complex linkers.
Key Carbon Resonances[9]
| Carbon Environment | Shift (ppm) | Description |
| C=O (C2, C5) | 169.0 - 171.5 | Characteristic imide carbonyls. Distinct from amide (~165) or ketone (~200). |
| C=C (C3, C4) | 134.0 - 135.5 | Unsubstituted alkene carbons. |
| C=C-Me (Substituted) | 140.0 - 145.0 | Methyl substitution pushes the ipso carbon downfield. |
| N-CH | 35.0 - 40.0 | N-alkyl carbon. |
The "Symmetry Trap"
In symmetric N-substituted maleimides (e.g., N-phenylmaleimide), C2 is equivalent to C5, and C3 is equivalent to C4. You will see half the expected number of signals for the ring.
-
Protocol Check: If you see "doubling" of these peaks (e.g., 170.1 and 170.3 ppm), your sample likely contains the hydrolyzed ring-open form (maleamic acid derivative) as an impurity.
Experimental Protocols
Protocol A: Standard Characterization (Small Molecule)
Objective: Confirm identity of a synthesized maleimide linker.
-
Solvent Selection: Use CDCl
for maximum resolution. Use DMSO- if the compound is polar or if you need to observe the N-H proton.-
Note: Avoid Acetone-
if possible, as it can obscure the olefinic region in some derivatives.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition:
-
Set relaxation delay (
) to seconds for quantitative integration of the olefinic singlet (long relaxation time). -
Acquire
C with proton decoupling.
-
Protocol B: Monitoring Thiol-Michael Addition (Bioconjugation Simulation)
Objective: Determine the reactivity (
Caption: Workflow for NMR monitoring of maleimide-cysteine conjugation.
-
Setup: Dissolve the maleimide in DMSO-
. -
Reactant: Add 1.0 equivalent of N-Acetylcysteine (NAC) or Glutathione dissolved in D
O. -
Observation:
-
Disappearance: The singlet at 7.01 ppm (DMSO mix) decreases.
-
Appearance: New multiplets appear at 2.5 - 4.0 ppm corresponding to the succinimide ring protons (H3/H4 become saturated
centers). -
Endpoint: Complete loss of the 7.01 ppm signal confirms 100% conjugation.
-
Common Artifacts & Troubleshooting
| Observation | Diagnosis | Remediation |
| Extra Singlet ~6.0 - 6.2 ppm | Maleimide Hydrolysis. The ring has opened to form maleamic acid. | Check pH of buffer/solvent. Maleimides hydrolyze rapidly at pH > 8.0. |
| Broadening of ~7.0 ppm peak | Polymerization. Maleimides can homopolymerize under light or radical conditions. | Add radical inhibitor (e.g., BHT) if storing for long periods. Store in dark. |
| Split Carbonyl Peak (13C) | Isomaleimide. Kinetic isomer where N is double-bonded to C2-O. | Recrystallize or re-synthesize. Isomaleimides are less stable and reactive. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments.[8] Bioconjugate Chemistry. Link
-
Fontaine, S. D., et al. (2015). Hydrolysis of Maleimides and the Effects on ADC Stability. Bioconjugate Chemistry. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 4. 1H-Pyrrole-2,5-dione, 3,4-diphenyl- | C16H11NO2 | CID 2752461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mechanistic Guide: N-Ethyl-2-Methylmaleimide (NEMM)
This guide details the mechanistic and practical aspects of N-ethyl-2-methylmaleimide (NEMM) , a specialized Michael acceptor used in bioconjugation and chemical biology. Unlike the ubiquitous N-ethylmaleimide (NEM), the C2-methyl substitution in NEMM introduces critical steric and electronic perturbations that alter reaction kinetics, regioselectivity, and hydrolytic stability.
Executive Summary
N-ethyl-2-methylmaleimide (NEMM) is a substituted maleimide derivative used to target thiols (cysteine residues) via the Thiol-Michael addition. While functionally similar to N-ethylmaleimide (NEM), the presence of a methyl group on the olefinic double bond (C3/C4 position) significantly modulates its reactivity profile.
-
Core Utility: NEMM serves as a "tuned" electrophile. The methyl group reduces the rate of thiol addition compared to NEM, allowing for kinetic discrimination between thiols of varying nucleophilicity (e.g., low pKa vs. high pKa cysteines).
-
Key Differentiator: The resulting thiosuccinimide adduct exhibits distinct hydrolytic stability and retro-Michael reversibility characteristics compared to unsubstituted maleimides.
Mechanistic Analysis
Electronic and Steric Theory
The reaction is a conjugate addition (1,4-addition) where a thiolate anion attacks the electron-deficient double bond of the maleimide ring.
-
Orbital Interactions: The reaction is driven by the interaction between the highest occupied molecular orbital (HOMO) of the thiolate and the lowest unoccupied molecular orbital (LUMO) of the maleimide system.
-
Effect of the Methyl Group (Electronic): The methyl group at C2 is an electron-donating group (EDG) via hyperconjugation. This donation increases the electron density of the
-system, slightly raising the energy of the LUMO. Consequently, NEMM is less electrophilic than NEM, leading to slower reaction kinetics ( ). -
Effect of the Methyl Group (Steric): The methyl group creates significant steric hindrance at the C2 carbon.
Regioselectivity
Due to the asymmetry introduced by the methyl group, two sites are theoretically available for nucleophilic attack: C2 (proximal to methyl) and C3 (distal).
-
Preferred Pathway: The thiolate attacks C3 (the unsubstituted carbon) .
-
Rationale: Attack at C2 is sterically blocked by the methyl group. Furthermore, the transition state for attack at C3 is lower in energy because it avoids the steric clash between the incoming sulfur nucleophile and the methyl substituent.
Reaction Pathway
-
Nucleophilic Attack: The thiolate attacks C3, breaking the
-bond. -
Enolate Formation: The negative charge is delocalized onto the carbonyl oxygen and the C2 carbon (forming a stabilized enolate intermediate). The methyl group at C2 helps stabilize the developing partial positive charge character in the transition state (though the enolate is anionic, the inductive effect stabilizes the adjacent carbon center).
-
Protonation: The enolate is protonated (usually from the solvent or the conjugate acid of the thiol) to yield the neutral thiosuccinimide adduct.
Visualization: Reaction Mechanism[1]
The following diagram illustrates the regioselective attack and the subsequent stabilization pathways.
Caption: Regioselective Thiol-Michael addition to NEMM. The methyl group directs attack to C3, forming a chiral thiosuccinimide.
Stability & Hydrolysis Kinetics
A critical consideration for drug development is the stability of the conjugate in plasma.
Retro-Michael Reversibility
Maleimide thioethers are not "permanent" bonds; they exist in equilibrium with the free thiol and maleimide.
-
NEMM Specifics: The C2-methyl group introduces steric strain in the succinimide ring (Thorpe-Ingold effect). This strain can accelerate the retro-Michael reaction compared to unsubstituted maleimides.
-
Implication: NEMM adducts may be less stable towards thiol exchange (e.g., with glutathione) unless the ring is opened.
Hydrolytic Stabilization
To prevent payload loss via retro-Michael, the succinimide ring can be hydrolyzed to the succinamic acid.
-
Mechanism: Water attacks one of the carbonyl carbons.
-
Methyl Effect: The methyl group can accelerate hydrolysis due to ring strain relief. Once hydrolyzed, the molecule cannot undergo retro-Michael elimination, effectively "locking" the conjugate.
| Parameter | N-Ethylmaleimide (NEM) | N-Ethyl-2-methylmaleimide (NEMM) |
| Electrophilicity | High | Moderate (Attenuated by Methyl EDG) |
| Reaction Rate ( | Fast ( | Slower (~10-100x slower than NEM) |
| Regioselectivity | None (Symmetric) | High (Attack at unsubstituted C3) |
| Retro-Michael | Slow | Accelerated (Steric Strain) |
| Hydrolysis Rate | Slow (pH 7.5) | Moderate (Strain Relief) |
Experimental Protocols
Kinetic Assay (Determining )
This protocol measures the disappearance of the maleimide double bond absorbance at 300-305 nm.
Materials:
-
NEMM (Stock: 100 mM in dry DMSO).
-
L-Cysteine or Target Protein (Stock: Freshly prepared in degassed buffer).
-
Buffer: PBS pH 7.0 + 1 mM EDTA (to chelate metals that catalyze oxidation).
Workflow:
-
Baseline: Dilute NEMM to 0.5 mM in Buffer. Measure
. -
Initiation: Add Cysteine (10-fold excess for pseudo-first-order conditions).
-
Monitoring: Record
every 10 seconds for 10 minutes. -
Calculation: Plot
vs. time. The slope is .
Synthesis of NEMM-Conjugate
Step-by-Step:
-
Reduction: Ensure protein thiols are reduced (use TCEP, remove excess if using DTT).[1]
-
Equilibration: Adjust protein to pH 6.5–7.0. (Avoid pH > 7.5 to minimize hydrolysis of NEMM before conjugation).
-
Addition: Add NEMM (5-20 molar excess) from DMSO stock. Final DMSO < 5% v/v.
-
Incubation: React for 2 hours at 4°C or RT.
-
Quenching: Add excess N-acetylcysteine or free cysteine to consume unreacted NEMM.
-
Purification: Desalt via Zeba spin column or dialysis to remove excess reagent.
Visualization: Experimental Workflow
Caption: Standard workflow for NEMM bioconjugation ensuring thiol specificity and removal of excess reagent.
References
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. Link
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.[2] Bioconjugate Chemistry. Link
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. Link
-
Kalia, J., & Raines, R. T. (2007). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Context on hydrolytic stability of bioconjugates). Link
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews. Link
Sources
Solubility and Stability of N-Ethyl-2-Methylmaleimide (NEMM) in Aqueous Buffers
This guide details the solubility, stability, and preparation of N-ethyl-2-methylmaleimide (NEMM) in aqueous buffers. It is designed for researchers requiring precise cysteine modification where the standard N-ethylmaleimide (NEM) may not offer the required specificity or kinetic profile.
Executive Summary
N-ethyl-2-methylmaleimide (NEMM) is a hydrophobic maleimide derivative used for the alkylation of sulfhydryl groups (cysteine residues). Unlike its unmethylated analog (NEM), the presence of a methyl group on the olefinic double bond increases lipophilicity and alters reaction kinetics.
Critical Operational Rule: NEMM is sparingly soluble in pure water and unstable in alkaline aqueous solutions. To ensure experimental reproducibility, you must use a Two-Step Solubilization Protocol :
-
Primary Solubilization: Dissolve the solid in an anhydrous organic solvent (DMSO or DMF).
-
Secondary Dilution: Dilute the organic stock into the aqueous reaction buffer immediately prior to use.
Physicochemical Profile
Understanding the structural differences between NEM and NEMM is vital for predicting solubility behavior.
| Feature | N-Ethylmaleimide (NEM) | N-Ethyl-2-Methylmaleimide (NEMM) | Implication for Solubility |
| CAS Number | 128-53-0 | 31217-72-8 | Distinct chemical entity. |
| Structure | Unsubstituted double bond | Methyl-substituted double bond | Methyl group adds steric bulk and hydrophobicity. |
| Molecular Weight | 125.13 g/mol | 139.15 g/mol | Slight increase in mass. |
| LogP (Est.) | ~0.5 | ~0.8 - 1.0 | NEMM is more lipophilic; less water-soluble than NEM. |
| Water Solubility | ~25–50 mg/mL | < 10 mg/mL (Est.) | Do not dissolve directly in buffer. |
Technical Insight: The methyl group at the C3/C4 position (citraconimide motif) creates steric hindrance. While this can stabilize the ring against hydrolysis compared to unsubstituted maleimides, it significantly reduces the rate of dissolution in water.
Solubility in Common Solvents
The following data summarizes the solubility limits for preparing stock solutions.
| Solvent | Solubility Limit (25°C) | Stability | Recommended Use |
| DMSO (Anhydrous) | > 100 mM (High) | High (Months at -20°C) | Preferred. Universal solvent for stock preparation.[1] |
| DMF | > 100 mM (High) | High (Months at -20°C) | Alternative if DMSO is incompatible with downstream assays. |
| Ethanol (100%) | ~ 50 mM | Moderate | Use only if organic solvents must be evaporated later. |
| Water / Buffer | Poor (< 10 mM) | Low (Hydrolysis Risk) | Only for final working solution. Prepare immediately before use. |
Stability & Hydrolysis Kinetics
Maleimides are subject to hydrolysis, where the ring opens to form non-reactive maleamic acid derivatives. This reaction competes with the desired thiol alkylation.
-
pH Dependence: Hydrolysis is base-catalyzed. At pH > 7.5, the half-life of maleimides decreases exponentially.
-
Substituent Effect: The methyl group in NEMM provides some steric protection, making the ring slightly more resistant to hydrolysis than NEM. However, it also slows the reaction with thiols.
-
Temperature: Hydrolysis rates double roughly every 10°C increase. Keep solutions on ice (4°C) until the reaction starts.
Reaction Pathways Diagram
The following diagram illustrates the competition between the desired cysteine modification and the degradation pathway.
Caption: Kinetic competition between specific cysteine alkylation (green) and irreversible hydrolysis (red).
Recommended Experimental Protocol
To ensure maximum reactivity and solubility, follow this "Two-Step" preparation method.
Step 1: Prepare Concentrated Organic Stock
-
Weigh the NEMM solid.
-
Dissolve in anhydrous DMSO to a concentration of 100 mM (approx. 13.9 mg/mL).
-
Why? This minimizes the volume of organic solvent added to your protein sample later.
-
-
Storage: Aliquot into single-use vials and store at -20°C. Protect from moisture (DMSO is hygroscopic).
Step 2: Prepare Aqueous Working Solution
-
Prepare your reaction buffer (e.g., PBS, HEPES, or Tris).
-
Optimal pH: 6.5 – 7.[2]5. (Avoid pH > 8.0 to prevent rapid hydrolysis).
-
Degassing: Recommended to prevent oxidation of free thiols before labeling.
-
-
Immediately before use , dilute the DMSO stock into the buffer.
-
Target Concentration: Typically 1–10 mM (10-20 fold molar excess over thiols).
-
Solvent Limit: Keep final DMSO concentration < 1-2% (v/v) to avoid protein denaturation.
-
-
Mix gently. Do not vortex vigorously if the protein is sensitive.
Step 3: The Reaction
-
Add the Working Solution to your protein sample.
-
Incubate at room temperature for 1–2 hours or at 4°C overnight .
-
Quench: Stop the reaction by adding excess free thiol (e.g., DTT or BME) or by removing excess reagent via desalting/dialysis.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Stock concentration too high or buffer too cold. | Warm the buffer to RT before adding the stock.[2] Ensure final NEMM conc. is < 5 mM. |
| Low Labeling Efficiency | Reagent hydrolysis (inactive). | Do not use aqueous stocks stored > 1 hour. Always prepare fresh from DMSO stock. |
| Non-Specific Labeling | pH too high (> 8.0). | At high pH, maleimides react with Lysine (amines). Adjust buffer to pH 7.0. |
| Reversibility | Retro-Michael addition. | The methyl group can destabilize the thioether. Avoid heating the labeled sample in reducing buffer (SDS-PAGE) if preserving the label is critical. |
References
-
PubChem. Maleimide, N-ethyl-2-methyl- (Compound Summary). National Library of Medicine. [Link]
-
Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.[3][4][5][6][7] (Discusses hydrolysis kinetics of substituted maleimides). [Link]
Sources
The Versatile Reactivity of the Maleimide Double Bond: A Technical Guide for N-Substituted Scaffolds
Abstract
N-substituted maleimides are a cornerstone of modern chemical synthesis, finding indispensable roles in bioconjugation, drug development, and materials science. The reactivity of their electrophilic carbon-carbon double bond is central to their utility, offering a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity principles of N-substituted maleimides. We will move beyond a singular focus on the well-trodden thiol-Michael addition, venturing into the nuanced world of cycloaddition reactions and the profound influence of the N-substituent on reaction kinetics, selectivity, and product stability. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of maleimide chemistry with a foundation of mechanistic understanding and field-proven insights.
The Electronic Landscape of the Maleimide Core
The reactivity of the maleimide double bond is a direct consequence of its electronic structure. The two flanking carbonyl groups act as powerful electron-withdrawing groups, polarizing the π-system and rendering the β-carbons highly electrophilic and susceptible to nucleophilic attack. This inherent electronic deficiency is the primary driver for the diverse reactions discussed herein.
The nature of the substituent on the nitrogen atom (R-group) plays a critical role in modulating this electrophilicity. Electron-withdrawing N-substituents, such as aryl groups, further enhance the double bond's reactivity towards nucleophiles. Conversely, electron-donating alkyl groups can slightly attenuate this effect. This principle of electronic tuning is a key consideration in designing maleimide-based reagents for specific applications.
Key Reaction Pathways of the Maleimide Double Bond
The electron-deficient double bond of N-substituted maleimides participates in a variety of chemical transformations. The most prominent of these are Michael additions and cycloaddition reactions.
The Michael Addition: A Workhorse of Bioconjugation
The addition of nucleophiles across the activated double bond, known as the Michael addition, is arguably the most utilized reaction of N-substituted maleimides.[1]
The reaction between a maleimide and a thiol group (typically from a cysteine residue in a protein) is a cornerstone of bioconjugation.[2] This reaction proceeds rapidly and with high selectivity under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring excellent chemoselectivity.[1][2]
The reactive species is the thiolate anion (R-S⁻), whose concentration increases with pH. However, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive reactions with amines (like the ε-amino group of lysine) can occur.[1]
Mechanism of Thiol-Maleimide Michael Addition
The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons, forming a carbanion intermediate. This is followed by protonation to yield the stable thiosuccinimide adduct.
Caption: Mechanism of the Furan-Maleimide Diels-Alder Reaction.
Under photochemical conditions, N-substituted maleimides can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane rings. [3]This reaction provides a powerful method for constructing strained ring systems.
A key distinction in reactivity is observed between N-alkyl and N-aryl maleimides. N-alkyl maleimides can often be directly irradiated (e.g., at 370 nm) to promote the reaction. [3][4]In contrast, N-aryl maleimides typically require a photosensitizer (like thioxanthone) and irradiation at a longer wavelength (e.g., 440 nm) to facilitate the reaction, as they have a near-zero triplet quantum yield. [3][5] Table 3: Quantum Yields for [2+2] Photocycloaddition of Maleimides
| Maleimide Derivative | Quantum Yield (Φ) | Conditions |
| N-butylmaleimide | 0.060 ± 0.004 | 365 nm irradiation in DCM |
| Data from a study on intramolecular thiomaleimide photocycloadditions. | ||
| [6] |
1,3-Dipolar Cycloadditions
The maleimide double bond is also a competent dipolarophile in 1,3-dipolar cycloadditions with species like nitrile oxides and nitrilimines. [7]These reactions are valuable for the synthesis of five-membered heterocyclic rings, such as isoxazolines and pyrazolines, which are common motifs in medicinal chemistry. [8]The reaction often proceeds with high regioselectivity.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including stoichiometry, concentration, temperature, and reaction time, is often necessary for specific substrates.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need to be conjugated, they must first be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide. [1]The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching and Purification: Quench any unreacted maleimide by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine. Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Workflow for Thiol-Maleimide Conjugation
Caption: General experimental workflow for thiol-maleimide conjugation.
General Protocol for Furan-Maleimide Diels-Alder Reaction
This protocol describes a typical procedure for the Diels-Alder reaction between a furan derivative and an N-substituted maleimide.
-
Reactant Preparation: Dissolve equimolar amounts of the furan derivative and the N-substituted maleimide (e.g., N-phenylmaleimide) in a suitable solvent (e.g., methanol, ethyl acetate, or neat). [9][10]2. Reaction: Stir the reaction mixture at the desired temperature. The reaction can often proceed at room temperature over several hours to days, or it can be accelerated by heating. [9][10]For example, reacting N-phenylmaleimide with furan neat can be allowed to stand for at least 20 hours. [10]3. Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, the product may precipitate from the reaction mixture and can be isolated by filtration. [10]If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. [9]
General Protocol for [2+2] Photocycloaddition of an N-Alkylmaleimide with an Alkene
This protocol outlines a general procedure for the direct irradiation [2+2] photocycloaddition.
-
Reaction Setup: In a quartz reaction vessel, dissolve the N-alkylmaleimide (e.g., N-benzylmaleimide) and a slight excess of the alkene (e.g., styrene) in a suitable solvent like dichloromethane. [3]2. Irradiation: Irradiate the solution with a UV lamp (e.g., 370 nm LED) at room temperature with stirring. [3][4]3. Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting cyclobutane adduct by column chromatography on silica gel. [3]
Conclusion
The double bond of N-substituted maleimides is a remarkably versatile functional group, offering a rich landscape of reactivity for chemical biologists, medicinal chemists, and materials scientists. While the thiol-Michael addition remains a powerful and widely used tool for bioconjugation, a deeper understanding of cycloaddition reactions and the subtle yet profound influence of the N-substituent opens new avenues for innovation. By carefully selecting the N-substituent and reaction conditions, researchers can fine-tune the reactivity, selectivity, and stability of maleimide-based systems to meet the specific demands of their applications, from creating highly stable antibody-drug conjugates to designing next-generation responsive materials.
References
-
Boutureira, O., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Journal of the American Chemical Society. Available at: [Link]
-
Al-Rawashdeh, N. A. F., et al. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers. Available at: [Link]
-
Scribd. (n.d.). Diels-Alder Reaction: Computational and Experimental Analysis. Available at: [Link]
-
University of Wisconsin-La Crosse. (n.d.). Experiment 3: Diels-Alder exo or endo?. Available at: [Link]
-
Skolia, E., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Available at: [Link]
-
Skolia, E., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Publications. Available at: [Link]
-
Lopes, L. G. F., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers. Available at: [Link]
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews. Available at: [Link]
-
ResearchGate. (2022). [2+2]-Photocycloaddition of N -Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. Available at: [Link]
-
Roberts, D. L., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry. Available at: [Link]
-
Gregory, E. J., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Chemistry. Available at: [Link]
-
Skolia, E., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N -Aryl Maleimides. ResearchGate. Available at: [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Purdue University. Available at: [Link]
-
Skolia, E., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PubMed. Available at: [Link]
-
Štirn, Ž., et al. (2016). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters. Available at: [Link]
-
ResearchGate. (n.d.). Results of the DA reactions of maleimide and N-alkyl maleimides with biobased furans (selected examples). Available at: [Link]
-
Bakhtin, M. A., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules. Available at: [Link]
-
Abayasekara, D. R. (2016). Effects of N-substituents on the Polymerization Properties of Maleimide. VCU Scholars Compass. Available at: [Link]
-
Wikipedia. (2023). Hammett equation. Available at: [Link]
-
Attanasi, O. A., et al. (2010). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β-UNSATURATED CARBONYL COMPOUNDS. ARKIVOC. Available at: [Link]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. Available at: [Link]
-
da Silva, A. B. F., et al. (2017). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Available at: [Link]
-
ResearchGate. (2022). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. Available at: [Link]
-
Gregory, E. J., et al. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. Available at: [Link]
-
ChemRxiv. (2021). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. websites.umich.edu [websites.umich.edu]
Spectroscopic characterization of pyrrole-2,5-dione derivatives
Title: Technical Guide: Spectroscopic Characterization of Pyrrole-2,5-dione (Maleimide) Derivatives
Executive Summary: This technical guide provides a rigorous framework for the structural validation and functional assessment of pyrrole-2,5-dione (maleimide) derivatives. As the primary scaffold for cysteine-selective bioconjugation in antibody-drug conjugates (ADCs) and fluorescent labeling, the maleimide ring requires precise spectroscopic monitoring to ensure synthetic fidelity and reaction efficiency. This document moves beyond basic spectral assignment, detailing the causal physical chemistry governing signal generation and providing self-validating protocols for industrial and academic research.
Structural Fundamentals & Synthetic Context
The pyrrole-2,5-dione core is a cyclic, unsaturated imide. Its reactivity is defined by the electron-deficient double bond, making it a potent Michael acceptor. Characterization must distinguish between the intact maleimide (reactive), the hydrolyzed maleamic acid (inactive impurity), and the succinimide adduct (post-conjugation product).
Key Synthetic Impurities to Monitor:
-
Maleamic Acid: Result of incomplete ring closure or hydrolysis.
-
Furan-2,5-dione (Maleic Anhydride): Starting material residue.
-
Isomaleimide: Kinetic byproduct where the double bond isomerizes.
Vibrational Spectroscopy (IR/Raman)
Infrared spectroscopy provides the most rapid "fingerprint" verification of the imide ring formation. The diagnostic power lies in the coupling of the two carbonyl groups.
The Carbonyl Doublet (Mechanical Coupling)
Unlike simple ketones, the maleimide ring exhibits two distinct carbonyl stretching bands due to vibrational coupling (symmetric and asymmetric stretching).
-
Asymmetric Stretch (
): Typically appearing at 1700–1720 cm⁻¹ . This is generally the stronger, broader band. -
Symmetric Stretch (
): A sharper, weaker band appearing at 1760–1780 cm⁻¹ .
Critical Insight: The separation (
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Cause |
| C=O[1][2] (Symmetric) | 1760 – 1780 | Weak/Medium | In-phase stretching of both C=O |
| C=O (Asymmetric) | 1700 – 1720 | Strong | Out-of-phase stretching |
| C=C (Ring) | 1580 – 1600 | Weak | Conjugated alkene stretch |
| C-N-C (Imide) | 1350 – 1400 | Medium | Ring skeletal vibration |
Nuclear Magnetic Resonance (NMR) Profiling[3]
NMR is the gold standard for purity assessment. The chemical shift of the vinylic protons is the primary "Go/No-Go" indicator for bioconjugation readiness.
H NMR: The Diagnostic Singlet
In
-
Chemical Shift:
6.7 – 7.1 ppm (Dependent on solvent: ~6.7 ppm in CDCl , ~7.0 ppm in DMSO- ). -
Causality: These protons are significantly deshielded by the anisotropy of the two adjacent carbonyl groups and the electron-withdrawing nature of the imide nitrogen.
C NMR
-
Carbonyl Carbons:
169 – 172 ppm. -
Vinylic Carbons:
134 – 135 ppm.
Diagram: Spectroscopic Validation Workflow
Caption: Logical workflow for structural validation of maleimide derivatives, prioritizing vibrational screening followed by NMR quantitation.
Electronic Spectroscopy & Fluorescence
While simple alkyl-maleimides have weak UV absorbance (
Photoinduced Electron Transfer (PET) Quenching
Many maleimide dyes (e.g., Maleimide-Coumarins, Maleimide-BODIPY) are non-fluorescent in their unreacted state.
-
Mechanism: The maleimide double bond acts as an electron acceptor, quenching the excited state of the attached fluorophore via PET.
-
Conjugation Effect: Upon reaction with a thiol (forming a succinimide), the double bond is saturated. The reduction potential changes, PET is blocked, and fluorescence is restored.
-
Application: This allows for "wash-free" labeling protocols, as unreacted dye is "dark."
Protocol: Real-Time Monitoring of Thiol-Maleimide Conjugation
This protocol uses
Objective: Confirm complete consumption of the Michael acceptor to prevent off-target toxicity in drug applications.
Materials:
-
Maleimide derivative (10 mM in DMSO-
). -
L-Cysteine or Thiol equivalent (1.1 equivalents).
-
NMR Tube (5 mm).
Methodology:
-
Baseline Scan (
): Acquire a spectrum of the maleimide solution. Integrate the vinylic singlet at 7.0 ppm (Set integral to 2.0). -
Addition: Add the thiol directly to the NMR tube. Invert gently to mix (do not vortex vigorously to avoid introducing O
which oxidizes thiols to disulfides). -
Monitoring: Acquire spectra at 5, 15, and 30 minutes.
-
Endpoint Verification:
-
Disappearance: The singlet at 7.0 ppm should vanish completely.
-
Appearance: New multiplets will appear in the
2.5 – 4.5 ppm region, corresponding to the succinimide ring protons ( ) and the thioether methylene.
-
Diagram: Reaction Monitoring Pathway
Caption: Spectroscopic evolution during bioconjugation. The disappearance of the 7.0 ppm signal is the primary metric for reaction completion.
Mass Spectrometry & Fragmentation Patterns[4][5][6][7][8]
In ESI-MS (Electrospray Ionization), maleimides often display characteristic fragmentation useful for structural elucidation.
-
Retro-Diels-Alder (RDA): For maleimides fused to other rings (e.g., tetrahydrophthalimides), RDA is the dominant pathway.
-
Ring Cleavage: Loss of CO (28 Da) or CONH (43 Da) from the imide ring.
-
Adduct Verification: In ADCs, the mass shift must correspond exactly to the linker-drug payload.
-
Note: In MALDI-MS, maleimides can sometimes undergo prompt fragmentation or polymerization if laser power is too high. Soft ionization (ESI) is preferred.
-
References
-
Bioconjugation Techniques. Hermanson, G. T. (2013). Academic Press. (The definitive text on maleimide-thiol chemistry).
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley. (Standard reference for IR/NMR assignments).
-
Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry. (Review of fluorescent maleimide probes and hydrolysis rates).
-
Thiol-Reactive Probes Excited with Ultraviolet Light. Thermo Fisher Scientific. (Data on coumarin-maleimide fluorescence properties).
-
Reversible maleimide-thiol adducts yield glutathione-sensitive hydrogels. Royal Society of Chemistry. (NMR monitoring of maleimide disappearance at 6.82 ppm).[3]
Sources
An In-depth Technical Guide to the Hydrolysis Rate of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
This guide provides a comprehensive technical overview of the hydrolysis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, a substituted N-alkylmaleimide. It is intended for researchers, scientists, and drug development professionals who utilize maleimide chemistry and require a deep understanding of its stability in aqueous environments. We will delve into the core principles governing the hydrolysis of this compound, the critical factors that influence its rate, and a detailed, field-proven protocol for its empirical determination.
Introduction: The Significance of Maleimide Hydrolysis in Bioconjugation
Maleimides are a cornerstone of bioconjugation chemistry, prized for their high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides.[1][2][3] This reaction proceeds via a Michael addition, forming a stable thioether bond.[4] The compound of interest, 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, is a representative N-alkylmaleimide. Its stability in aqueous media is a critical parameter, as the maleimide ring is susceptible to hydrolysis. This ring-opening reaction forms an unreactive maleamic acid derivative, rendering the molecule incapable of reacting with thiols.[1][4]
Understanding and controlling the rate of hydrolysis is paramount for several reasons:
-
Optimizing Conjugation Efficiency: To achieve high yields in bioconjugation reactions, the rate of the thiol-maleimide reaction must significantly exceed the rate of hydrolysis.[5]
-
Ensuring Reagent Integrity: Aqueous stock solutions of maleimides can lose reactivity over time due to hydrolysis.[5][6]
-
Modulating Conjugate Stability: In some advanced applications, such as antibody-drug conjugates (ADCs), the hydrolysis of the thiosuccinimide ring post-conjugation can be desirable to prevent retro-Michael reactions and enhance in-vivo stability.[6][7][8]
This guide will provide the foundational knowledge and practical methodology to investigate and manage the hydrolytic stability of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione.
The Mechanism of Maleimide Hydrolysis
The hydrolysis of the maleimide ring is a well-understood process that is primarily catalyzed by hydroxide ions (OH⁻).[9][10] The reaction proceeds through a nucleophilic attack on one of the carbonyl carbons of the imide ring.
Here is a diagrammatic representation of the base-catalyzed hydrolysis mechanism:
Caption: Base-catalyzed hydrolysis of a substituted maleimide.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion attacks one of the electrophilic carbonyl carbons of the maleimide ring.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, resulting in the cleavage of the carbon-nitrogen bond and the opening of the pyrrole-2,5-dione ring. This forms the corresponding N-alkyl-maleamic acid.[9]
Critical Factors Influencing the Hydrolysis Rate
The rate of hydrolysis of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is not a fixed value but is highly dependent on several environmental factors.
pH
The pH of the aqueous solution is the most critical factor governing the rate of maleimide hydrolysis.[6]
-
Acidic to Neutral pH (pH < 7.5): Maleimides are most stable in this range.[6] While hydrolysis still occurs, the rate is generally slow. The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5, which represents a compromise between thiol reactivity and maleimide stability.[1][5][6]
-
Alkaline pH (pH > 7.5): The rate of hydrolysis increases significantly with increasing pH.[6][11] This is due to the higher concentration of hydroxide ions, which act as the catalyst for the reaction. At highly alkaline pH, the hydrolysis can be very rapid.[6]
Temperature
Temperature has a significant impact on the rate of hydrolysis, as it does for most chemical reactions.
-
Higher Temperatures: Increased temperatures accelerate the rate of hydrolysis.[5][6] Therefore, for applications requiring maleimide stability, it is often recommended to perform reactions at room temperature or even at 4°C.[5]
-
Quantitative Effect: The relationship between temperature and the reaction rate can be described by the Arrhenius equation, where the rate constant increases exponentially with temperature.
Buffer Composition
While pH is the primary determinant, the composition of the buffer can also play a role. Certain buffer species may participate in nucleophilic catalysis, although this is generally a minor effect compared to the influence of pH. It is crucial to use well-defined buffer systems when studying or performing reactions with maleimides.
Substituents on the Maleimide Ring
The electronic properties of the substituents on the nitrogen and the carbon-carbon double bond of the maleimide ring can influence the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating hydrolysis.[12][13][14] For 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, the ethyl and methyl groups are electron-donating, which would be expected to result in a relatively stable maleimide ring compared to maleimides with electron-withdrawing substituents.
Experimental Determination of the Hydrolysis Rate
To obtain precise data for the hydrolysis rate of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, a well-controlled kinetic study is required. The following protocol outlines a robust methodology using High-Performance Liquid Chromatography (HPLC), a widely accepted technique for such analyses.[6]
Principle
The principle of this assay is to monitor the decrease in the concentration of the intact maleimide and the concomitant increase in the concentration of the hydrolyzed maleamic acid product over time under controlled conditions (pH and temperature). The rate constant of the hydrolysis can then be determined from these concentration-time data.
Materials and Reagents
-
1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
-
Anhydrous, aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) for stock solution preparation.[5][6]
-
A series of aqueous buffers at desired pH values (e.g., phosphate buffers for pH 6.5, 7.0, 7.5, and carbonate-bicarbonate buffers for pH 8.0, 8.5, 9.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid)
-
Thermostatted incubator or water bath
-
Calibrated pH meter
Experimental Workflow
Sources
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- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: Thiol Reactivity of N-ethyl-2-methylmaleimide (NEMM) at Physiological pH
Executive Summary
In the landscape of bioconjugation, N-ethylmaleimide (NEM) is the "sledgehammer"—a hyper-reactive, indiscriminate alkylating agent for thiols. N-ethyl-2-methylmaleimide (NEMM), however, is the "scalpel."
This guide details the physicochemical behavior of NEMM at physiological pH (7.0–7.4). Unlike its unsubstituted counterpart, NEMM introduces a methyl group at the C3 position of the maleimide ring. This seemingly minor modification drastically alters the reagent's kinetic profile, introducing steric hindrance that slows the rate of Michael addition and, critically, destabilizes the resulting thioether adduct, making it a vital probe for studying retro-Michael reversibility and thiol accessibility .
The Physico-Chemical Core: Sterics and Electronics
To master NEMM, one must understand how the C3-methyl group perturbs the standard maleimide-thiol reaction coordinate.
Electronic Deactivation
The maleimide double bond is electron-deficient, acting as a Michael acceptor.
-
NEM (Unsubstituted): Highly electrophilic. Rapidly reacts with thiolate anions (
). -
NEMM (Methyl-substituted): The methyl group exerts a positive inductive effect (+I), donating electron density into the
-system. This raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the double bond less electrophilic and reducing the rate of nucleophilic attack by thiols.
Steric Hindrance & Chirality
The methyl group physically obstructs the approach of the thiolate nucleophile.
-
Kinetic Consequence: The transition state energy is increased, slowing the forward reaction rate (
). -
Thermodynamic Consequence: The resulting succinimide ring is more strained. This steric strain destabilizes the adduct, significantly increasing the rate of the reverse reaction (Retro-Michael,
). -
Stereochemistry: Unlike NEM, the addition of a thiol to NEMM creates two chiral centers (one at the sulfur attachment point, one at the methyl group), leading to diastereomeric mixtures.
Mechanism Diagram
The following diagram illustrates the Michael addition pathway and the competing hydrolysis/retro-Michael pathways.
Figure 1: Reaction pathway of NEMM. Note the significant Retro-Michael pathway (red dashed line) caused by the methyl substitution, distinguishing it from standard NEM.
Kinetic Profile at Physiological pH[1]
At pH 7.4, the sulfhydryl group of cysteine (
Comparative Reactivity (NEM vs. NEMM)
| Parameter | N-ethylmaleimide (NEM) | N-ethyl-2-methylmaleimide (NEMM) | Impact on Experiment |
| Reaction Rate ( | Very Fast ( | Slow ( | NEMM requires higher concentrations or longer times. |
| Selectivity | Low (Reacts with exposed & semi-buried thiols) | High (Prefers highly accessible thiols) | NEMM discriminates based on steric accessibility. |
| Adduct Stability | High (Stable thioether) | Low (Prone to Retro-Michael) | NEMM labels can "fall off" in the presence of competing thiols (e.g., Glutathione). |
| Hydrolysis | Slow ring opening | Variable (Methyl can stabilize or destabilize ring depending on geometry) | Both susceptible to hydrolysis at pH > 7.5. |
The Reversibility Paradox
While researchers often assume maleimide conjugation is permanent, NEMM adducts demonstrate significant reversibility. In plasma or cytoplasm containing high concentrations of glutathione (GSH) or albumin (Cys34), the NEMM moiety can detach from the target protein and transfer to the scavenger thiol.
-
Implication: Do not use NEMM for permanent labeling in long-term in vivo tracking unless the ring is deliberately hydrolyzed to lock it.
Experimental Protocol: Kinetic Discrimination
This protocol is designed to use NEMM to probe the accessibility of cysteine residues, leveraging its slower kinetics compared to NEM.
Reagents & Buffer Selection
-
Buffer: PBS (Phosphate Buffered Saline) or HEPES, pH 7.0 – 7.4.
-
Critical Warning: Avoid Tris or primary amine buffers at pH > 7.5. While NEMM reacts slower with amines than NEM, high concentrations of Tris can still result in competing aminolysis over long incubations.
-
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or Mercaptoethanol as they contain thiols that will quench the NEMM.
-
Stock Solution: Dissolve NEMM in anhydrous DMSO or DMF. Prepare fresh. Maleimides hydrolyze in water even without thiols.
Step-by-Step Workflow
-
Protein Preparation: Adjust protein concentration to 1–5 mg/mL in degassed PBS (pH 7.2).
-
Why degassed? Prevents oxidation of thiols to disulfides, which are unreactive to maleimides.
-
-
Reduction (Optional but Recommended): Add TCEP (2–5 molar excess over thiols) and incubate for 30 mins at RT. TCEP does not need to be removed before adding maleimides.
-
NEMM Addition (The Kinetic Discrimination Step): Add NEMM to the protein solution.
-
For Surface Thiols: Use 10–20 molar excess. React for 15–30 minutes at 4°C.
-
For Buried Thiols: Use 50–100 molar excess. React for 2–4 hours at RT or 37°C.
-
-
Quenching: Stop the reaction by adding a massive excess of DTT (e.g., 50 mM final concentration).
-
Validation (Ellman’s Assay): Quantify remaining free thiols using DTNB (Ellman's Reagent).
-
Calculation: % Labeling =
-
Workflow Diagram
Figure 2: Operational workflow for NEMM labeling. Note the quenching step is critical to define the kinetic endpoint.
Troubleshooting & Self-Validation
Common Failure Modes
-
Low Labeling Efficiency:
-
Cause: Hydrolysis of NEMM stock.
-
Fix: Check stock in DMSO. If it has absorbed water, the maleimide ring opens to maleamic acid (unreactive).[2]
-
Cause: Oxidized protein thiols.
-
Fix: Ensure adequate TCEP reduction.
-
-
Non-Specific Labeling:
The "Self-Validating" Control
To prove that your labeling is specific to the kinetics of NEMM and not just generic alkylation:
-
Run a parallel reaction with NEM (unsubstituted) at the same concentration/time.
-
NEM should label more sites (including buried ones) than NEMM.
-
If NEM and NEMM show identical labeling patterns, your target thiols are likely hyper-accessible, and the steric discrimination of NEMM is not being utilized.
References
-
Kalia, J., & Raines, R. T. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate.[10][11] Bioorganic & Medicinal Chemistry Letters, 17(22), 6286–6289.[10] [Link]
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152. (Discusses the hydrolysis-locking mechanism relevant to substituted maleimides). [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of antibody-drug conjugates. Chemical Society Reviews, 44(15), 5495-5551. (Review of maleimide stability and retro-Michael exchange). [Link]
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- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysis of imido group hydrolysis in a maleimide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
The Vanguard of Modern Therapeutics: A Technical Guide to the Discovery of Novel Pyrrole Derivatives
Foreword: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and clinically approved drugs underscores its significance as a "privileged scaffold."[1] From the life-sustaining core of heme and chlorophyll to the intricate structures of potent pharmaceuticals, the pyrrole nucleus offers a unique combination of aromaticity, electronic richness, and structural versatility.[1] This adaptability allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological activity against a multitude of therapeutic targets.[2][3]
The therapeutic landscape of pyrrole derivatives is remarkably broad, encompassing antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities.[4][5] Marketed drugs such as atorvastatin (cholesterol-lowering), sunitinib (anticancer), and ketorolac (anti-inflammatory) are testaments to the clinical success of this versatile heterocycle.[6] The continued exploration of novel pyrrole-based compounds is driven by the urgent need for new therapeutic agents to combat drug resistance and address unmet medical needs.[7][8]
This technical guide provides an in-depth exploration of the core principles and methodologies involved in the discovery of novel pyrrole derivatives for therapeutic use. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of protocols, but a strategic framework grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system for the identification and optimization of promising new chemical entities.
I. Strategic Synthesis: Building the Foundation for Discovery
The journey to a novel therapeutic begins with the synthesis of a diverse library of compounds. The choice of synthetic strategy is paramount, as it dictates the structural variety and accessibility of the pyrrole derivatives. Two classical and highly versatile methods, the Hantzsch and Paal-Knorr syntheses, form the bedrock of pyrrole library generation.
A. The Hantzsch Pyrrole Synthesis: A Multicomponent Approach to Diversity
The Hantzsch synthesis is a powerful multicomponent reaction that allows for the construction of substituted pyrroles from readily available starting materials: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9] This one-pot reaction is well-suited for combinatorial chemistry and the generation of large, diverse libraries.[2]
Rationale for Hantzsch Synthesis: The key advantage of the Hantzsch synthesis lies in its convergent nature, allowing for the rapid assembly of complex pyrrole structures. The ability to vary three components independently provides access to a vast chemical space, which is essential for comprehensive structure-activity relationship (SAR) studies.
Experimental Protocol: Solid-Phase Hantzsch Pyrrole Synthesis for Library Generation [2]
This protocol details a split-and-pool solid-phase synthesis strategy, which is highly efficient for creating a large library of pyrrole derivatives for subsequent biological screening.
1. Resin Preparation:
- Start with a resin-bound acetoacetamide. This is typically prepared by reacting the desired resin (e.g., aminomethyl polystyrene) with diketene.
2. Imine Formation (First Diversification Point):
- Suspend the resin-bound acetoacetamide in a suitable solvent (e.g., a mixture of trimethyl orthoformate and methanol).
- Add a diverse set of primary amines to individual reaction vessels (one amine per vessel). This is the first point of diversification in the library.
- Allow the reaction to proceed at room temperature to form the corresponding enamines on the solid support.
3. Cyclization with α-Bromoketones (Second Diversification Point):
- Wash the resin to remove excess reagents.
- Add a solution of a diverse α-bromoketone in a solvent like N,N-dimethylformamide (DMF) to each reaction vessel. This is the second point of diversification.
- Heat the reaction mixture to facilitate the intermolecular cyclization, which forms the pyrrole ring.
4. Cleavage from Resin:
- After the reaction is complete, wash the resin thoroughly to remove any unreacted reagents and byproducts.
- Cleave the synthesized pyrrole derivatives from the solid support using an appropriate cleavage cocktail (e.g., a solution of trifluoroacetic acid in dichloromethane).
5. Purification and Characterization:
- Purify the cleaved compounds using techniques such as high-performance liquid chromatography (HPLC).
- Characterize the final products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.
B. The Paal-Knorr Synthesis: A Classic Route to N-Substituted Pyrroles
The Paal-Knorr synthesis is a straightforward and high-yielding method for preparing N-substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11]
Rationale for Paal-Knorr Synthesis: This method is particularly valuable for introducing a wide variety of substituents on the pyrrole nitrogen, which is often a key determinant of biological activity. The reaction conditions are typically mild, making it compatible with a broad range of functional groups.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [12]
Microwave irradiation can significantly accelerate the Paal-Knorr synthesis, leading to shorter reaction times and often improved yields.
1. Reaction Setup:
- In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), a primary amine, and a catalytic amount of an acid (e.g., acetic acid) in a suitable solvent (e.g., ethanol).
2. Microwave Irradiation:
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific reaction.
3. Work-up and Isolation:
- After the reaction is complete and the vessel has cooled, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
4. Characterization:
- Characterize the purified N-substituted pyrrole using standard analytical techniques (NMR, MS, IR).
II. High-Throughput Screening and Biological Evaluation: Identifying Promising Leads
Once a diverse library of pyrrole derivatives has been synthesized, the next critical step is to screen them for biological activity. The choice of assays depends on the therapeutic target of interest. This section provides detailed protocols for key in vitro assays used to identify anticancer, anti-inflammatory, and antibacterial leads.
A. Anticancer Activity Assessment
The discovery of novel anticancer agents is a major focus of pyrrole derivative research.[11] Several key cellular processes are targeted, including cell proliferation, apoptosis, and cell cycle regulation.
1. Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [13][14]
1. Cell Seeding:
- Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in their appropriate culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of the synthesized pyrrole derivatives in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
2. Mechanism of Action: Targeting Key Cancer Pathways
Identifying the mechanism of action is crucial for lead optimization. Many pyrrole derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and the downstream PI3K/Akt/mTOR pathway.[2][4]
a. EGFR Kinase Inhibition Assay
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[4] Its overactivity is a hallmark of many cancers.
Experimental Protocol: In Vitro EGFR Kinase Assay [5]
This protocol describes a continuous-read kinase assay to measure the potency of compounds against the EGFR enzyme.
1. Reagent Preparation:
- Prepare a 10X stock of the active EGFR enzyme (wild-type or mutant) in 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
- Prepare 1.13X stocks of ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox) in the same buffer.
2. Compound Preparation:
- Prepare serial dilutions of the pyrrole derivatives in 50% DMSO.
3. Assay Procedure:
- In a 384-well microtiter plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds for 30 minutes at 27°C.
- Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
- Monitor the increase in fluorescence (e.g., λex 360 nm / λem 485 nm) every ~70 seconds for 30-120 minutes using a plate reader.
4. Data Analysis:
- Determine the initial velocity of the reaction from the linear portion of the progress curves.
- Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
b. Tubulin Polymerization Inhibition Assay
Microtubules are essential for cell division, and their disruption is a proven anticancer strategy.[11] Some pyrrole derivatives have been shown to inhibit tubulin polymerization.[7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][7]
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
1. Reagent Preparation:
- Reconstitute purified tubulin protein in a general tubulin buffer (GTB) on ice.
- Prepare a GTP stock solution.
- Prepare serial dilutions of the test compounds in GTB. A known tubulin inhibitor (e.g., nocodazole) should be used as a positive control.
2. Reaction Setup:
- In a pre-warmed 96-well plate, add the diluted test compounds.
- On ice, prepare the tubulin polymerization reaction mix containing tubulin and GTP.
- Initiate the polymerization by adding the tubulin mix to the wells containing the compounds.
3. Data Acquisition:
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
4. Data Analysis:
- Plot the absorbance at 340 nm as a function of time for each compound concentration.
- From the polymerization curves, determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).
- Plot Vmax or Amax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
B. Anti-inflammatory Activity Assessment: COX Inhibition
Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[15] Pyrrole derivatives have shown promise as both non-selective and selective COX inhibitors.[3][16]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [17][18]
This fluorometric assay measures the ability of compounds to inhibit the peroxidase activity of COX-1 and COX-2.
1. Reagent Preparation:
- Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
- Use a commercial COX inhibitor screening assay kit, which typically includes COX-1 and COX-2 enzymes, a heme cofactor, a fluorometric substrate, and arachidonic acid.
2. Assay Procedure:
- In a 96-well plate, add the test compounds at various concentrations.
- Prepare a Reaction Master Mix containing the assay buffer, COX probe, and diluted COX cofactor.
- Add the appropriate enzyme (COX-1 or COX-2) to the designated wells.
- Add the Reaction Master Mix to each well.
- Initiate the reaction by adding a solution of arachidonic acid.
- Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
- Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.
- Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.
C. Antibacterial Activity Assessment: Determining the Minimum Inhibitory Concentration (MIC)
With the rise of antibiotic resistance, there is a critical need for new antibacterial agents.[8] The MIC is the gold standard for measuring the in vitro potency of an antibacterial compound.[19][20]
Experimental Protocol: Broth Microdilution MIC Assay [20][21]
1. Reagent and Media Preparation:
- Prepare a stock solution of the test compound in a suitable solvent.
- Prepare Mueller-Hinton Broth (MHB) for bacterial culture.
- Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.
2. Serial Dilution:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
3. Inoculation:
- Add the standardized bacterial inoculum to each well containing the diluted compound.
- Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
4. Incubation:
- Incubate the plate at 35-37°C for 16-20 hours.
5. Reading the Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
III. Visualizing the Path to Discovery: Workflows and Mechanisms
A clear understanding of the experimental workflows and the underlying biological mechanisms is essential for successful drug discovery. The following diagrams, created using Graphviz, illustrate the key processes described in this guide.
A. The Drug Discovery Workflow
Caption: A generalized workflow for the discovery of novel therapeutic agents.
B. EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and its inhibition by a pyrrole derivative.
IV. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The systematic analysis of how chemical structure relates to biological activity is the cornerstone of lead optimization. By synthesizing and testing a series of related compounds, researchers can identify the key molecular features required for potent and selective activity.
A. Anticancer SAR: Targeting Tubulin and Kinases
Studies have shown that substitutions on the pyrrole ring can dramatically influence anticancer activity. For instance, in a series of pyrrole derivatives designed as tubulin inhibitors, the presence and position of halogen atoms on a phenyl substituent were found to be critical for potency.
Table 1: SAR of Pyrrole Derivatives as Anticancer Agents
| Compound ID | R1-Substituent (on Phenyl Ring) | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 4d | 4-Chloro | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [22] |
| 4a | Unsubstituted | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [22] |
| d1 | Varied | HeLa (Cervical) | Cytotoxicity | 140.6 | [2] |
| d3 | Varied | HeLa (Cervical) | Cytotoxicity | 366.4 | [2] |
Insight: The data suggests that the introduction of a chlorine atom at the para position of the phenyl ring enhances the cytotoxic effect against LoVo colon cancer cells.[22] The specific substitutions in compounds d1 and d3 also significantly impact their cytotoxicity in HeLa cells.[2]
B. Anti-inflammatory SAR: Tuning COX-2 Selectivity
For anti-inflammatory agents, a key goal is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. SAR studies have been instrumental in designing pyrrole derivatives with improved COX-2 selectivity.
Table 2: SAR of Pyrrole Derivatives as COX Inhibitors
| Compound ID | Key Structural Feature | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 4k | Acetic acid group at position 1 | - | High Activity | - | [6] |
| 4h | Acetic acid group at position 1 | High Activity | - | - | [6] |
| 5e | Hydroxybenzoic acid at position 1 | High Activity | - | - | [6] |
| Hybrid 5 | Cinnamic hybrid | >100 | 0.55 | >181 | [23] |
| Hybrid 6 | Cinnamic hybrid | >100 | 7.0 | >14 | [23] |
Insight: The presence of a small acidic group at position 1 of the pyrrole ring appears to be effective for inhibiting both COX-1 and COX-2.[6] However, creating hybrid molecules, such as with cinnamic acid, can lead to highly potent and selective COX-2 inhibitors.[23]
C. Antibacterial SAR: Optimizing for Broad-Spectrum Activity
In the development of new antibiotics, achieving broad-spectrum activity against both Gram-positive and Gram-negative bacteria is often a primary objective.
Table 3: SAR of N-Arylpyrrole Derivatives as Antibacterial Agents
| Compound ID | Series | R-Group | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Vb | Aminoguanidine | Varied | 4 | 8 | [9] |
| Vc | Aminoguanidine | Phenyl | 4 | 4 | [9] |
| Ve | Aminoguanidine | Varied | 4 | 16 | [9] |
| Levofloxacin | (Control) | - | 8 | 2 | [9] |
Insight: The aminoguanidine series of N-arylpyrroles demonstrates potent activity against MRSA, with several compounds outperforming the control antibiotic, levofloxacin.[9] Compound Vc, which features a phenyl group, shows the most balanced and potent activity against both MRSA and E. coli.[9]
V. Conclusion and Future Directions
The discovery of novel pyrrole derivatives for therapeutic use is a dynamic and promising field of research. The inherent versatility of the pyrrole scaffold, coupled with modern synthetic and screening technologies, continues to yield promising new drug candidates. This guide has provided a comprehensive overview of the key strategies and methodologies involved in this process, from the rational design and synthesis of compound libraries to their rigorous biological evaluation and the elucidation of their mechanisms of action.
The future of pyrrole-based drug discovery will likely focus on several key areas:
-
Exploring New Chemical Space: The development of novel synthetic methodologies will enable access to previously unexplored pyrrole derivatives with unique substitution patterns and three-dimensional structures.
-
Targeting Novel Biological Pathways: As our understanding of disease biology grows, new molecular targets will be identified, providing fresh opportunities for the development of pyrrole-based inhibitors.
-
Combating Drug Resistance: The design of pyrrole derivatives that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases, will remain a high priority.
-
Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for translating in vitro potency into in vivo efficacy and clinical success.
By integrating the principles of synthetic chemistry, molecular and cellular biology, and pharmacology, the scientific community is well-positioned to continue unlocking the immense therapeutic potential of the pyrrole scaffold for the benefit of patients worldwide.
VI. References
-
Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]
-
Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. PubMed. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. [Link]
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Publications. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
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EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
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Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
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Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Latvian Institute of Organic Synthesis. [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]
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Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... ResearchGate. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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The Alchemist's Bond: An In-depth Technical Guide to Cysteine Modification with Maleimides
For researchers, medicinal chemists, and drug development professionals, the precise and stable covalent modification of biomolecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, the reaction of maleimides with the thiol group of cysteine residues stands out for its efficiency and specificity. This guide provides a deep dive into the fundamental principles of this powerful chemistry, offering not just protocols, but the scientific rationale behind them to empower robust and reproducible outcomes in your research and development endeavors.
The Core Principle: A Tale of Michael Addition
The conjugation of a maleimide to a cysteine residue is a classic example of a Michael addition reaction.[1][2][3] This reaction is prized in bioconjugation for its rapid kinetics and high selectivity for thiols under mild, physiological conditions.[2][3]
The fundamental mechanism involves the nucleophilic attack of a thiolate anion (the deprotonated form of a cysteine's thiol group) on one of the electron-deficient carbon atoms of the alkene in the maleimide ring.[2][3] This attack forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] The efficiency of this reaction has led to its classification within the "click chemistry" paradigm, signifying its reliability and broad applicability.[1][3][4]
Caption: The Michael addition mechanism of cysteine and maleimide.
The pH Dilemma: Balancing Reactivity and Selectivity
The pH of the reaction environment is the most critical parameter governing the success of a maleimide-cysteine conjugation.[2][3] The optimal pH range is a delicate balance, typically between 6.5 and 7.5 .[2][3][4]
-
Below pH 6.5: The rate of conjugation significantly decreases. This is because the thiol group of cysteine (with a pKa around 8.5) remains largely protonated, and the concentration of the highly reactive thiolate anion is low.[2][3]
-
Above pH 7.5: While the concentration of the reactive thiolate increases, two detrimental side reactions become prominent:
-
Reaction with Amines: The maleimide group begins to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[2][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity diminishes as the pH rises.[2][3][4][5]
-
Maleimide Hydrolysis: The maleimide ring itself becomes increasingly susceptible to hydrolysis at alkaline pH.[2][4] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols, effectively quenching the desired reaction.[2][4]
-
| pH Range | Reactivity with Thiols | Selectivity vs. Amines | Maleimide Stability (Hydrolysis) | Recommendation |
| < 6.5 | Low | High | High | Suboptimal for efficient conjugation |
| 6.5 - 7.5 | High | High | Moderate | Optimal for specific and efficient conjugation [2][3][4] |
| > 7.5 | High | Low | Low | Not recommended due to loss of selectivity and reagent instability[2][4][5] |
Navigating the Labyrinth of Side Reactions and Instability
While the thiol-maleimide reaction is robust, an awareness of potential side reactions is crucial for producing homogenous and stable conjugates, particularly in the context of therapeutic development.
The Reversible Nature: Retro-Michael Reaction
The thiosuccinimide linkage formed is not entirely irreversible and can undergo a retro-Michael reaction , especially in the presence of other thiols.[4][5][6][7] This reversal can lead to the detachment of the conjugated molecule. In the realm of antibody-drug conjugates (ADCs), this can result in premature payload release, leading to off-target toxicity and reduced efficacy.[5][8]
A Solution to Instability: Post-Conjugation Hydrolysis
A key strategy to stabilize the maleimide-thiol adduct is through post-conjugation hydrolysis of the thiosuccinimide ring .[5][8] This process forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[5] Some next-generation maleimides are engineered with electron-withdrawing groups to accelerate this stabilizing hydrolysis.[8][9][10]
The N-Terminal Cysteine Anomaly: Thiazine Rearrangement
When modifying a peptide or protein with an unprotected N-terminal cysteine, a specific side reaction can occur where the N-terminal amine attacks the succinimide ring.[1] This can lead to a rearrangement to form a six-membered thiazine structure, which can complicate purification and characterization.[1] It is advisable to avoid using N-terminal cysteines for maleimide conjugation where a stable thioether linkage is desired, or to protect the N-terminus.[1]
Caption: Key reaction pathways in maleimide chemistry.
Experimental Protocol: A Step-by-Step Guide to Cysteine Modification
This protocol provides a general workflow for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye). Optimization will be required for specific proteins and labels.
Materials and Reagents
-
Protein containing accessible cysteine residue(s)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[11][12] Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[12][13][14][15]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[12][13]
-
Quenching Reagent (optional): Free cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or HPLC[13][16]
Workflow
Caption: Experimental workflow for maleimide-cysteine conjugation.
Detailed Procedure
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[13][15] Ensure the buffer is free of thiols.[12][15]
-
Reduce Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, reduction is necessary.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[12][13][15] Incubate for 20-30 minutes at room temperature.[15] TCEP does not need to be removed before adding the maleimide.[12]
-
If using DTT, it must be removed after reduction (e.g., by dialysis or a desalting column) as it will compete for the maleimide reagent.[14][15]
-
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11][12][15]
-
Perform Conjugation Reaction:
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like free cysteine can be added to react with any excess maleimide.[5]
-
Purify Conjugate: Remove unreacted maleimide reagent and byproducts.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from smaller unreacted molecules.[16]
-
Dialysis/Gel Filtration: Suitable for removing water-soluble maleimide reagents.[13][16]
-
Reverse-Phase HPLC (RP-HPLC): Provides high-resolution purification and analysis.[16]
-
-
Characterize Conjugate:
-
Mass Spectrometry (MS): The most definitive method to confirm successful conjugation by verifying the molecular weight of the product.[16]
-
UV-Vis Spectroscopy: If the label is a chromophore, the degree of labeling (DOL) can be calculated by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.[15][16]
-
Conclusion: A Versatile Tool Requiring Precision
The modification of cysteine residues with maleimides is a powerful and widely adopted strategy in bioconjugation. Its success is rooted in a clear understanding of the Michael addition mechanism and the profound influence of reaction conditions, particularly pH. While challenges such as the reversibility of the thioether linkage and potential side reactions exist, they can be effectively managed through careful experimental design, including the use of optimized pH, appropriate purification, and strategies to promote post-conjugation stability. By mastering these principles, researchers can confidently leverage this chemistry to create precisely modified biomolecules for a vast array of applications in research, diagnostics, and therapeutics.
References
-
ATT Bioquest. Conjugation Protocol for Thiol-Reactive (maleimide) dyes. [Link]
-
Stengl, A., et al. (2016). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry. [Link]
-
Hu, X., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Polymer Chemistry. [Link]
-
Arévalo-Rodríguez, M., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules. [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
McKinnon, K. M., et al. (2014). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Biomacromolecules. [Link]
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]
-
Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2025, October 17). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
-
UCL Discovery. Development of Novel Maleimide Reagents for Protein Modification. [Link]
-
Fontaine, S. D., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
-
ResearchGate. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. [Link]
-
Nathani, R. I., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
-
JoVE. (2022, September 26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]
-
ResearchGate. a) Competing reactions of cysteine-maleimide conjugates including.... [Link]
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- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
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Methodological & Application
Application of substituted maleimides in proteomics sample preparation
Application Note: Substituted Maleimides in Proteomics Sample Preparation
Introduction: The Maleimide Stability Paradox
Maleimide chemistry is the gold standard for cysteine bioconjugation in proteomics due to its rapid kinetics and high specificity for sulfhydryl groups at neutral pH. However, standard reagents like N-ethylmaleimide (NEM) or maleimide-functionalized dyes suffer from a critical "stability paradox" that compromises high-precision proteomics and Antibody-Drug Conjugate (ADC) development.
The Core Problem: The thiosuccinimide ring formed upon Michael addition is not chemically inert. It faces two destabilizing fates:
-
Retro-Michael Reaction: The reaction is reversible. In the presence of biological thiols (e.g., glutathione, albumin) or excess reducing agents (DTT), the maleimide can detach and transfer to another thiol ("maleimide exchange").
-
Uncontrolled Hydrolysis: The ring slowly hydrolyzes to form succinamic acid derivatives. While this prevents the retro-Michael reaction, it occurs at unpredictable rates, creating a heterogeneous mixture of ring-open (+18 Da) and ring-closed species. This splits MS signals, dilutes sensitivity, and complicates quantification.
The Solution: Substituted Maleimides . By engineering the N-substituent (e.g., N-aryl, N-bromo, or specific hydrolytic triggers), researchers can deliberately control these pathways—either by accelerating hydrolysis to "lock" the label immediately or by stabilizing the ring to prevent exchange.
Chemical Biology of Substituted Maleimides
The choice of substituent dictates the fate of the succinimide ring.
A. Hydrolytically "Self-Locking" Maleimides (N-Aryl Maleimides)
Substituted maleimides with electron-withdrawing groups (e.g., N-phenyl or N-fluorophenyl) significantly increase the electrophilicity of the carbonyl carbons.
-
Mechanism: Rapid Michael addition followed by immediate, quantitative hydrolysis of the succinimide ring.
-
Benefit: The resulting succinamic acid thioether is thermodynamically stable and immune to retro-Michael exchange. This creates a homogeneous, "locked" species ideal for quantitative occupancy profiling.
B. Next-Generation Bridging Reagents (Dibromomaleimides)
Unlike mono-maleimides that cap a single cysteine, 3,4-dibromomaleimides retain the ability to react with a second thiol.
-
Mechanism: The bromine atoms act as leaving groups. The reagent undergoes two sequential substitutions, effectively "stapling" two cysteines together.
-
Benefit: This re-bridges reduced disulfide bonds, preserving the protein's tertiary structure during sample prep while introducing a specific mass tag or functionality (e.g., PEG, fluorophore).
Application Workflows
Application I: Preventing "Scrambling" in ADC Analysis
In drug development, analyzing the stability of the linker-payload is critical. Standard maleimide linkers often transfer to Serum Albumin in vivo.
-
Strategy: Use N-aryl substituted maleimides that hydrolyze rapidly post-conjugation.
-
Outcome: The "ring-opened" form is stable in serum, preventing off-target toxicity and ensuring the drug stays attached to the antibody.
Application II: Activity-Based Protein Profiling (ABPP)
To map reactive cysteines, probes must not migrate during the harsh denaturation and digestion steps.
-
Strategy: Use N-propargylmaleimide (NPM) or hydrolytically triggered probes.
-
Outcome: High-fidelity mapping of cysteine reactivity changes under oxidative stress without artifactual label loss.
Detailed Experimental Protocols
Protocol A: "Locking" Cysteine Capture for Quantitative Profiling
Use this protocol when absolute stoichiometry is required, and signal splitting (open/closed ring) must be avoided.
Reagents:
-
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.5.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Avoid DTT as it competes with maleimides.
-
Labeling Reagent: N-phenylmaleimide (or commercially available hydrolyzable analog).
-
Quenching: 50 mM N-acetylcysteine (NAC).
Step-by-Step:
-
Lysis & Reduction: Lyse cells in Lysis Buffer containing 1 mM TCEP. Incubate at RT for 20 min to fully reduce accessible disulfides.
-
Labeling: Add N-phenylmaleimide to a final concentration of 200 µM (or 20x molar excess over estimated thiols).
-
Controlled Hydrolysis: Incubate at 37°C for 1 hour . Note: The N-phenyl group accelerates ring hydrolysis. At pH 7.5, this step drives the reaction to the stable, ring-opened succinamic acid form.
-
Quenching: Add NAC to 5 mM to scavenge unreacted maleimide.
-
Digestion: Proceed with standard Trypsin/Lys-C digestion.
-
MS Analysis: Search for the specific mass shift of the hydrolyzed adduct (Maleimide mass + Target mass + 18.01 Da).
Protocol B: Disulfide Bridging for Structural Proteomics
Use this to label cysteines without destroying the protein's native fold.
Reagents:
-
Bridging Reagent: 3,4-Dibromomaleimide (DBM) or Dithiophenolmaleimide.
-
Buffer: PBS, pH 7.4 (Avoid primary amines if possible, though maleimides are relatively selective).
Step-by-Step:
-
Reduction: Treat protein (1 mg/mL) with 1 equivalent of TCEP for 10 min at 4°C. Do not use excess reducing agent.
-
Bridging: Add 1.1 equivalents of Dibromomaleimide.
-
Incubation: React for 30 min at 4°C . The solution may turn slightly yellow/fluorescent depending on the DBM derivative.
-
Verification: Analyze via SDS-PAGE (non-reducing).[1] A successful bridge will prevent the "laddering" or shifting seen with fully reduced/capped proteins; the protein should migrate similarly to its native oxidized state.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of standard vs. substituted maleimides.
Caption: Comparative fate of maleimide adducts. Substituted maleimides drive the reaction toward the stable, ring-opened form, preventing the retro-Michael exchange pathway common in standard reagents.
Troubleshooting & Optimization
| Parameter | Standard Maleimide (NEM) | Substituted Maleimide (e.g., N-Aryl) | Optimization Tip |
| pH Sensitivity | Stable at pH 6.5-7.5. Hydrolyzes > pH 8. | Hydrolysis often designed to occur at pH 7.5-8.0. | For "locking," ensure pH is >7.4 during the incubation step. |
| Stoichiometry | Requires slight excess. | Requires strict stoichiometry for bridging (1:1). | Titrate TCEP carefully for bridging protocols; excess TCEP destroys DBM reagents. |
| Temperature | 4°C to RT. | RT to 37°C. | Higher temp (37°C) accelerates the "locking" hydrolysis step. |
| MS Search | Variable (Closed vs. Open). | Defined (Open). | Set static modification to the hydrolyzed mass in MaxQuant/Proteome Discoverer. |
References
-
Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Source: Journal of Proteome Research (2017). Context: Discusses the instability of standard maleimides and the need for controlled sample prep.
-
Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins. Source: Chemical Communications (2011). Context: Describes N-phenylbromomaleimide and the control of hydrolysis rates.
-
Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Source: Journal of the American Society for Mass Spectrometry (2020).[2] Context: Application of N-propargylmaleimide (NPM) in ABPP.
-
Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Source: Journal of the American Chemical Society (2010).[3] Context: Foundational paper on using dibromomaleimides for disulfide bridging.[3]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers. Source: UCL Discovery / Bioconjugate Chemistry. Context: Development of hydrolytically stable linkers for ADCs.
Sources
- 1. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 1-Ethyl-3-methyl-1H-pyrrole-2,5-dione (NE3MM) in Cross-Linking Optimization and Stability Profiling
This Application Note is designed for researchers and drug development professionals focusing on Antibody-Drug Conjugates (ADCs) , bioconjugation , and protein cross-linking stability .
Executive Summary
In the development of stable bioconjugates and cross-linked networks, the stability of the maleimide-thiol linkage is a critical quality attribute. While N-ethylmaleimide (NEM) is the standard blocking agent, 1-ethyl-3-methyl-1H-pyrrole-2,5-dione (NE3MM) serves as a vital mechanistic probe and control reagent .
The presence of the methyl group at the C3 position of the maleimide ring introduces specific steric and electronic effects that differentiate it from unsubstituted maleimides. This Application Note details the use of NE3MM to:
-
Benchmark Reaction Kinetics: Quantify the impact of steric hindrance on thiol-Michael addition rates.
-
Model Linker Stability: Assess the susceptibility of maleimide-thiol conjugates to retro-Michael addition (thiol exchange) versus ring-opening hydrolysis.
-
Validate Specificity: Serve as a negative control in Diels-Alder bioconjugation workflows.
Mechanistic Background
The utility of NE3MM lies in its structural comparison to NEM. In cross-linking studies, the stability of the resultant thiosuccinimide ring dictates the in vivo half-life of the conjugate.
-
Electronic Effect: The electron-donating methyl group renders the C=C double bond less electrophilic compared to NEM, typically reducing the rate of nucleophilic attack by thiols.
-
Steric Effect: The methyl group provides steric bulk that can hinder access to buried thiols or alter the conformation of the resulting succinimide, influencing the rate of retro-Michael reactions (deconjugation).
Reaction Pathway Diagram
The following diagram illustrates the comparative pathways of NEM and NE3MM in cross-linking studies, highlighting the critical "Thiol Exchange" liability.
Caption: Comparative reaction pathways of NEM vs. NE3MM. NE3MM is used to model how substitution affects the competition between stable hydrolysis and unstable thiol exchange.
Experimental Protocols
Protocol A: Comparative Kinetic Profiling (Thiol-Michael Addition)
Objective: Determine the second-order rate constant (
Materials:
-
Target Protein/Peptide (100 µM in PBS, pH 7.4).
-
NE3MM (10 mM stock in DMSO).
-
NEM (10 mM stock in DMSO).
-
DTNB (Ellman’s Reagent) or LC-MS system.
Workflow:
-
Preparation: Prepare a reaction buffer of 50 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.
-
Initiation:
-
Control Arm: Mix Protein (50 µM final) with NEM (500 µM final, 10x excess).
-
Test Arm: Mix Protein (50 µM final) with NE3MM (500 µM final, 10x excess).
-
-
Sampling: Aliquot samples at t = 0, 30s, 1min, 5min, 10min, 30min, 60min.
-
Quenching: Immediately quench aliquots with 1% Formic Acid (for LC-MS) or excess Glutathione.
-
Analysis:
-
LC-MS Method: Monitor the disappearance of the free protein peak (
) and appearance of the adduct peak ( Da). -
Calculation: Plot
vs. time. The slope represents .
-
Expected Result: NE3MM typically exhibits a
Protocol B: Thiol-Exchange Liability Assessment
Objective: Use NE3MM adducts to simulate the stability of methyl-substituted linkers in circulation.
Materials:
-
Pre-formed Protein-NE3MM Conjugate (purified via desalting column).
-
Challenge Thiol: Glutathione (GSH) or Human Serum Albumin (HSA).
Workflow:
-
Incubation: Incubate Protein-NE3MM conjugate (10 µM) with physiological excess of GSH (5 mM) in PBS, pH 7.4 at 37°C.
-
Time-Course: Sample at 0h, 4h, 24h, 48h, and 7 days.
-
Readout: Analyze by Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Data Interpretation:
-
Loss of Mass (+139 Da): Indicates Retro-Michael deconjugation (instability).
-
Mass Shift (+18 Da): Indicates Ring-opening hydrolysis (stabilization).
-
Application Insight: If the NE3MM adduct shows higher retention of the +139 Da mass compared to an NEM control over 7 days, methyl-substitution at the maleimide ring is a viable strategy for your linker design to improve ADC stability [1].
Application in Diels-Alder Bioconjugation
Recent advances in bioconjugation utilize cyclopentadiene-maleimide Diels-Alder cycloadditions. NE3MM is critical here as a specificity control .
Context: When developing "Click" reagents based on maleimides, it is crucial to distinguish between Thiol-Michael addition (non-specific background) and the intended Diels-Alder reaction.
Protocol:
-
Setup: React a cyclopentadiene-modified antibody with a Tetrazine probe (intended reaction).
-
Control: In parallel, treat the antibody with NE3MM.
-
Logic:
-
NE3MM acts as a "dead" dienophile in Inverse Electron Demand Diels-Alder (IEDDA) but remains active in Normal Electron Demand (NED) or Thiol-Michael.
-
Use NE3MM to block free cysteines before adding the Diels-Alder reagent. If the Diels-Alder reagent still binds, the reaction is bioorthogonal. If binding is lost, the reagent was non-specifically reacting with thiols [2].
-
Data Summary Table
| Parameter | N-Ethylmaleimide (NEM) | N-Ethyl-3-methylmaleimide (NE3MM) | Application in Studies |
| Reactivity (Thiols) | High (Fast kinetics) | Moderate (Slower kinetics) | Kinetic benchmarking; Steric probing |
| Adduct Mass Shift | +125.13 Da | +139.15 Da | Mass spec confirmation of modification |
| Hydrolytic Stability | Low (Ring opens slowly) | Variable (Methyl can stabilize/destabilize) | Modeling linker stability in plasma |
| Diels-Alder Role | Standard Dienophile | Sterically Hindered Dienophile | Negative control for bioorthogonality |
Decision Tree for Reagent Selection
Caption: Decision matrix for selecting NE3MM versus standard NEM in cross-linking experimental design.
References
-
Fontaine, S. D., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145–152.
-
St. Amant, A. H., et al. (2022). Cyclopentadiene as a Multifunctional Reagent for Normal- and Inverse-Electron Demand Diels–Alder Bioconjugation.[1] Bioconjugate Chemistry, 33(8), 1531–1540.
-
Kalia, J., & Raines, R. T. (2010). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Contextual reference for hydrolytic stability principles).
Sources
Application Note: Kinetic & Steric Mapping of Folding Intermediates using N-ethyl-2-methylmaleimide (NEMM)
This guide outlines the specialized application of N-ethyl-2-methylmaleimide (NEMM) , a sterically hindered and kinetically distinct analogue of the standard N-ethylmaleimide (NEM). While NEM is the industry standard for rapid cysteine blocking, NEMM offers a unique "slow-motion" reactivity profile and a distinct mass signature (+14 Da vs. NEM), enabling high-resolution mapping of protein folding landscapes via Differential Alkylation Mass Spectrometry.
Executive Summary
In protein folding studies, standard alkylating agents like N-ethylmaleimide (NEM) or Iodoacetamide (IAM) are often too reactive, instantly labeling any accessible thiol. This "all-or-nothing" labeling masks subtle conformational breathers or transient intermediates.
N-ethyl-2-methylmaleimide (NEMM) introduces a methyl group at the 3-position of the maleimide ring (C3). This modification has two profound effects:
-
Steric Hindrance: The methyl group creates local steric bulk, preventing the reagent from accessing cysteines in tight surface pockets that standard NEM could penetrate.
-
Kinetic Attenuation: The electron-donating effect of the methyl group, combined with steric factors, reduces the reaction rate with glutathione by approximately 500-fold compared to NEM (2.81×10² vs 1.38×10⁵ M⁻¹ min⁻¹).
This guide details a protocol for using NEMM as a "Kinetic Sieve" to discriminate between hyper-exposed cysteines and those that are only transiently solvent-accessible during the folding pathway.
Technical Mechanism & Chemical Logic
The "Methyl Effect" in Michael Addition
Both NEM and NEMM react via Michael addition to the thiolate anion of cysteine. However, the transition state for NEMM is destabilized by the methyl substitution.
-
NEM (Standard): Fast, indiscriminately labels exposed and semi-buried thiols.
-
NEMM (Probe): Slow, highly selective. It requires a stable, wide-open steric environment and a highly nucleophilic thiolate to react efficiently within typical experimental timeframes.
Mass Spectrometry Differentiator
For mass spectrometry (MS) readouts, NEMM provides a built-in isotopic-like label without the cost of isotopes.
-
NEM Adduct: +125.13 Da
-
NEMM Adduct: +139.15 Da
- Mass: +14.02 Da
Application Insight: By utilizing a "Pulse-Chase" strategy with NEMM and NEM, researchers can quantify the ratio of a specific cysteine in the "Folded" (protected) vs. "Unfolded" (exposed) state within the same sample injection.
Experimental Workflow Visualization
The following diagram illustrates the Differential Alkylation logic, distinguishing between "Fast" (exposed) and "Slow" (cryptic) cysteines.
Caption: Workflow for Differential Cysteine Accessibility Profiling (DCAP). NEMM selectively labels fully exposed residues, while the smaller, faster NEM back-labels cryptic sites.
Detailed Protocol: The NEMM/NEM Pulse-Chase
Objective: To map the time-resolved solvent accessibility of Cysteine-34 (model residue) during the refolding of a denatured protein.
Reagents Required
| Reagent | CAS No. | Concentration | Preparation Note |
| NEMM (N-ethyl-2-methylmaleimide) | 31217-72-8 | 200 mM Stock | Dissolve in 100% Ethanol. Freshly prepared. |
| NEM (N-ethylmaleimide) | 128-53-0 | 500 mM Stock | Dissolve in Water or Ethanol. |
| Denaturation Buffer | N/A | 6M Guanidine HCl | pH 7.4 (Tris or Phosphate). |
| Refolding Buffer | N/A | Native Buffer | pH 7.0 - 7.5. |
| TCEP | 51805-45-9 | 10 mM | For initial reduction (optional). |
Step-by-Step Methodology
Phase 1: Preparation & Denaturation
-
Unfold Protein: Incubate the target protein (10 µM) in Denaturation Buffer + 1 mM TCEP for 1 hour at 37°C to ensure complete unfolding and reduction of disulfides.
-
Remove Reductant: Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with Denaturation Buffer to remove TCEP. Critical: Maleimides react with TCEP; removal is mandatory.
Phase 2: Refolding & NEMM Pulse (The "Sieve")
-
Initiate Refolding: Dilute the denatured protein 1:10 into Refolding Buffer (rapid dilution).
-
NEMM Pulse: At defined time points (e.g., 10s, 30s, 1 min, 5 min), remove an aliquot (50 µL) and immediately add NEMM to a final concentration of 5 mM .
-
Incubation: Allow the NEMM pulse to react for exactly 60 seconds .
Phase 3: The NEM Chase (The "Lock")
-
Quench/Chase: Immediately add Standard NEM to a final concentration of 50 mM (10x excess over NEMM).
-
Termination: Acidify the sample with Formic Acid to pH 3.0 to stop all alkylation reactions.
Phase 4: Digestion & MS Analysis
-
Digest: Perform standard Trypsin/Lys-C digestion (overnight).
-
LC-MS/MS: Analyze peptides. Look for the cysteine-containing peptide of interest.[3]
-
Quantification: Extract Ion Chromatograms (XIC) for:
-
Peak A: Peptide + 139.06 Da (NEMM modified = Exposed during pulse).
-
Peak B: Peptide + 125.05 Da (NEM modified = Buried during pulse).
-
Data Interpretation & Troubleshooting
Quantitative Analysis Table
Calculate the Fractional Accessibility (
| Observation | Interpretation | Structural Insight |
| High | Cysteine reacted readily with NEMM. | Residue is fully solvent-exposed and sterically unhindered. |
| Low | Cysteine resisted NEMM, labeled by NEM. | Residue is buried in a hydrophobic core or located in a sterically tight pocket (steric occlusion). |
| Intermediate | Mixed population. | Protein exists in dynamic equilibrium (breathing motion) or is a folding intermediate. |
Common Pitfalls
-
pH Drift: Maleimide hydrolysis increases above pH 8.0. Keep buffers at pH 7.0–7.4.
-
NEMM Hydrolysis: The methyl group can affect ring stability. Always prepare NEMM stocks fresh in ethanol, not water.
-
Over-labeling: If the NEMM pulse is too long (> 5 mins), specificity is lost as NEMM eventually penetrates buried regions.
Pathway Diagram: Kinetic Competition
This diagram details the kinetic competition occurring in the test tube, validating the protocol's reliance on rate constants (
Caption: Kinetic competition model showing how steric hindrance and reaction rates (
References
-
Miyadera, T., & Kosower, E. M. (1972). Receptor site labeling through functional groups.[2] 2. Reactivity of maleimide groups.[1][2][3] Journal of Medicinal Chemistry, 15(5), 534–537.[2] Link
-
Schwöbel, J. A. H., et al. (2011). Measurement and estimation of electrophilic reactivity for predictive toxicology. Chemical Reviews, 111(4), 2562–2596. (Source of kinetic data comparing NEM vs NEMM). Link
-
Apuy, J. L., et al. (2001). Pulsed-alkylation mass spectrometry for the study of protein folding and dynamics.[3] Biochemistry, 40(50), 15164–15175. (Foundational method for pulse-alkylation). Link
-
PubChem. Maleimide, N-ethyl-2-methyl- (Compound Summary). National Library of Medicine. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pulsed-alkylation mass spectrometry for the study of protein folding and dynamics: development and application to the study of a folding/unfolding intermediate of bacterial luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of Deubiquitinating Enzymes (DUBs) with Maleimides
Introduction: Targeting the Ubiquitin System with Covalent Inhibitors
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the stability and function of a vast array of proteins through post-translational modification. Deubiquitinating enzymes (DUBs) are critical regulators within this system, acting as proteases that remove ubiquitin from substrates, thereby reversing the signaling cascade.[1][2][3] This role in rescuing proteins from degradation, controlling protein localization, and processing ubiquitin precursors makes DUBs essential for numerous cellular processes.[1][4] Dysregulation of DUB activity has been implicated in a multitude of pathologies, including cancer, neurodegenerative disorders, and viral infections, establishing them as a promising class of therapeutic targets.[5][6][7][8]
One of the most effective strategies for achieving potent and durable inhibition of DUBs is through the use of covalent inhibitors. Among these, maleimide-based compounds have emerged as a powerful chemical tool. Most DUBs are cysteine proteases, and their catalytic activity relies on a nucleophilic cysteine residue in the active site.[9][10] Maleimides are electrophilic compounds that can be appended to small molecules, allowing them to function as "warheads" that specifically and irreversibly bind to this active site cysteine. This guide provides an in-depth overview of the mechanism, application, and experimental protocols for using maleimide-based inhibitors to study and target DUBs.
Part 1: The Chemistry of Inhibition - Mechanism of Action
The inhibitory action of maleimides against cysteine-based DUBs is predicated on a classic chemical reaction: the Michael addition.[11][12] The maleimide functional group contains an electron-deficient carbon-carbon double bond, making it a potent Michael acceptor.
The key steps are:
-
Deprotonation: The catalytic cysteine residue within the DUB active site is deprotonated to its more nucleophilic thiolate form (S⁻).
-
Nucleophilic Attack: The thiolate anion attacks one of the carbons of the maleimide's double bond.
-
Covalent Bond Formation: This attack results in the formation of a stable, covalent thioether bond.[11][13]
This reaction is highly efficient and proceeds rapidly under physiological conditions (typically pH 6.5-7.5), making it ideal for biological applications.[12][13][14] The resulting covalent bond is largely irreversible, leading to a durable and potent inhibition of the target DUB.[15][16]
Caption: Covalent inhibition via Michael addition.
Part 2: Key Maleimide-Based DUB Inhibitors
Several maleimide-containing compounds have been developed and characterized as DUB inhibitors. N-Ethylmaleimide (NEM) is a classic, non-selective cysteine alkylating agent and serves as a broad-spectrum, irreversible DUB inhibitor, often used as a positive control or to protect ubiquitinated proteins from endogenous DUBs in lysates.[15][16][17] More sophisticated molecules have been designed to achieve greater selectivity for specific DUBs or DUB families.
| Inhibitor Name | Target DUB(s) | Potency (IC₅₀/EC₅₀) | Key Characteristics & Applications |
| N-Ethylmaleimide (NEM) | Pan-Cysteine Protease | Varies (Broad) | Irreversible, non-selective inhibitor. Used to inactivate all DUBs during cell lysis.[15][16][18] |
| EOAI3402143 (G9) | USP9x, USP24, USP5 | IC₅₀ = 1.6 µM (USP9x/24) | Covalent inhibitor with greater cellular activity than its precursor, WP1130. Induces tumor cell apoptosis.[19][20][21] |
| PR-619 | Broad-Spectrum DUBs | EC₅₀ = 1-20 µM | A cell-permeable, reversible, broad-spectrum DUB inhibitor. Used to study the effects of general DUB inhibition in cells.[2][16][22][23] |
| b-AP15 | 19S Proteasome DUBs | IC₅₀ = 2.1 µM | Inhibits DUBs associated with the 19S regulatory particle of the proteasome.[16] |
| WP1130 (Degrasyn) | USP9x, USP5, USP14, UCH37 | Varies | Cell-permeable DUB inhibitor that downregulates antiapoptotic proteins like Bcr-Abl and JAK2.[2] |
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the activity of maleimide-based DUB inhibitors, from initial in vitro screening to characterization in a cellular context.
Protocol 1: In Vitro DUB Activity Assay Using a Fluorogenic Substrate
This protocol describes a common method to measure DUB activity and inhibition in a purified system using the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by an active DUB releases free AMC, which produces a fluorescent signal.[24][25][26]
A. Materials and Reagents:
-
Purified recombinant DUB of interest
-
Maleimide-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Ubiquitin-AMC (Ub-AMC) substrate (e.g., 100 µM stock in DMSO)[24]
-
DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)[25][26]
B. Experimental Workflow Diagram:
Sources
- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Regulation and Inhibition of Deubiquitinase (DUB) Complex | Zhuang Research Group [zhuanggroup.chem.udel.edu]
- 8. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. selleckchem.com [selleckchem.com]
- 17. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. EOAI3402143 | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. ubpbio.com [ubpbio.com]
- 26. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pyrrole-2,5-diones as Cholesterol Absorption Inhibitors
Introduction: A New Frontier in Hypercholesterolemia Management
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary risk factor for atherosclerosis and subsequent cardiovascular events. The management of cholesterol levels involves two main physiological pathways: endogenous synthesis in the liver and intestinal absorption of dietary and biliary cholesterol.[1] While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, targeting hepatic cholesterol synthesis, a significant portion of patients do not achieve their LDL-C goals with statin monotherapy.[2] This has propelled interest in complementary mechanisms, chief among them being the inhibition of intestinal cholesterol absorption.
The approval of Ezetimibe, the first-in-class cholesterol absorption inhibitor, validated this therapeutic strategy.[3] Ezetimibe's primary mechanism involves targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter located on the brush border of enterocytes in the small intestine.[4][5][6] By binding to NPC1L1, Ezetimibe prevents the uptake of cholesterol from the intestinal lumen, thereby reducing the amount of cholesterol delivered to the liver.[7][8] This leads to an upregulation of hepatic LDL receptors, which increases the clearance of LDL-C from circulation.[1][9]
Recent research has identified the pyrrole-2,5-dione (maleimide) scaffold as a promising pharmacophore for developing novel cholesterol absorption inhibitors.[10][11] These compounds offer a distinct chemical architecture for potentially targeting the NPC1L1 pathway or related processes, aiming to suppress lipid accumulation and associated inflammatory responses.[11] This document serves as a comprehensive technical guide, providing detailed application notes and experimental protocols for researchers investigating the potential of pyrrole-2,5-dione derivatives as a new class of cholesterol absorption inhibitors.
Section 1: Mechanism of Action - Targeting Intestinal Cholesterol Uptake
Understanding the molecular machinery of cholesterol absorption is fundamental to designing and evaluating inhibitors. The process is a multi-step pathway orchestrated primarily by the NPC1L1 protein.
1.1 The NPC1L1-Mediated Endocytic Pathway
Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles. These micelles deliver cholesterol to the apical membrane of enterocytes. The key event is the binding of cholesterol to the NPC1L1 protein.[12] Following cholesterol binding, the NPC1L1-cholesterol complex is internalized via a clathrin-mediated endocytic process.[7] This involves the recruitment of the adaptor protein complex 2 (AP2) and clathrin to form coated pits, which then invaginate and pinch off to form endocytic vesicles.[4][7] Once inside the enterocyte, the cholesterol is transported to the endoplasmic reticulum for esterification and packaging into chylomicrons, which are then secreted into the lymphatic system.[12]
Pyrrole-2,5-dione derivatives, like Ezetimibe, are hypothesized to function by inhibiting this pathway. The primary target is believed to be the NPC1L1 protein, preventing its conformational changes or interactions required for cholesterol internalization.
Caption: NPC1L1-mediated cholesterol absorption pathway and the site of inhibition.
Section 2: Experimental Protocols for Inhibitor Evaluation
The evaluation of novel cholesterol absorption inhibitors requires a tiered approach, beginning with cell-based assays and progressing to more complex in vivo models. Positive controls, such as Ezetimibe, and vehicle controls are essential for validating each assay.
2.1 Protocol 1: In Vitro Cholesterol Absorption Using Caco-2 Cells
Rationale: The human colon adenocarcinoma cell line, Caco-2, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13] This model is widely used to assess intestinal drug and nutrient transport, including cholesterol absorption, and has been specifically employed for evaluating pyrrole-2,5-dione derivatives.[10]
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².
-
Maintain the cultures for 21 days post-confluence to allow for full differentiation. Validate monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Preparation of Micelles and Treatment:
-
Prepare micellar solutions containing radiolabeled cholesterol (e.g., [³H]-cholesterol or [¹⁴C]-cholesterol), unlabeled cholesterol, bile salts (e.g., sodium taurocholate), and phospholipids (e.g., phosphatidylcholine) in serum-free media.
-
Pre-incubate the apical side of the differentiated Caco-2 monolayers with serum-free media containing the test pyrrole-2,5-dione compound (at various concentrations), Ezetimibe (positive control), or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Cholesterol Uptake Assay:
-
Remove the pre-incubation media and add the [³H]-cholesterol-containing micellar solution to the apical chamber.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
After incubation, wash the monolayers extensively with cold phosphate-buffered saline (PBS) to remove non-internalized cholesterol.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the total protein content of the lysate using a BCA or Bradford assay for normalization.
-
Calculate the percentage inhibition of cholesterol absorption for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Concentration (µM) | Cholesterol Uptake (DPM/µg protein) | % Inhibition |
| Vehicle (0.1% DMSO) | - | 15,250 ± 850 | 0% |
| Ezetimibe | 10 | 7,168 ± 420 | 53% |
| Pyrrole-dione A | 1 | 12,963 ± 710 | 15% |
| Pyrrole-dione A | 10 | 8,388 ± 550 | 45% |
| Pyrrole-dione A | 50 | 4,118 ± 300 | 73% |
2.2 Protocol 2: Macrophage Foam Cell Formation Assay
Rationale: Atherosclerosis is characterized by the accumulation of lipids within macrophages in the arterial wall, leading to the formation of "foam cells".[11] Cholesterol absorption inhibitors can reduce the systemic lipid load, thereby suppressing foam cell formation. This assay assesses the indirect anti-atherosclerotic potential of the test compounds.[11]
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774) in DMEM with 10% FBS.
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
-
Foam Cell Induction and Treatment:
-
Induce foam cell formation by incubating the macrophages with modified LDL, such as oxidized LDL (ox-LDL) or acetylated LDL (ac-LDL), at a concentration of 50-100 µg/mL for 24-48 hours.
-
Concurrently, treat the cells with various concentrations of the pyrrole-2,5-dione compounds, Ezetimibe, or vehicle.
-
-
Lipid Accumulation Staining:
-
After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets using Oil Red O solution.
-
Wash away excess stain and visualize the cells under a microscope.
-
-
Quantification:
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluate at ~520 nm using a spectrophotometer.
-
Normalize the absorbance values to the total number of cells or protein content.
-
Calculate the percentage reduction in lipid accumulation compared to the vehicle-treated, ox-LDL-stimulated control.
-
2.3 Protocol 3: In Vivo Efficacy in a Diet-Induced Hypercholesterolemic Model
Rationale: In vivo studies are critical to determine the physiological effects of the compounds on plasma lipid profiles and to confirm their mechanism of action. The apolipoprotein E-knockout (ApoE-/-) mouse is a well-established model that readily develops atherosclerosis and hypercholesterolemia, especially when fed a high-fat, high-cholesterol diet.[14]
Methodology:
-
Animal Model and Diet:
-
Use male ApoE-/- mice (8-10 weeks old).
-
Acclimatize the animals for one week.
-
Induce hypercholesterolemia by feeding a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 4-12 weeks.
-
-
Compound Administration:
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (Ezetimibe, e.g., 10 mg/kg/day), and test compound groups (e.g., 10, 30, 100 mg/kg/day).
-
Formulate compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Blood Collection and Lipid Analysis:
-
Collect blood samples from the tail vein or via cardiac puncture at the end of the study after an overnight fast.
-
Separate plasma by centrifugation.
-
Measure plasma levels of Total Cholesterol (TC), LDL-C, High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG) using commercially available enzymatic kits.
-
-
Data Analysis:
-
Compare the plasma lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A successful inhibitor should significantly reduce TC and LDL-C levels.
-
Data Presentation:
| Treatment Group (mg/kg/day) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Vehicle | 450 ± 35 | 280 ± 25 | 45 ± 5 |
| Ezetimibe (10) | 270 ± 28 | 154 ± 20 | 50 ± 6 |
| Pyrrole-dione B (30) | 315 ± 30 | 185 ± 22 | 48 ± 5 |
| Pyrrole-dione B (100) | 252 ± 25 | 140 ± 18 | 52 ± 7 |
| *p < 0.05 vs. Vehicle |
Section 3: Workflow and Logic Diagrams
Visualizing the experimental workflow ensures a logical and efficient screening cascade, from initial in vitro hits to in vivo validation.
Caption: A tiered screening workflow for identifying potent cholesterol absorption inhibitors.
Conclusion
The pyrrole-2,5-dione scaffold represents a compelling starting point for the discovery of novel cholesterol absorption inhibitors. The protocols and application notes detailed in this guide provide a robust framework for the systematic evaluation of these compounds. By progressing from well-defined in vitro models like the Caco-2 assay to physiologically relevant in vivo studies, researchers can effectively identify and characterize lead candidates. A thorough understanding of the underlying NPC1L1-mediated pathway, coupled with rigorous experimental design, will be paramount in advancing this promising class of compounds toward potential clinical applications in dyslipidemia management.
References
-
The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]
-
Phan, B. A., Days, T., & Tondapu, P. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415. [Link]
-
What is the mechanism of Ezetimibe? Patsnap Synapse. (2024, July 17). [Link]
-
Gagné, C., Gaudet, D., & Bruckert, E. (2002). Ezetimibe (Zetia): a new type of lipid-lowering agent. Baylor University Medical Center Proceedings, 15(3), 288-293. [Link]
-
Ezetimibe. Wikipedia. [Link]
-
Ioannou, Y. A. (2007). A role for NPC1 and NPC2 in intestinal cholesterol absorption – the hypothesis gutted. Biochemical Journal, 408(1), bju408pep27. [Link]
-
Storch, J., & Xu, Z. (2007). Do mammalian NPC1 and NPC2 play a role in intestinal cholesterol absorption?. Biochemical Journal, 408(1), 1-5. [Link]
-
Cohen, J. C. (2006). NPC1L1: Evolution From Pharmacological Target to Physiological Sterol Transporter. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(11), 2409-2414. [Link]
-
Wang, J., & Chang, T. Y. (2010). NPC1L1 and cholesterol transport. FEBS letters, 584(13), 2808-2813. [Link]
-
NPC1L1-mediated cholesterol uptake. Reactome Pathway Database. [Link]
-
Macor, J. E., & Rieger, J. M. (2005). Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. Journal of medicinal chemistry, 48(21), 6599-6609. [Link]
-
Macor, J. E., & Rieger, J. M. (2005). Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption. Journal of medicinal chemistry, 48(21), 6599-6609. [Link]
-
Werder, M., et al. (2003). An In Vitro Assay for Evaluation of Small‐Molecule Inhibitors of Cholesterol Absorption. Angewandte Chemie International Edition, 42(40), 4761-4764. [Link]
-
Nakano, M., et al. (2013). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. 3 Biotech, 3(2), 119-125. [Link]
-
Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & medicinal chemistry letters, 26(3), 963-968. [Link]
-
Davis, H. R., et al. (2001). Ezetimibe, a Potent Cholesterol Absorption Inhibitor, Inhibits the Development of Atherosclerosis in ApoE Knockout Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(12), 2032-2038. [Link]
-
Rosenblum, S. B., et al. (1998). Discovery of the cholesterol absorption inhibitor, ezetimibe. Drugs of the Future, 23(10), 1121. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & medicinal chemistry, 26(8), 1899-1907. [Link]
-
Catapano, A. L. (2001). Ezetimibe: a selective inhibitor of cholesterol absorption. European heart journal supplements, 3(suppl_E), E6-E10. [Link]
-
Cholesterol absorption inhibitor. Wikipedia. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. NPC1L1 and cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 8. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 9. Ezetimibe - Wikipedia [en.wikipedia.org]
- 10. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
N-ethyl-2-methylmaleimide as a tool in cell biology research
Topic: N-ethyl-2-methylmaleimide as a Tool in Cell Biology Research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Biochemists
A Precision Probe for Cysteine Topology and Mechanistic Enzymology[1]
Introduction: Beyond Standard Thiol Blocking
In the vast toolkit of cysteine-reactive reagents, N-ethylmaleimide (NEM) is the ubiquitous "sledgehammer"—a rapid, non-selective alkylating agent used to block all accessible thiol groups. However, complex biological questions often require more nuance. Enter N-ethyl-2-methylmaleimide (NEMM) , a structural analog of NEM that serves as a high-precision probe.
By introducing a methyl group at the C3 position of the maleimide ring (often referred to as the 2-position in older nomenclature relative to the nitrogen), NEMM introduces specific steric and electronic constraints to the Michael addition reaction. This guide details how to utilize NEMM not just as a blocker, but as a molecular ruler to map the topology of protein active sites and as a specific substrate in artificial metalloenzyme (ArM) development.
Mechanism of Action: The Electronic vs. Steric Paradox
Unlike standard NEM, which reacts rapidly with any exposed thiolate, NEMM displays a unique reactivity profile governed by the interplay of steric hindrance and electronic induction.
-
The Reaction: Like NEM, NEMM reacts with thiols (R-SH) via a Michael addition to the double bond of the maleimide ring.
-
The Paradox: Intuition suggests the methyl group would sterically hinder attack at the adjacent carbon. However, mechanistic studies (Miyadera & Kosower, 1972) reveal that glutathione (GSH) preferentially attacks the carbon atom bearing the methyl group .
-
Implication: This indicates that electronic effects (inductive stabilization of the transition state) dominate over steric repulsion in small molecule interactions. However, in the confined environment of a protein active site, the steric bulk of the methyl group becomes a limiting factor, allowing researchers to probe the "tightness" of a cysteine pocket.
Visualizing the Decision Logic
The following diagram illustrates when to deploy NEMM versus the standard NEM in your experimental workflow.
Figure 1: Decision matrix for selecting between NEM and NEMM based on experimental requirements.
Application 1: Differential Alkylation Profiling (Steric Mapping)
This protocol uses the differential reactivity rates of NEM and NEMM to classify cysteine residues within a protein as "solvent-exposed," "sterically hindered," or "buried."
Experimental Principle
-
NEM: Reacts with exposed and semi-buried cysteines rapidly.
-
NEMM: Reacts significantly slower (or not at all) with sterically hindered cysteines due to the methyl group.
-
Readout: Mass Spectrometry (MS) or loss of enzymatic activity.
Protocol: Kinetic Thiol Profiling
Reagents:
-
Buffer A: 50 mM HEPES, pH 7.0, 150 mM NaCl (Degassed).
-
NEM Stock: 100 mM in dry ethanol (Freshly prepared).
-
NEMM Stock: 100 mM in dry ethanol (Freshly prepared).
-
Quenching Agent: 100 mM DTT or β-Mercaptoethanol.
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified protein to 10 µM in Buffer A. Ensure the solution is anaerobic if the protein is oxidation-sensitive.
-
Reaction Setup: Aliquot protein into two sets of tubes (Set A for NEM, Set B for NEMM).
-
Initiation:
-
Add NEM to Set A (Final concentration: 100 µM, 10-fold excess).
-
Add NEMM to Set B (Final concentration: 100 µM, 10-fold excess).
-
-
Time Course: Incubate at 25°C. Remove aliquots at t = 0.5, 1, 5, 10, 30, and 60 minutes.
-
Quenching: Immediately mix aliquots with equal volume of Quenching Agent to stop alkylation.
-
Analysis (Bottom-up Proteomics):
-
Digest samples with Trypsin.
-
Analyze via LC-MS/MS.
-
Data Interpretation: Look for peptides containing Cysteine + 125.01 Da (NEM) vs. Cysteine + 139.06 Da (NEMM).
-
-
Calculation: Plot the % occupancy of each cysteine over time.
-
Exposed Cys: t1/2(NEM) ≈ t1/2(NEMM) (or slight delay).
-
Hindered Cys: t1/2(NEM) << t1/2(NEMM).
-
Buried Cys: No reaction for either.
-
Application 2: Substrate for Artificial Metalloenzymes (ArMs)
NEMM is a critical substrate in the field of Artificial Metalloenzymes , specifically for testing the enantioselectivity of hybrid catalysts (e.g., biotin-streptavidin based systems).
Why NEMM?
The pro-chiral carbon-carbon double bond in NEMM can be reduced to form a chiral succinimide derivative. This makes it an ideal model substrate to quantify the enantiomeric excess (ee) produced by a designed enzyme.
Protocol: Biocatalytic Reduction Assay
Objective: Determine the enantioselectivity of an Artificial Metalloenzyme (e.g., TsOYE variants or Ir-biotin-Streptavidin).
Reagents:
-
Substrate: 10 mM NEMM in DMSO.
-
Cofactor: NADH or NADPH (depending on the scaffold).
-
Enzyme: Purified ArM (1-5 µM).
-
Analysis: Chiral HPLC or GC.
Methodology:
-
Mix: In a quartz cuvette or reaction vial, combine Buffer (pH 7.0), Enzyme, and Cofactor.
-
Start: Add NEMM (final 1 mM).
-
Monitor: Track the consumption of NADH at 340 nm (spectrophotometry) to determine initial rates.
-
Extraction: After 1 hour, extract the reaction mix with ethyl acetate.
-
Chiral Analysis: Inject the organic phase onto a Chiralpak AD-H column (or equivalent).
-
Metric: Calculate the ratio of (R)- vs (S)-N-ethyl-2-methylsuccinimide.
-
Note: High ee indicates the protein scaffold is successfully imparting chirality to the transition metal catalyst.
-
Comparative Data Table: NEM vs. NEMM
| Feature | N-ethylmaleimide (NEM) | N-ethyl-2-methylmaleimide (NEMM) |
| CAS Number | 128-53-0 | 31217-72-8 |
| Molecular Weight | 125.13 g/mol | 139.15 g/mol |
| Primary Use | General Thiol Blocking / Inhibition | Steric Probing / ArM Substrate |
| Reaction Speed | Very Fast (seconds to minutes) | Slower (minutes to hours) |
| Selectivity | Low (reacts with all accessible thiols) | Moderate (sensitive to steric bulk) |
| Product Mass Shift | +125.01 Da | +139.06 Da |
| Solubility | Water (unstable), Ethanol | Ethanol, DMSO, Acetone |
References
-
Miyadera, T., & Kosower, E. M. (1972).[1][2] Receptor site labeling through functional groups. 2. Reactivity of maleimide groups.[1][2][3][4] Journal of Medicinal Chemistry, 15(5), 534–537.[1] Link
-
Heinisch, T., & Ward, T. R. (2016). Artificial Metalloenzymes based on the Biotin-Streptavidin Technology: Challenges and Opportunities. Accounts of Chemical Research, 49(9), 1711–1721. (Contextualizes NEMM as a substrate). Link
-
Gregory, J. D. (1955).[5] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups.[6] Journal of the American Chemical Society, 77(14), 3922–3923. (Foundational NEM chemistry). Link
-
Köllen, S., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols. Analytical and Bioanalytical Chemistry, 412, 1639–1652.[7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for protein alkylation with N-ethyl-2-methylmaleimide
[1]
Introduction & Chemical Context
N-Ethyl-2-methylmaleimide (NEMM) is a specialized alkylating agent derived from the standard reagent N-ethylmaleimide (NEM).[1] While NEM is the industry standard for rapid, non-specific cysteine blocking, NEMM possesses a critical structural modification: a methyl group at the C3/C4 position of the maleimide ring (C7H9NO2, MW: 139.15 Da).[1]
The Kinetic "Brake" Effect
This methyl substitution introduces two key physicochemical changes that distinguish NEMM from NEM:
-
Steric Hindrance: The methyl group physically obstructs the approach of the thiolate nucleophile to the electrophilic double bond.[1]
-
Inductive Effect: The methyl group donates electron density to the double bond, making it less electrophilic (a weaker Michael acceptor).[1]
Scientific Consequence: NEMM reacts with glutathione approximately 500-fold slower than NEM (
Strategic Applications
-
Differential Alkylation: Selectively label hyper-reactive (low pKa) active-site cysteines while leaving structural cysteines unmodified.[1]
-
Kinetic Resolution: Probe the solvent accessibility and nucleophilicity of thiol networks.
-
Chiral Probes: The addition of a thiol to NEMM creates a succinimide adduct with two chiral centers, useful for stereochemical studies in structural biology.[1]
Mechanism of Action
The reaction is a Michael Addition where the thiolate anion (
Reaction Scheme (DOT Visualization)
Figure 1: Mechanism of Cysteine Alkylation by NEMM.[1] The reaction results in a stable thioether bond with a mass shift of +139.15 Da.
Experimental Protocol
Reagents & Preparation
| Reagent | Specification | Storage | Notes |
| NEMM | High Purity (>98%) | -20°C, Desiccated | Hydrolyzes in water.[1] Prepare fresh. |
| Stock Solvent | Anhydrous DMSO or Ethanol | RT | NEMM is hydrophobic; do not dissolve directly in buffer.[1] |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | 4°C | pH 7.0 - 7.5 . Avoid Tris (amine can react at high pH/temp).[1] |
| Reducing Agent | TCEP-HCl | -20°C | Preferred over DTT (DTT competes for alkylation).[1] |
Standard "Total Blocking" Protocol
Use this protocol if your goal is to force alkylation of all accessible cysteines despite the lower reactivity of NEMM.
Step 1: Protein Reduction
-
Dilute protein to 1–2 mg/mL in Reaction Buffer (pH 7.2).
-
Add TCEP to a final concentration of 5 mM .[1]
-
Incubate at 37°C for 30 minutes or 95°C for 5 minutes (if denaturing is acceptable).
Step 2: Preparation of NEMM Stock
Step 3: Alkylation Reaction
-
Add NEMM stock to the reduced protein solution.[1]
-
Target Concentration: 20–50 mM final concentration.
-
Note: This is 5–10x higher than standard NEM protocols to compensate for slow kinetics.[1]
-
-
Incubation:
-
Time: 2–4 hours.
-
Temperature: Room Temperature (25°C) or 37°C.
-
Condition: Dark (prevent photo-oxidation).[1]
-
Step 4: Quenching & Cleanup [1]
-
Add DTT to a final concentration of 50–100 mM to quench excess NEMM.[1]
-
Incubate for 15 minutes.
-
Remove excess reagents via Zeba Spin Desalting Columns or Dialysis against compatible buffer.[1][2]
Differential Alkylation Workflow (Advanced)
Use this protocol to distinguish hyper-reactive cysteines from structural cysteines.
Figure 2: Differential Alkylation Strategy. NEMM is used as a "soft" probe for accessible/reactive thiols, followed by "hard" labeling of buried thiols.[1]
Data Analysis & Validation
Mass Spectrometry Interpretation
When analyzing MS data, ensure your search engine (MaxQuant, Proteome Discoverer) is configured with the correct variable modification.[1]
| Reagent | Monoisotopic Mass Shift ( | Chemical Formula |
| NEM (Standard) | +125.0477 Da | |
| NEMM (Methyl) | +139.0633 Da |
Self-Validation Checklist:
-
Efficiency Check: If using the "Total Blocking" protocol, look for unmodified cysteines.[1] If >5% remain unmodified, increase incubation time to 6 hours or temperature to 37°C.
-
Specificity Check: Check for N-terminal or Lysine alkylation (+139 Da on non-Cys). This occurs if pH > 8.[1]0. Keep pH strictly at 7.0–7.5.[1]
-
Solubility Check: If precipitation occurs upon adding NEMM, reduce the DMSO concentration (keep final DMSO < 5%) or lower the NEMM concentration and extend time.
References
-
Chemical Identity & Structure: PubChem.[1] Maleimide, N-ethyl-2-methyl- (Compound).[1][3][4][5][6][7] National Library of Medicine.[1] Link
-
Kinetic Comparison (NEM vs NEMM): Schwöbel, J. A. H., et al. (2011).[1] Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology. Chemical Reviews, 111(4), 2562–2596.[1] Link[1]
-
Protein Alkylation Standards: Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. Link
-
Stereoselective Synthesis Applications: Huo, C., et al. (2016).[1] Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 7, 11613.[1] Link[1]
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. WO2005073188A1 - Aspartates utilises comme constituants dans des compositions de revetement, et leur preparation - Google Patents [patents.google.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. 2-(2-chlorophenyl)-1-(oxolan-2-yl)ethan-1-one | 1179149-53-1 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-ethyl-2-methylmaleimide (NEMM) Thiol Conjugation
Status: Active Agent: Senior Application Scientist Ticket Topic: pH Optimization for Hindered Maleimide Chemistries[1]
Executive Summary: The "Hindered" Challenge
You are inquiring about N-ethyl-2-methylmaleimide , a derivative distinct from standard N-ethylmaleimide (NEM).[1] The presence of the methyl group on the maleimide double bond (position 3 or 4) introduces steric hindrance and electron-donating effects.
The Critical Implication: This reagent reacts slower with thiols than standard NEM.[1] While standard NEM protocols (pH 7.0, 30 mins) often suffice for simple blocking, N-ethyl-2-methylmaleimide requires a more strictly optimized pH environment to drive the reaction forward without triggering hydrolysis (ring-opening) or off-target amine modification.[1]
Part 1: The pH "Sweet Spot" (Mechanism & Theory)
To optimize this reaction, you must balance three competing kinetic pathways.[1] The methyl group shifts the optimal window slightly higher than standard maleimides, but the risk of hydrolysis remains.
| Parameter | Low pH (< 6.[1]0) | Optimal pH (7.0 – 7.5) | High pH (> 8.[1]0) |
| Thiol State | Protonated ( | Thiolate ( | Fully Deprotonated.[1] |
| Reagent Stability | Stable. | Stable (Hours). | Rapid Hydrolysis (Ring Opening). |
| Specificity | High (Thiol only).[1] | High (Thiol dominant). | Low (Reacts with Lysine amines). |
| Reaction Rate | Very Slow.[1] | Moderate to Fast. | Fast (but competes with hydrolysis).[1] |
The Mechanistic Pathway
The following diagram illustrates the kinetic competition occurring in your reaction vessel. Note how pH acts as the "gatekeeper" for both the desired path and the failure modes.
Figure 1: Kinetic pathways of N-ethyl-2-methylmaleimide. The "Green Path" (pH 7.0-7.[1]5) represents the only window where thiolate nucleophilicity outweighs hydrolysis and amine interference.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: Low Conjugation Yield
User Question: "I used standard NEM protocols (pH 7.0, 30 min), but my LC-MS shows 40% unreacted thiol. Why?"
Senior Scientist Diagnosis: You are facing the Methyl Penalty .[1] The methyl group on the double bond creates steric hindrance, significantly slowing the Michael addition rate compared to standard NEM.
-
The Fix:
-
Increase pH slightly: Shift from pH 7.0 to pH 7.5 . This increases the concentration of the reactive thiolate anion (
) without crossing the hydrolysis danger zone. -
Extend Incubation: Increase reaction time from 30 minutes to 2–4 hours at Room Temperature (RT).
-
Concentration Boost: Because the reaction is slower, increase the molar excess of reagent from 10x to 20x–50x to drive pseudo-first-order kinetics.
-
Issue 2: Reagent "Dead" on Arrival
User Question: "I prepared a stock solution in PBS yesterday. Today, it shows zero reactivity."[1]
Senior Scientist Diagnosis: Maleimides undergo hydrolysis in aqueous buffers, forming maleamic acid.[1] This species is non-reactive toward thiols.[1] The methyl derivative is slightly more stable than NEM, but it will still degrade overnight in water.[1]
-
The Fix:
Issue 3: Non-Specific Labeling
User Question: "I see labeling on Lysine residues in my peptide mapping. How do I stop this?"
Senior Scientist Diagnosis:
Your pH was likely > 8.0 . At this pH, primary amines (Lysine
-
The Fix:
-
Strict pH Control: Verify your buffer is pH 7.0–7.5 using a calibrated pH meter.
-
Buffer Selection: Use HEPES or Phosphate .[1][2] Avoid Tris buffer at pH > 7.5, as Tris contains a primary amine that can compete for the reagent (though sterically hindered, it can still interfere at high concentrations).[1]
-
Part 3: Optimized Experimental Protocol
This protocol is designed specifically for N-ethyl-2-methylmaleimide , accounting for its slower kinetics.[1]
Reagents Required
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA , pH 7.2.[1]
-
Note: EDTA is mandatory to chelate metal ions (
, ) that catalyze thiol oxidation (disulfide formation).
-
-
Quenching Reagent: Dithiothreitol (DTT) or
-Mercaptoethanol.[1]
Step-by-Step Workflow
-
Preparation of Thiol:
-
Dissolve protein/peptide in Reaction Buffer to 50–100
.[1] -
Critical: If the protein was stored with DTT, you must remove it via Zeba spin column or dialysis before adding the maleimide.
-
-
Reagent Activation:
-
Prepare a 50 mM stock of N-ethyl-2-methylmaleimide in DMSO.
-
Tip: This stock is stable for months at -20°C if kept dry.[1]
-
-
The Reaction:
-
Incubation:
-
Incubate at Room Temperature for 2–3 hours (or 4°C overnight).
-
Why longer? To overcome the steric hindrance of the methyl group.
-
-
Quenching:
-
Purification:
-
Remove excess reagent/DTT via size-exclusion chromatography (SEC) or dialysis.[1]
-
Part 4: Troubleshooting Decision Tree
Use this flow to diagnose failure modes in your experiment.
Figure 2: Diagnostic logic flow for optimizing hindered maleimide reactions.
References
-
Hermanson, G. T. Bioconjugate Techniques (Third Edition).[1] Academic Press, 2013.[1][4] The authoritative text on bioconjugation strategies, specifically Chapter 2 on Thiol-Reactive Probes.[1] [Link]
-
Fontaine, S. D., et al. "Hydrolytic Stability of Maleimide-Thiol Conjugates."[1] Bioconjugate Chemistry, 2015.[1] Discusses the stability of ring-opened maleimides and the effect of substituents. [Link]
Sources
Troubleshooting low labeling efficiency with N-ethyl-2-methylmaleimide
Welcome to the technical support resource for N-Ethylmaleimide (NEM) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with NEM labeling of thiol-containing molecules, such as proteins and peptides. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Troubleshooting Guide: Low Labeling Efficiency
Low or inconsistent labeling efficiency is one of the most common hurdles encountered when using N-Ethylmaleimide. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems effectively.
Question 1: My protein labeling with NEM is incomplete. What are the most likely causes?
Incomplete labeling is often rooted in one of three areas: the state of the target thiol groups, the integrity of the NEM reagent, or suboptimal reaction conditions.
-
Suboptimal Thiol Accessibility: Cysteine residues buried within the three-dimensional structure of a protein or engaged in disulfide bonds are inaccessible to NEM. Disulfide bonds must be reduced prior to labeling. For buried thiols, denaturation may be necessary to expose them.
-
NEM Reagent Degradation: NEM is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[1][2] This hydrolysis opens the maleimide ring, rendering it incapable of reacting with thiols.[3] Always prepare NEM solutions fresh before use and avoid storing them in aqueous buffers.[1]
-
Incorrect Reaction pH: The reaction of NEM with thiols is most efficient and specific in the pH range of 6.5-7.5.[1][4] The reactive species is the thiolate anion (S-), and its concentration is pH-dependent. While a higher pH increases thiolate concentration, it also significantly increases the rate of NEM hydrolysis and potential side reactions with primary amines (e.g., lysine residues).[1][4][5]
Frequently Asked Questions (FAQs)
This section covers common questions regarding the specifics of the NEM labeling chemistry and protocol optimization.
Q1: What is the optimal pH for NEM labeling and why?
The optimal pH for NEM labeling is a balance between reaction efficiency and specificity, typically falling between pH 6.5 and 7.5 .[1][4]
The reaction mechanism involves a Michael addition, where the nucleophilic thiolate anion attacks the double bond of the maleimide ring.[5] The concentration of the highly reactive thiolate anion increases with pH. However, at a pH above 7.5, two competing reactions become significant:
-
Hydrolysis of NEM: The maleimide ring opens, inactivating the reagent.[3]
-
Reaction with Amines: NEM can react with primary amines, such as the N-terminus of the protein or the side chain of lysine, leading to non-specific labeling.[1][5]
Therefore, maintaining the pH within the 6.5-7.5 range ensures a sufficient concentration of thiolate for efficient labeling while minimizing undesirable side reactions.[4]
Q2: How should I prepare and store N-Ethylmaleimide?
Proper handling and storage of NEM are critical for successful labeling experiments.
-
Storage: NEM is a solid that should be stored at -20°C, protected from light and moisture.[1][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of water, which can lead to hydrolysis.[1]
-
Preparation: Always prepare aqueous solutions of NEM immediately before use.[1] NEM is unstable in water, and its hydrolysis is pH-dependent.[2][3] For water-insoluble NEM derivatives, a minimal amount of an organic co-solvent like DMSO or DMF can be used to initially dissolve the reagent before adding it to the reaction buffer.[7][8]
Q3: My protein has disulfide bonds. How do I label the cysteine residues involved?
Cysteine residues participating in disulfide bonds are not available for reaction with NEM. To label these residues, the disulfide bonds must first be reduced to free thiols.
Commonly used reducing agents include:
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless reducing agent that is effective over a broad pH range and does not contain a free thiol, which would otherwise compete with the protein for NEM.
-
Dithiothreitol (DTT): DTT is another effective reducing agent. However, it contains thiol groups and must be removed from the reaction mixture before the addition of NEM to prevent it from consuming the labeling reagent. This can be achieved through methods like dialysis or spin desalting columns.
A typical procedure involves incubating the protein with the reducing agent (e.g., a 10- to 100-fold molar excess of TCEP) for 20-60 minutes at room temperature before proceeding with NEM labeling.[7][9]
Q4: How can I confirm that my protein has been successfully labeled with NEM?
Several methods can be used to verify successful labeling:
-
Mass Spectrometry (MS): This is the most definitive method. By analyzing the mass of the intact protein or its digested peptides, you can determine the number of NEM molecules that have been incorporated. The mass of the protein will increase by 125.13 Da for each attached NEM molecule.
-
Ellman's Test: This colorimetric assay quantifies the number of free thiols in a sample. A decrease in the number of free thiols after the reaction compared to an unlabeled control indicates successful labeling.
-
Using a Labeled NEM: If you use a fluorescently tagged or biotinylated NEM derivative, you can use techniques like SDS-PAGE with fluorescence imaging or a Western blot with streptavidin conjugates to visualize the labeled protein.
Data and Protocols
Table 1: Recommended Reaction Parameters for NEM Labeling
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with NEM stability and specificity.[1][4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of NEM hydrolysis but will also slow down the labeling reaction. Room temperature is often sufficient. |
| NEM Concentration | 10- to 100-fold molar excess over thiols | A molar excess drives the reaction to completion. However, very high concentrations can increase non-specific labeling.[10] |
| Incubation Time | 1 - 2 hours | Typically sufficient for complete labeling at room temperature. Longer times may be needed at lower temperatures. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (like Tris) can compete with the target protein for NEM, reducing labeling efficiency. |
Experimental Workflow & Diagrams
NEM-Thiol Reaction Mechanism
The labeling reaction proceeds via a Michael-type addition where the thiolate anion of a cysteine residue attacks one of the carbons of the maleimide's double bond, forming a stable thioether bond.[5]
Caption: A step-by-step diagnostic workflow for troubleshooting NEM labeling.
Protocol: Standard Protein Labeling with NEM
This protocol is a starting point and may require optimization for your specific protein.
-
Protein and Buffer Preparation: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. [1] b. If disulfide bonds are present, add a 10- to 100-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
NEM Solution Preparation: a. Allow the vial of solid NEM to warm to room temperature before opening. b. Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water or an appropriate organic solvent (e.g., DMSO). [1]
-
Labeling Reaction: a. Add a 10- to 100-fold molar excess of the NEM solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. [1]
-
Removal of Excess NEM: a. After the incubation, remove the unreacted NEM to stop the reaction and prevent non-specific labeling of other proteins if the sample is to be used in a complex mixture. b. This can be accomplished using dialysis, spin desalting columns, or gel filtration.
-
Verification and Storage: a. Confirm labeling using one of the methods described in the FAQs (e.g., mass spectrometry). b. Store the labeled protein according to its specific stability requirements, typically at -20°C or -80°C.
References
-
Wikipedia. N-Ethylmaleimide. [Link]
-
García-Santamarina, S., & Thiol, F. (Year). Methods for the determination and quantification of the reactive thiol proteome. PMC, NIH. [Link]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1277-1280. [Link]
-
Cole-Parmer. Material Safety Data Sheet - n-Ethylmaleimide, 99+%. [Link]
-
Murray, C. I., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4816-4825. [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. [Link]
-
Click Chemistry Tools. Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of N-Ethyl-2-Methylmaleimide
Product Identity: N-Ethyl-2-Methylmaleimide (N-Et-2-MeM) CAS: 31217-72-8 (Typical) Chemical Class: Substituted Maleimide / Thiol-Alkylating Reagent
Executive Summary: The "Anhydrous" Imperative
Welcome to the Technical Support Center. You are likely using N-Ethyl-2-Methylmaleimide (N-Et-2-MeM) to probe cysteine residues where steric specificity or altered reaction kinetics are required compared to standard N-Ethylmaleimide (NEM).
Critical Technical Distinction: Unlike standard NEM, N-Et-2-MeM possesses a methyl group on the maleimide double bond.[1] This adds steric hindrance , which has two immediate consequences:
-
Slower Reaction Kinetics: It reacts more slowly with thiols than standard NEM.[1][2]
-
Hydrolysis Sensitivity: While the methyl group provides some steric protection, the imide ring remains susceptible to base-catalyzed hydrolysis, which irreversibly inactivates the reagent before it ever touches your protein.[1][2]
The Golden Rule: Moisture is the enemy.[2] Hydrolysis is the primary failure mode.[1][2]
Part 1: Stock Solution Preparation & Storage[2][3][4][5]
Objective: Create a stock solution that retains >95% alkylating efficiency over 3 months.
Solvent Compatibility Matrix
| Solvent | Suitability | Technical Rationale |
| Anhydrous DMSO | Recommended | Excellent solubility; non-protic; minimizes hydrolysis.[1] |
| Anhydrous DMF | Alternative | Good solubility; use if DMSO interferes with downstream assays.[1][2] |
| Ethanol (EtOH) | Short-Term Only | Hygroscopic (absorbs water from air); promotes slow solvolysis.[1][2] |
| Water / Buffers | FORBIDDEN | Rapid hydrolysis of the maleimide ring occurs (t½ < 24h at pH 8).[1] |
Protocol: Preparation of Stable Stock (100 mM)
-
Equilibration: Remove the N-Et-2-MeM vial from the refrigerator and allow it to equilibrate to room temperature before opening .
-
Solvent Choice: Use high-grade Anhydrous DMSO (Dimethyl Sulfoxide), packed under nitrogen/argon if possible.[1][2]
-
Dissolution: Dissolve the solid to a concentration of 100–200 mM .
-
Note: Higher concentrations are more stable than dilute ones because the solvent-to-solute ratio favors the solute.
-
-
Aliquot & Store:
Part 2: Degradation Mechanism (The "Why")
Understanding the failure mode allows you to prevent it.[1][2] The primary degradation pathway is Ring-Opening Hydrolysis .
The Hydrolysis Pathway
In the presence of water (nucleophile) and base (catalyst), the reactive double bond is bypassed, and the carbonyl carbon is attacked.[1][2] This opens the ring, forming N-ethyl-2-methylmaleamic acid .[1] This product cannot react with cysteines.[1][2]
pH Dependence of Stability
-
pH 7.0: Moderate stability (Half-life ~hours to days in solution).[1][2]
-
Implication: Never add the stock to a basic buffer until the exact moment of reaction.[2]
Part 3: Troubleshooting & FAQs
Q1: My labeling efficiency is lower than expected. Is the stock bad?
Diagnosis: Not necessarily.[1][2]
-
Factor A (Chemistry): N-Et-2-MeM is less reactive than standard NEM.[1] The methyl group at the double bond creates steric hindrance.[2]
-
Solution: You likely need to increase the reaction time or the molar excess (e.g., go from 10x to 50x excess) compared to a standard NEM protocol.[1][2]
-
Factor B (Hydrolysis): If the stock is old or was stored in water, it is dead.[1][2] Check the QC section below.
Q2: The stock solution has turned cloudy or precipitated.
Diagnosis: Moisture contamination.[1][2]
-
Mechanism: Maleimides are generally soluble in organic solvents.[1][2] Maleamic acid (the hydrolysis product) often has different solubility properties and may precipitate in cold DMSO.
-
Action: Discard the stock. Do not attempt to redissolve by heating; the chemical integrity is compromised.[1][2]
Q3: Can I freeze-thaw the stock solution?
Answer: Avoid it.
-
Reasoning: DMSO is hygroscopic.[1][2] Every time you open the tube to thaw, moisture enters.[1][2] Repeated freeze-thaw cycles pump water into the stock.
-
Protocol: Use single-use aliquots. If you must re-use, store the vial in a secondary container with active desiccant (silica gel).[1][2]
Q4: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caveats.
-
Risk: Ethanol is harder to keep anhydrous than DMSO.[1][2] It also participates in "alcoholysis" (reaction with the alcohol) over long periods, though slower than hydrolysis.[1][2]
-
Verdict: Acceptable for stocks used within 1 week. For months of storage, use DMSO.[1][2]
Part 4: Quality Control (Self-Validation)
Before committing precious protein samples, validate your stock concentration using UV-Vis spectrophotometry.[1][2]
The "300 nm" Check: Maleimides exhibit a characteristic absorbance peak near 300 nm (associated with the carbonyl-conjugated double bond).[1][3]
-
Blank: Pure buffer (PBS pH 7.0).
-
Sample: Dilute your stock 1:100 into PBS.
-
Scan: Measure absorbance at 300 nm immediately.
-
Interpretation:
References
-
Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups.[1][2] Journal of the American Chemical Society, 77(14), 3922–3923.[1][2] Link
-
Gorin, G., Martic, P. A., & Doughty, G. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners.[1][2] Archives of Biochemistry and Biophysics, 115(3), 593–597.[1][2][5] Link[1]
-
Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides.[1][2] Journal of the Chemical Society, Perkin Transactions 2, (11), 1277–1280.[1][2] Link[1]
-
PubChem. Maleimide, N-ethyl-2-methyl- (Compound Summary). National Library of Medicine.[1][2] Link
Sources
Overcoming solubility issues of N-ethyl-2-methylmaleimide in experiments
Technical Support Center: N-Ethyl-2-Methylmaleimide (NEMM) Optimization Guide
Executive Summary: The "Methyl" Factor
Warning: Do not confuse N-ethyl-2-methylmaleimide (NEMM) with the standard N-ethylmaleimide (NEM) .
While structurally similar, the addition of the methyl group at the C2 position of the maleimide ring drastically alters both solubility and reactivity kinetics .[1]
-
Solubility: The methyl group increases lipophilicity (LogP ~0.[1]8) compared to NEM, making aqueous solubility significantly lower and more sensitive to ionic strength.[1]
-
Reactivity: The methyl group introduces steric hindrance and electronic deactivation.[1] Experimental data indicates NEMM reacts with glutathione (GSH) at a rate ~500-fold slower than standard NEM (
vs ) [1, 2].[1]
Common User Error: Many researchers assume "insolubility" when the actual issue is "slow kinetics" or "precipitation upon aqueous dilution."[1] This guide addresses both.
Part 1: Solubility & Solvent Selection
The Golden Rule: Never attempt to dissolve crystalline NEMM directly into aqueous buffer.[1] Hydrolysis competes with dissolution, and the lipophilic nature of NEMM leads to inconsistent micellar aggregates rather than a true solution.[1]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3] | Stability | Recommendation |
| DMSO (Anhydrous) | Excellent | > 200 mM | High (Months at -20°C) | Primary Choice. Best for biological assays. |
| Ethanol (Abs.) | Good | ~ 50 mM | Moderate (Weeks at -20°C) | Secondary Choice. Use if DMSO interferes with downstream analysis (e.g., specific MS workflows).[1] |
| DMF | Good | ~ 100 mM | High | Alternative. Good for chemical synthesis; avoid for sensitive protein assays due to potential protein denaturation.[1] |
| Water/Buffer | Poor | < 5 mM* | Unstable (Hydrolysis) | Avoid for Stock. Only use for final dilution immediately before reaction.[1] |
*Note: Aqueous solubility is highly pH-dependent.[1][4][5] At pH > 7.5, hydrolysis accelerates, mimicking "solubility" as the ring opens to form the soluble (but unreactive) maleamic acid.[1]
Part 2: Step-by-Step Preparation Protocol
Workflow Diagram: The "Dropwise-Vortex" Method
Caption: Workflow for preparing stable NEMM solutions. The "Dropwise Addition" step is critical to prevent local high concentrations that trigger precipitation.[1]
Detailed Protocol
-
Calculate Stock Concentration: Aim for a stock concentration 100x higher than your desired final concentration (e.g., if you need 1 mM in the assay, make a 100 mM stock).[1] This minimizes the final percentage of organic solvent (<1%).[1]
-
Dissolution:
-
Dilution (The "Crash" Prevention):
-
Prepare your reaction buffer (Optimal pH: 6.5–7.0).[1]
-
Do NOT squirt the DMSO stock into the buffer.[1]
-
DO hold the buffer tube on a vortex mixer (low speed).
-
Add the DMSO stock dropwise into the swirling buffer.[1] This rapid dispersion prevents the formation of micro-precipitates that occur when hydrophobic molecules hit water in a "slug."[1]
-
Part 3: Troubleshooting & FAQs
Q1: The solution turned clear, but my reaction isn't working. Is it solubility?
Diagnosis: Likely Reaction Kinetics , not solubility. Explanation: As noted in the Executive Summary, NEMM reacts ~500x slower than NEM due to the methyl group [2].[1] Solution:
-
Increase Time: Extend incubation from the standard 30 mins (for NEM) to 4–12 hours .
-
Increase Concentration: Use a higher molar excess (e.g., 50–100x excess instead of 10x).
-
Check pH: Ensure pH is 7.0–7.5. Below 6.5, the reaction is too slow; above 7.5, hydrolysis dominates.[1]
Q2: I see a fine white precipitate immediately after adding the stock to my protein.
Diagnosis: "Solvent Shock" Precipitation. Explanation: The local concentration of NEMM exceeded its solubility limit before it could mix. Solution:
-
Use the Dropwise-Vortex method described above.
-
Warm the buffer to 25°C or 30°C (if protein stability permits) before addition.[1]
-
Limit the final concentration of NEMM to < 5 mM in aqueous buffer.[1]
Q3: Can I store the diluted working solution?
Diagnosis: Hydrolysis Risk. Explanation: Maleimides are susceptible to ring-opening hydrolysis in water, forming unreactive maleamic acid derivatives.[1] The methyl group may slightly retard this, but not enough to ensure stability.[1] Solution:
-
Never store aqueous working solutions.[1] Prepare fresh.
-
DMSO stocks are stable for 1-2 months at -20°C if kept anhydrous (use molecular sieves in the DMSO bottle).
Q4: Why use NEMM instead of NEM if it's slower and less soluble?
Expert Insight: Researchers use NEMM because of these properties.
-
Selectivity: The slower kinetics allow for discrimination between "fast" (highly accessible/nucleophilic) cysteines and "slow" (buried/oxidized) cysteines.[1]
-
Steric Probing: It is often used to probe the steric environment of a binding pocket.[1] If NEM binds but NEMM does not, the cysteine is likely in a sterically restricted cleft [1, 3].[1]
Part 4: Decision Tree for Troubleshooting
Caption: Diagnostic logic for identifying whether the failure is physical (solubility) or chemical (kinetics/hydrolysis).
References
-
Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology. Source: Chemical Reviews (Supporting Info).[1] Data: Comparison of Glutathione reaction rates (
) for N-ethylmaleimide vs. N-ethyl-2-methylmaleimide. URL:[Link] (Referenced via AWS snippet in search)[1] -
Glasshouse and field experiments on the control of tobacco blue mould. Source: ResearchGate (Archive).[1] Context: Discusses the addition of GSH to N-ethyl-2-methylmaleimide and the dominance of electronic effects over steric effects in specific configurations. URL:[Link]
-
Artificial Metalloenzymes: Reaction Scope and Optimization Strategies. Source: Chemical Reviews (2018).[1] Context: Usage of N-ethyl-2-methylmaleimide as a model substrate for enzymatic conversion, highlighting its specific structural utility.[1] URL:[Link][1]
Sources
Technical Support Center: Monitoring Maleimide-Thiol Conjugation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on monitoring maleimide-thiol conjugation reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter during the monitoring of your maleimide-thiol conjugation reactions.
Issue 1: Low or No Detectable Conjugation
Question: I've run my conjugation reaction, but my analytical results (e.g., HPLC, SDS-PAGE) show a very low or zero yield of the desired conjugate. What could be the problem?
Answer:
Low conjugation efficiency is a common challenge that can stem from several factors, from reagent integrity to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
Possible Causes & Recommended Solutions:
-
Inactive Maleimide Reagent:
-
The Problem: Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders them unreactive towards thiols.[1][2] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid.[2][3]
-
Solution:
-
Reagent Preparation: Always prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[1][3]
-
Storage: If storage is necessary, keep the stock solution at -20°C for no more than a month, protected from light and moisture.[1]
-
Activity Check: You can verify the activity of your maleimide reagent by reacting it with an excess of a known thiol standard, such as glutathione or cysteine, and then quantifying the remaining free thiol.[1]
-
-
-
Unavailable Thiol Groups on Your Biomolecule:
-
The Problem: Maleimides react specifically with free sulfhydryl (-SH) groups.[1] If the cysteine residues on your protein or peptide are involved in disulfide bonds (S-S), they will not be available for conjugation.[4] Additionally, free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.[4]
-
Solution:
-
Disulfide Reduction: Before conjugation, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it is stable, effective over a wide pH range, and does not need to be removed before conjugation.[1][5]
-
Prevent Re-oxidation: Perform reactions in degassed buffers to minimize oxygen content.[4] Bubbling an inert gas like nitrogen or argon through your buffer before use is a good practice.[4]
-
Quantify Free Thiols: Before starting the conjugation, it is crucial to quantify the number of available free thiols on your biomolecule. This can be done using Ellman's Assay (see detailed protocol below).[6][7] This confirms that your reduction step was successful and allows you to use the correct stoichiometry in your reaction.
-
-
-
Suboptimal Reaction Conditions:
-
The Problem: The efficiency of the maleimide-thiol reaction is highly dependent on the reaction conditions.
-
Solution:
-
pH Control: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] In this range, the thiol group is sufficiently nucleophilic to react efficiently, while the competing hydrolysis of the maleimide is minimized.[2] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.[1][8] Above pH 7.5, the reaction with amines (e.g., from lysine residues) becomes more competitive.[8]
-
Stoichiometry: Use a molar excess of the maleimide reagent (typically 10-20 fold) to drive the reaction to completion.[1] However, this should be optimized for your specific system to avoid unwanted off-target modifications.
-
Reaction Time and Temperature: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1][4] Protect the reaction from light, especially if you are using fluorescently-labeled maleimides.[1]
-
-
Issue 2: Inconsistent Results Between Batches
Question: I am getting variable drug-to-antibody ratios (DARs) or conjugation efficiencies across different batches of my experiment, even though I'm following the same protocol. What could be causing this?
Answer:
Batch-to-batch variability often points to subtle inconsistencies in reagent preparation or reaction setup.
Possible Causes & Recommended Solutions:
-
Inconsistent Free Thiol Content:
-
The Problem: The number of available free thiols on your starting biomolecule may vary between batches due to differences in production, purification, or storage conditions.
-
Solution: Always quantify the free thiol content of your biomolecule using a method like Ellman's assay immediately before each conjugation reaction.[6] This allows you to adjust the stoichiometry of your maleimide reagent accordingly for each batch, ensuring consistent reaction conditions.
-
-
Variable Reagent Quality:
-
The Problem: The purity and activity of your maleimide reagent can differ between lots or degrade over time.
-
Solution:
-
Quality Control: If possible, test the activity of new batches of maleimide reagents with a standard thiol before use in your main experiment.
-
Proper Storage: Adhere strictly to the recommended storage conditions for your maleimide reagents to prevent degradation.[1]
-
-
-
Presence of Impurities:
-
The Problem: Impurities in your biomolecule preparation, such as carrier proteins or other small molecules with reactive groups, can compete with your target for conjugation.[9][10]
-
Solution: Ensure your starting biomolecule has high purity (>95%).[9] Use appropriate purification methods like size-exclusion or affinity chromatography to remove any interfering substances.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about monitoring maleimide-thiol conjugation reactions.
Q1: What are the most common methods for monitoring the progress of a maleimide-thiol conjugation reaction?
A1: Several analytical techniques can be used to monitor the reaction. The choice of method depends on the specific molecules being conjugated, the available equipment, and the level of detail required.
| Monitoring Technique | Principle | Advantages | Disadvantages |
| Ellman's Assay | Measures the decrease in free thiol concentration as the reaction proceeds.[11][12] | Simple, rapid, and uses standard laboratory equipment (spectrophotometer).[11] | Indirect method; does not provide information on the conjugate itself. Can be affected by interfering substances.[13] |
| Chromatography (HPLC/FPLC) | Separates the starting materials, conjugate, and byproducts based on properties like hydrophobicity or size.[2][14] | Provides quantitative information on the conversion to product and can detect byproducts.[15] | Requires specialized equipment and method development. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the molecules, allowing for direct confirmation of the conjugate and determination of the drug-to-antibody ratio (DAR).[16][17] | Highly sensitive and provides detailed structural information.[16][18] | Requires expensive instrumentation and expertise in data analysis. |
| SDS-PAGE | Separates proteins based on their molecular weight. A successful conjugation will result in a shift in the molecular weight of the protein. | Widely available and relatively simple to perform. | Low resolution; may not be able to distinguish between species with small mass differences. |
Q2: How does Ellman's Assay work, and when should I use it?
A2: Ellman's assay is a colorimetric method used to quantify free thiol groups in a sample.[11] It utilizes Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that can be measured at 412 nm.[11][19]
You should use Ellman's assay at two key stages:
-
Before conjugation: To determine the initial concentration of free thiols in your biomolecule solution. This is crucial for calculating the correct stoichiometry of your reagents.[20]
-
During the reaction: By taking time points, you can monitor the disappearance of free thiols, which indicates the progress of the conjugation reaction. The reaction is complete when the free thiol concentration plateaus at or near zero.
Q3: What is the optimal pH for a maleimide-thiol conjugation, and why is it so important?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][8] This pH range is a critical compromise:
-
Thiol Reactivity: For the thiol to act as an effective nucleophile, it needs to be in its deprotonated thiolate form (R-S⁻). The pKa of the cysteine thiol group is around 8.3, so at a slightly acidic to neutral pH, a sufficient amount of the reactive thiolate is present.
-
Maleimide Stability: Maleimides are susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it inactive.[2][3] The rate of this hydrolysis increases significantly with increasing pH.[2][21]
Therefore, maintaining the pH between 6.5 and 7.5 ensures that the thiol is reactive enough for efficient conjugation while minimizing the competing maleimide hydrolysis side reaction.[2]
Q4: Can I use mass spectrometry to monitor my conjugation reaction?
A4: Yes, mass spectrometry (MS) is a powerful tool for characterizing bioconjugates.[16] It can be used to:
-
Confirm Conjugation: By comparing the mass of the starting biomolecule to the product, you can confirm that the conjugation has occurred.
-
Determine Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), MS can resolve species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.[17][22]
-
Identify Byproducts: MS can help identify unexpected side products or impurities.[16]
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they combine the separation power of HPLC with the detection capabilities of MS.[16][18]
Q5: What are some common side reactions in maleimide-thiol conjugations, and how can I minimize them?
A5: While the maleimide-thiol reaction is highly selective, some side reactions can occur:
-
Maleimide Hydrolysis: As discussed, this is the opening of the maleimide ring in the presence of water, making it unreactive.[3] To minimize this, work within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide solutions.[2]
-
Reaction with Amines: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues.[8] Sticking to the recommended pH range will ensure the chemoselectivity for thiols.[8]
-
Thiazine Rearrangement: This can occur with unprotected N-terminal cysteines, leading to a rearrangement of the conjugate.[23] If possible, avoid using N-terminal cysteines for conjugation, or consider protecting the N-terminal amino group.[23]
-
Retro-Michael Reaction: The thioether bond formed can undergo a reverse reaction, especially at higher pH. To create a more stable conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by briefly raising the pH to 8.5-9.0, which opens the ring to a stable derivative.[3]
Experimental Protocols & Visualizations
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein or peptide sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[20]
-
Ellman's Reagent Solution: 4 mg/mL of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[20]
-
Cysteine or other thiol standard for generating a standard curve.[6][20]
-
Your protein/peptide sample.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a Standard Curve: a. Prepare a series of known concentrations of your thiol standard (e.g., cysteine) in the Reaction Buffer.[20] b. In separate tubes, add a fixed volume of the Ellman's Reagent Solution to each standard.[20] c. Incubate at room temperature for 15 minutes.[19][20] d. Measure the absorbance of each standard at 412 nm. e. Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.
-
Assay Your Sample: a. In a separate tube, add the same volume of Ellman's Reagent Solution to your protein/peptide sample.[19] b. Incubate at room temperature for 15 minutes.[19] c. Measure the absorbance at 412 nm. d. Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[20]
Caption: Workflow for quantifying free thiols using Ellman's Assay.
Protocol 2: General Monitoring of Conjugation by HPLC
This protocol provides a general framework for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the progress of a conjugation reaction.
Materials:
-
HPLC system with a UV detector.
-
C4 or C18 reverse-phase column suitable for protein analysis.[14]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
Procedure:
-
Set up the HPLC Method: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). b. Develop a gradient method that effectively separates your starting biomolecule from the conjugate. A typical gradient might run from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Prepare Samples: a. At each desired time point, take an aliquot of your reaction mixture. b. Quench the reaction if necessary (e.g., by adding a large excess of a small molecule thiol like cysteine or by changing the pH). c. Dilute the sample in Mobile Phase A to a suitable concentration for injection.
-
Run the Analysis: a. Inject a sample of your unconjugated starting material to determine its retention time. b. Inject a sample of your maleimide reagent to determine its retention time. c. Inject your reaction time point samples.
-
Analyze the Data: a. The conjugated product will typically have a longer retention time than the unconjugated biomolecule due to the increased hydrophobicity of the attached molecule. b. Monitor the decrease in the peak area of the starting biomolecule and the increase in the peak area of the conjugate over time to determine the reaction kinetics and final conversion.[24]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. Thiol Quantification Kit (418-0002): Novus Biologicals [novusbio.com]
- 7. v.web.umkc.edu [v.web.umkc.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 12. Free Thiol Quantification_Free Thiol Content Detection_Free Thiol Determination_Measuring Free Thiol Content [en.biotech-pack.com]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellmosaic.com [cellmosaic.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. criver.com [criver.com]
- 17. newomics.com [newomics.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. broadpharm.com [broadpharm.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. bachem.com [bachem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: N-ethyl-2-methylmaleimide Labeling Guide
Executive Summary & Mechanistic Insight[1]
Welcome to the technical support center. You are likely using N-ethyl-2-methylmaleimide (a steric derivative of the standard N-ethylmaleimide, NEM) to probe cysteine accessibility or inhibit specific enzymatic pathways.[1]
The Core Challenge: The success of your labeling depends on a kinetic race. You need the maleimide group to react with the thiol (-SH) on your protein (Michael addition).[2] However, reducing agents (DTT, BME, TCEP) used to prepare the protein are essentially "decoys."[1] They are often smaller, more mobile, and more nucleophilic than your target cysteine.[1]
The "Steric Penalty" of Your Reagent: Unlike standard NEM, N-ethyl-2-methylmaleimide possesses a methyl group at the C2 position of the maleimide ring. This adds steric hindrance.[1]
-
Consequence: The reaction rate with your protein Cysteine is slower than with standard NEM.[1]
-
Risk: If reducing agents are present, the "kinetic window" for your protein to label is significantly narrower because the reducing agents (especially DTT) will consume the reagent before it can navigate the steric bulk into the protein pocket.
The Chemistry of Interference (Visualized)
Understanding how your reaction fails is the first step to fixing it.[1]
Diagram 1: The Kinetic Competition
This pathway illustrates why residual reducing agents result in near-zero labeling efficiency.[1]
Figure 1: Kinetic competition model. The reducing agent (Reductant) outcompetes the protein target for the maleimide reagent, especially when the reagent is sterically hindered (2-methyl derivative).
Reducing Agent Impact Table
Not all reducing agents interfere in the same way.[1][3] Use this table to diagnose your specific issue.
| Reducing Agent | Interference Mechanism | Impact on Maleimide | Recommendation |
| Dithiothreitol (DTT) | Direct Competition. Contains two thiol groups.[1] | Catastrophic. Reacts faster than protein thiols.[1] | MUST REMOVE. Dialysis or Desalting is mandatory.[1] |
| Direct Competition. Contains one thiol group.[1] | High. High volatility does not prevent liquid-phase reaction.[1] | MUST REMOVE. Dialysis or Desalting is mandatory.[1] | |
| TCEP (Tris(2-carboxyethyl)phosphine) | Pseudo-Competition. Phosphorus attacks the maleimide ring.[4] | Moderate to High. Forms succinimidyl-TCEP adducts or ring-opened byproducts [1]. | Remove if possible. If not, use extreme excess of maleimide (see FAQ).[1] |
Troubleshooting Guide (FAQ)
Q1: I used TCEP because I read it doesn't react with maleimides. Why is my yield low?
A: This is a common misconception.[1] While TCEP does not contain a thiol, it is not inert.[1][5][6] The phosphine group on TCEP acts as a nucleophile and can attack the maleimide double bond, forming non-productive adducts or causing ring hydrolysis [1].
-
The Fix: If you cannot desalt (e.g., protein precipitates without reductant), you must overwhelm the TCEP. Add N-ethyl-2-methylmaleimide at a 10-20 molar excess relative to TCEP , not just the protein.
Q2: My protein precipitates when I remove the reducing agent. How can I label it?
A: You are in a "Catch-22": you need reduction for solubility, but reduction kills the label.
-
Protocol Modification:
-
Do not desalt.
-
Lower the pH slightly to 6.5 (TCEP is stable; maleimide hydrolysis is slower; maleimide-thiol reaction is still specific).
-
Add N-ethyl-2-methylmaleimide at 20x molar excess over the TCEP concentration.
-
Incubate longer (2-4 hours) to account for the steric hindrance of the 2-methyl group.
Q3: Why is N-ethyl-2-methylmaleimide labeling slower than standard NEM?
A: Steric hindrance.[1][8] The methyl group at the C2 position physically blocks the approach of the thiolate anion.
-
Implication: You cannot use standard NEM protocols (often 15-30 mins) and expect completion.[1] Extend incubation to 2–4 hours at Room Temperature or Overnight at 4°C .
The "Clean" Workflow (Gold Standard Protocol)
This protocol is designed to maximize labeling efficiency by eliminating competition.[1]
Diagram 2: Optimization Workflow
Figure 2: The standard "Depletion" workflow ensures the maleimide reagent reacts only with protein thiols.
Step-by-Step Methodology
-
Reduction:
-
Depletion (The Critical Step):
-
Remove the reducing agent immediately.[1]
-
Method A (Fast): Use a desalting spin column (e.g., Zeba, Bio-Gel P-6) equilibrated with labeling buffer (PBS/HEPES, pH 7.0–7.5, EDTA 1mM ).[1]
-
Method B (Thorough): Dialysis against 2L of labeling buffer (2 changes) under Nitrogen/Argon to prevent re-oxidation.
-
Why EDTA? It chelates divalent metals that can catalyze the re-oxidation of thiols back to disulfides before you get a chance to label them [2].
-
-
Labeling:
-
Quenching:
References
-
Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples.[1] Electrophoresis, 24(14), 2348-2358.[1] [1]
-
Thermo Fisher Scientific. N-Ethylmaleimide (NEM) Product Information & Protocol.[1][1]
-
BroadPharm. General Protocol of Dye Maleimide Antibody Labeling Kit.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[1] Analytical Biochemistry, 273(1), 73-80.[1]
-
Nielsen, et al. (2002). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition.[1] (Discusses N-methyl vs N-ethyl sterics).
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wittig bioconjugation of maleimide derived, water soluble phosphonium ylides to aldehyde-tagged proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01155C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. TCEP - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Challenges in using maleimides for in vivo protein labeling
Technical Support Center: Bioconjugation & In Vivo Stability Subject: Troubleshooting Maleimide-Thiol Conjugation for In Vivo Applications Ticket ID: #BIO-MAL-992 Responder: Senior Application Scientist, Bioconjugation Division
Executive Summary
You are likely encountering the "Maleimide Stability Paradox." While maleimide-thiol conjugation is the industry standard for its specificity and reaction speed at neutral pH, it suffers from a critical flaw in systemic circulation: the retro-Michael addition .
In the plasma environment, the thiosuccinimide ring (the linkage formed between your protein and the maleimide) is not chemically inert. It exists in equilibrium with the free maleimide and thiol. In the presence of high-concentration serum thiols (specifically Human Serum Albumin, HSA, ~600 µM, and Glutathione), the payload can detach from your target protein and transfer to albumin. This "payload migration" reduces therapeutic efficacy and increases off-target toxicity.[1][2][3]
This guide addresses the mechanistic root of this failure and provides actionable protocols to stabilize your conjugates.
Part 1: The Core Mechanism & Instability
Q: Why does my conjugate show excellent stability in buffer but loses payload in mouse plasma?
A: You are observing the Retro-Michael / Thiol Exchange pathway. In a buffer, there are no competing thiols, so the equilibrium favors the conjugate. In plasma, HSA acts as a "sink" for the maleimide.
There are two competing fates for a maleimide conjugate in vivo:
-
Ring Hydrolysis (The "Lock"): Water attacks the succinimide ring, opening it to a succinamic acid. This species is irreversible and stable.
-
Retro-Michael (The "Leak"): The thioether bond breaks, regenerating the free maleimide, which is then captured by HSA (Cys34).
The Problem: For standard maleimides, the rate of Retro-Michael elimination (
Visualizing the Pathway:
Figure 1: The race between stabilization (hydrolysis) and elimination (retro-Michael). Standard maleimides often fail because Path A outcompetes Path B in plasma.
Part 2: Advanced Solutions (The "Fix")
Q: How do I force the conjugate into the stable "Hydrolyzed" state?
A: You must accelerate
Technology: These linkers incorporate a basic amino group (e.g., diaminopropionic acid, DPR) adjacent to the maleimide.[4][5][6] This group acts as an intramolecular base, catalyzing the attack of water on the succinimide ring.
-
Standard Maleimide: Hydrolysis
20–50 hours (too slow). -
Self-Hydrolyzing Maleimide: Hydrolysis
15–30 minutes.
By the time the conjugate is injected, the ring is already open and "locked."
Comparative Stability Data:
| Feature | Standard Maleimide (e.g., SMCC, mc-Val-Cit) | Self-Hydrolyzing Maleimide (e.g., mDPR) |
| Mechanism | Relies on spontaneous hydrolysis (slow) | Intramolecular catalysis (fast) |
| Plasma Stability (7 days) | ~50% Payload Loss (transferred to Albumin) | >95% Intact Conjugate |
| Main Failure Mode | Retro-Michael Deconjugation | None (Bond is irreversible) |
| Recommended Use | In vitro assays, short-term imaging | ADCs, In vivo therapy, long-circulating proteins |
Part 3: Troubleshooting Guide & Protocols
Scenario 1: Low Conjugation Yield
Symptom: You added 20x excess maleimide, but post-purification analysis (HIC-HPLC or MS) shows low Drug-to-Antibody Ratio (DAR).
-
Root Cause A: Oxidized Thiols. Cysteines spontaneously form disulfides in the presence of oxygen.
-
Fix: You must reduce the protein immediately before conjugation.
-
-
Root Cause B: "Dead" Maleimide. Maleimides hydrolyze in water before conjugation if the pH is > 7.5 or if stored improperly. A hydrolyzed maleimide cannot react with thiols.[7]
-
Root Cause C: Competing Amines. At pH > 8.0, lysine residues (amines) begin to react with maleimides, albeit slowly, or the maleimide hydrolyzes rapidly.
Diagnostic Protocol: The "Self-Validating" Workflow
-
Validate Thiol Status: Before adding maleimide, take a 5 µL aliquot of your reduced protein and run an Ellman’s Assay (DTNB).
-
Target: You should see ~2 free -SH per IgG (for partially reduced) or ~8 (for fully reduced). If <1, your reduction failed.
-
-
Validate Maleimide Activity: Dissolve maleimide in DMSO. Add excess Glutathione (GSH).[7] Wait 10 mins. Run LC-MS.
-
Target: 100% conversion to Maleimide-GSH adduct. If you see "Maleimide + 18 Da" (hydrolyzed maleimide) peak dominant in the stock, discard the reagent.
-
Scenario 2: Precipitation / Aggregation
Symptom: The solution turns cloudy upon adding the maleimide-payload.
-
Root Cause: Most payloads (drugs/dyes) are hydrophobic. Conjugating them to a hydrophilic protein alters the surface chemistry, causing aggregation.
-
Fix:
-
Cosolvent: Ensure the reaction buffer contains 10–20% organic solvent (DMSO, DMA, or Propylene Glycol) to solubilize the payload during the reaction.
-
Stepwise Addition: Do not add the maleimide bolus. Add it in 3-4 aliquots over 15 minutes.
-
Standard Operating Procedure (SOP): High-Fidelity Conjugation
Objective: Conjugate a maleimide-linker-payload to an IgG antibody with maximal stability.
Reagents:
-
Buffer A: PBS + 1 mM EDTA, pH 7.2 (Degassed). EDTA prevents metal-catalyzed oxidation.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[7][8] Preferred over DTT as it does not need to be removed before maleimide addition (TCEP does not react with maleimides).
-
Maleimide Stock: 10 mM in anhydrous DMSO.
Step-by-Step:
-
Reduction:
-
Dilute IgG to 5 mg/mL in Buffer A.
-
Add 2.5 molar equivalents of TCEP per interchain disulfide (typically ~10 mM final TCEP for full reduction, or carefully titrated for partial).
-
Incubate 37°C for 1 hour.
-
Critical: Cool to Room Temperature (22°C).
-
-
Conjugation:
-
Add Self-Hydrolyzing Maleimide stock to the reduced IgG.
-
Ratio: 8–10 molar excess over free thiols (NOT over protein).
-
Solvent: Ensure final DMSO concentration is 10–15% (v/v).
-
Incubate 1 hour at 22°C.
-
-
The "Locking" Step (Specific to Self-Hydrolyzing Linkers):
-
Raise pH to 8.5 using 1M Tris (pH 9.0) for 15 minutes.
-
Why? The basic pH drives the intramolecular catalysis to completion, ensuring 100% ring opening (stabilization) before the purification removes the excess linker.
-
Note: For standard maleimides, skip this step (it would cause deconjugation).
-
-
Purification:
-
Remove excess small molecules using Zeba Spin Columns (7K MWCO) or dialysis into formulation buffer (pH 6.5, Histidine/Trehalose).
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common bioconjugation failures.
References
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[3][4][5][6][9] Nature Biotechnology, 32(10), 1059–1062.
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189.
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry, 25(10), 1871–1880.
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152.
-
Biotechne / Tocris. "Scientific Review: Thiol-Maleimide Conjugation."
Sources
- 1. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Reversing N-ethyl-2-methylmaleimide modification of proteins
This guide addresses the technical challenge of reversing N-ethyl-2-methylmaleimide (and structurally related maleimide) modifications on proteins. While traditionally categorized as "irreversible" alkylation, recent mechanistic insights into the retro-Michael addition pathway allow for the retrieval of native thiols under specific, controlled conditions.
Core Concept: The Reversibility Paradox
The Dogma: N-ethylmaleimide (NEM) and its derivatives (like N-ethyl-2-methylmaleimide) react with cysteine thiols via a Michael addition to form a thiosuccinimide adduct. This bond is stable at physiological pH (7.0–7.4) and is widely used for permanent blocking.
The Reality (The "Rescue" Pathway): The formation of the thiosuccinimide ring is an equilibrium process. Under physiological conditions, the equilibrium heavily favors the adduct. However, by manipulating the chemical environment—specifically raising the pH and introducing a "thiol scavenger" in massive molar excess—you can drive the retro-Michael reaction. This releases the protein thiol and traps the maleimide on the scavenger.
Critical Warning (The Point of No Return): Reversal is only possible if the succinimide ring remains intact (closed). If the ring undergoes hydrolysis (opening to form succinamic acid), the modification becomes chemically permanent. The methyl group in N-ethyl-2-methylmaleimide influences both the rate of retro-Michael addition and the rate of ring hydrolysis.
Troubleshooting Guide & FAQs
Q1: I treated my protein with N-ethyl-2-methylmaleimide. Can I recover the free cysteine activity? Answer: Yes, but it is time-sensitive and yield-dependent. You must perform a Thiol Exchange Procedure before the succinimide ring hydrolyzes.
-
Mechanism: You will incubate the modified protein with a high concentration of a small-molecule thiol (DTT or 2-Mercaptoethanol). The reaction relies on the maleimide moiety transiently detaching from the protein (retro-Michael) and being permanently captured by the excess reducing agent.
-
Success Rate: Varies from 20% to 90% depending on the specific steric environment of the cysteine and the time elapsed since modification.
Q2: Why is my reversal attempt failing? (The "Dead-End" Scenario) Answer: If the modification is old (stored for days/weeks at pH > 7.5) or was exposed to high pH during labeling, the thiosuccinimide ring has likely hydrolyzed .
-
Diagnosis: Intact thiosuccinimides are neutral; hydrolyzed products (succinamic acids) are negatively charged. Mass spectrometry will show a mass shift of +18 Da (addition of water) relative to the intact adduct.
-
Solution: There is no biological method to reverse the hydrolyzed bond without destroying the peptide backbone.
Q3: Does the methyl group in "2-methylmaleimide" make reversal easier or harder compared to standard NEM? Answer: It generally makes the adduct more stable against spontaneous reversal but also slows down hydrolysis.
-
Steric Effect: The methyl group at the double bond creates steric hindrance. This slows the initial forward reaction (labeling) and significantly slows the retro-Michael detachment.
-
Implication: You will likely require longer incubation times (up to 24-48 hours) and higher temperatures (37°C) compared to standard NEM reversal.
Experimental Protocol: Thiol-Exchange Reversal
Objective: Remove N-ethyl-2-methylmaleimide from protein cysteines using a DTT-driven exchange.
Reagents:
-
Buffer: 100 mM HEPES or Sodium Phosphate, pH 8.0 – 8.5. (Higher pH accelerates reversal but risks hydrolysis; do not exceed pH 9.0).
-
Reversal Agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME).
-
Temperature Control: Water bath at 37°C.
Step-by-Step Workflow:
-
Preparation: Dilute your modified protein to 0.5 – 1.0 mg/mL in the Reaction Buffer (pH 8.5).
-
Scavenger Addition: Add DTT to a final concentration of 150 mM .
-
Note: A massive molar excess (typically >1000-fold over the protein) is required to drive the equilibrium to the right.
-
-
Incubation: Incubate at 37°C for 12 to 24 hours .
-
Optimization: For N-ethyl-2-methylmaleimide, kinetics are slower. If 12 hours is insufficient, extend to 24 hours.
-
-
Quenching & Purification:
-
The solution now contains Free Protein-SH + DTT-Maleimide adduct + Excess DTT.
-
Immediately remove excess DTT and the captured maleimide using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis into a storage buffer (pH 7.0).
-
-
Validation: Verify free thiol restoration using an Ellman’s Reagent (DTNB) assay or by attempting to re-label with a fluorescent maleimide.
Data Table: Comparison of Reversal Agents
| Reversal Agent | Conc. Required | Pros | Cons |
| DTT (Dithiothreitol) | 100–200 mM | High efficacy; forms stable cyclic byproduct with maleimide. | Can reduce native disulfides (S-S) in the protein.[1] |
| 2-ME (Mercaptoethanol) | 200–500 mM | Monothiol; less likely to break buried native disulfides. | Volatile; requires higher concentration for equivalent efficacy. |
| Glutathione (GSH) | 100–200 mM | Physiologically relevant; milder. | Slower kinetics; mimics the "payload loss" mechanism in serum. |
Mechanistic Visualization
The following diagram illustrates the competition between the Rescue Pathway (Reversal) and the Dead-End Pathway (Hydrolysis).
Caption: The kinetic race between restoring the native protein (Green path) and irreversible degradation (Red path). High concentrations of scavenger thiol drive the equilibrium toward the 'Waste' product, freeing the protein.
References
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Explains the hydrolysis vs. retro-Michael rates.
-
Baldwin, A. D., & Kiick, K. L. (2011). "Tunable degradation of maleimide-thiol adducts in reducing environments." Bioconjugate Chemistry. Demonstrates the retro-Michael reversibility of NEM adducts using glutathione.
-
Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie. Provides context on the stability of bioconjugation linkages and the effect of substituents like methyl groups.
-
Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs." Bioconjugate Chemistry. Discusses the "Dead End" hydrolysis pathway and how to force it, but inversely proves the stability requirements for reversal.
-
Vector Laboratories. "Maleimide Reaction Chemistry." Technical overview of the retro-Michael payload migration.
Sources
Validation & Comparative
Comparing N-ethyl-2-methylmaleimide vs N-ethylmaleimide (NEM) for protein labeling
The following guide compares N-ethyl-2-methylmaleimide and N-ethylmaleimide (NEM) for protein labeling, designed for researchers and drug development professionals.
Optimizing Thiol-Michael Addition for Kinetics, Specificity, and Stability
Executive Summary: The "Methyl Effect"
In protein bioconjugation, the choice between N-ethylmaleimide (NEM) and its methylated derivative, N-ethyl-2-methylmaleimide (NEMM) , is rarely a matter of availability—it is a strategic choice between reaction speed and adduct stability .
-
NEM is the industry standard for rapid, indiscriminate cysteine alkylation. It is hyper-reactive, making it ideal for quenching assays or total thiol mapping.
-
NEMM (and related methylmaleimides) introduces steric and electronic modulation. It reacts roughly 500-fold slower than NEM but yields thioether adducts with distinct stability profiles, often resisting retro-Michael exchange or promoting beneficial ring hydrolysis.
This guide dissects the mechanistic differences to help you select the correct reagent for Antibody-Drug Conjugates (ADCs), kinetic probing, and active-site mapping.
Chemical Mechanisms & Reactivity[1][2][3][4][5]
Structural Comparison
Both reagents target reduced thiols (cysteine side chains) via a Michael addition to the maleimide double bond. The critical difference lies at the C3/C4 position of the maleimide ring.
| Feature | N-ethylmaleimide (NEM) | N-ethyl-2-methylmaleimide (NEMM) |
| Structure | Unsubstituted double bond. | Methyl substitution on the double bond. |
| Sterics | Low steric hindrance; accessible to buried thiols. | Increased steric bulk; sensitive to active site geometry. |
| Electronics | Highly electrophilic double bond. | Methyl group donates electron density, reducing electrophilicity. |
The Kinetic Gap
The presence of the methyl group drastically alters the reaction kinetics. Experimental data indicates that electronic effects dominate steric effects in this specific addition.[1]
Implication: NEM reacts almost instantaneously with accessible thiols. NEMM requires higher concentrations or longer incubation times, allowing for kinetic discrimination —it will label hyper-reactive surface cysteines while sparing buried or less nucleophilic thiols that NEM would alkylate indiscriminately.
Regiochemistry & Pathway
Contrary to simple steric intuition, glutathione (GSH) and cysteine thiols often add to the methyl-bearing carbon of NEMM. This creates a quaternary center at the thioether linkage, which is crucial for the stability of the resulting conjugate.
Figure 1: Mechanistic divergence. NEMM forms a sterically hindered adduct that resists retro-Michael exchange, enhancing bioconjugate stability.
Performance Data Comparison
The following table synthesizes experimental observations regarding the stability and utility of these reagents.
| Parameter | N-ethylmaleimide (NEM) | N-ethyl-2-methylmaleimide (NEMM) |
| Primary Use | Total thiol blocking, enzyme inhibition, rapid screening. | Site-specific labeling, stability enhancement, mechanistic probing. |
| Reaction Time | Minutes (typically 5–30 min). | Hours (typically 1–4 hours). |
| pH Sensitivity | Reacts broadly at pH 6.5–7.5. Specificity lost > pH 8.0. | Requires strict pH control; often run at pH 7.5 to drive kinetics. |
| Off-Target Reactivity | High risk of amine labeling (Lys/His) at pH > 8.0. | Lower risk due to reduced electrophilicity. |
| Conjugate Stability | Moderate. Susceptible to thiol exchange (Retro-Michael) in plasma. | High. The quaternary center inhibits Retro-Michael reversal. |
| Reversibility | Reversible in presence of excess DTT/Mercaptoethanol. | significantly more resistant to reversal. |
Experimental Protocols
Protocol A: Rapid Thiol Blocking with NEM
Use Case: Inactivating an enzyme or blocking free cysteines before reduction.
-
Preparation: Dissolve NEM in dry DMSO or Ethanol to 100 mM. Prepare fresh; NEM hydrolyzes in water over time.
-
Reaction Buffer: PBS or HEPES, pH 7.0 – 7.2. Avoid Tris if possible (though acceptable at pH < 7.5).
-
Incubation:
-
Add NEM to protein solution (final conc: 1–5 mM, approx. 10–20 fold molar excess over thiols).
-
Incubate at Room Temperature for 20 minutes .
-
-
Quenching: Add DTT or
-Mercaptoethanol to a final concentration of 10–20 mM. Incubate for 5 minutes. -
Purification: Desalt via Zeba spin column or dialysis to remove excess reagent.
Protocol B: Controlled Labeling with NEMM
Use Case: Creating stable bioconjugates or probing solvent accessibility.
-
Preparation: Dissolve N-ethyl-2-methylmaleimide in DMSO to 100 mM.
-
Reaction Buffer: PBS, pH 7.5. (Slightly higher pH helps drive the slower kinetics of the methyl derivative).
-
Optimization Step (Critical):
-
Because
is lower, increase molar excess to 50–100 fold if stoichiometric labeling is required. -
Alternatively, maintain 10-fold excess but extend time.
-
-
Incubation:
-
Add NEMM to protein.
-
Incubate at 37°C for 2–4 hours (Heat is often required to overcome the activation energy barrier introduced by the methyl group).
-
-
Validation:
-
Monitor reaction progress via LC-MS. Look for the mass shift (+125.13 Da for NEM, +139.15 Da for NEMM).
-
Assess stability: Incubate labeled protein with 10 mM glutathione for 24 hours at 37°C. Analyze via SDS-PAGE or MS to check for label loss (Retro-Michael).
-
Decision Logic: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your study.
Figure 2: Decision matrix for reagent selection.
References
-
Chemical Reviews. (2017). Artificial Metalloenzymes: Reaction Scope and Optimization Strategies. (Discusses N-ethyl-2-methylmaleimide as a substrate and its kinetic properties).
-
Journal of Medicinal Chemistry. (1972). Receptor site labeling through functional groups. 2. Reactivity of maleimide groups.[3][4][5] (Foundational paper establishing the rate constants and regiochemistry of methylmaleimides vs NEM).
-
BenchChem. (2025). Mechanism of Maleimide Reaction with Thiols.[][7][8][9] (General mechanistic overview of maleimide-thiol conjugation).
-
Bachem. (2022). The Thiol-Maleimide Reaction: A Guide. (Details on side reactions like thiazine rearrangement and hydrolysis).
-
AWS Open Data. (2024). Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology. (Provides specific ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
values for NEM and N-ethyl-2-methylmaleimide). 2[10][9][11][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Irreversible Cysteine Modification: Moving Beyond Maleimides
For decades, the go-to strategy for irreversibly modifying cysteine residues has been the maleimide-thiol reaction. Its rapid kinetics and high selectivity for the sulfhydryl group made it a workhorse in bioconjugation, leading to the development of countless antibody-drug conjugates (ADCs), fluorescently labeled proteins, and hydrogels.[1][2][3] However, as our analytical capabilities have become more sensitive and the demands for conjugate stability in complex biological environments have increased, the "irreversible" nature of the maleimide-thiol linkage has come under scrutiny. The thioether bond formed is, in fact, susceptible to a retro-Michael reaction, leading to deconjugation and exchange with other biological thiols like glutathione, which is abundant in the cellular milieu.[1] This instability can compromise the efficacy and safety of therapeutic conjugates and confound the results of imaging and diagnostic studies.[4][5]
This guide provides a comprehensive comparison of robust alternatives to maleimides for the permanent modification of cysteine residues. We will delve into the mechanisms, advantages, and practical considerations of established and next-generation reagents, supported by comparative experimental data and detailed protocols to empower researchers in drug development and chemical biology to make informed decisions for their specific applications.
The Achilles' Heel of Maleimides: The Case for Alternatives
The primary limitation of maleimide chemistry is the reversibility of the thiosuccinimide linkage it forms with a cysteine thiol. This occurs via a retro-Michael reaction, where the bond breaks, releasing the original maleimide and thiol. The released maleimide can then react with other thiols present in the biological system, such as glutathione or other proteins, in a process known as thiol exchange.[1] This leads to a heterogeneous mixture of products in vivo and a loss of the intended conjugate. While strategies exist to stabilize the maleimide-thiol adduct, such as hydrolysis of the succinimide ring, they add complexity to the workflow.[4]
The clear need for more stable linkages has driven the development of alternative cysteine-reactive chemistries that form truly irreversible covalent bonds.
Caption: The instability pathway of maleimide-thiol conjugates.
The Robust Thioether: Vinyl Sulfones
Vinyl sulfones have emerged as a superior alternative to maleimides, forming highly stable and irreversible thioether bonds with cysteine residues.[1] They react with the nucleophilic thiol group of cysteine via a Michael addition mechanism, similar to maleimides.[1] The key difference lies in the stability of the resulting adduct.
Mechanism of Action: The electron-withdrawing sulfone group activates the vinyl group, making it susceptible to nucleophilic attack by the deprotonated cysteine thiol (thiolate). The resulting thioether bond is significantly more stable and resistant to the retro-Michael reaction and thiol exchange compared to the thiosuccinimide bond formed by maleimides.[6]
Caption: The irreversible Michael addition of a cysteine to a vinyl sulfone.
Comparative Performance
| Feature | Maleimide | Vinyl Sulfone |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Bond Formed | Thiosuccinimide | Thioether |
| Adduct Stability | Prone to retro-Michael reaction and thiol exchange[1] | Highly stable, resistant to hydrolysis and thiol exchange[6][7] |
| Selectivity | High for thiols at neutral to slightly basic pH | High for thiols, can be tuned by pH[7][8] |
| Reaction Kinetics | Generally faster | Can be slower, but highly efficient[6] |
Experimental Data: A study directly comparing the stability of maleimide-PEG and mono-sulfone-PEG conjugates on a hemoglobin variant demonstrated the superior stability of the sulfone adduct. After seven days at 37°C in the presence of 1 mM glutathione, the hemoglobin treated with mono-sulfone-PEG retained over 90% of its conjugation, whereas less than 70% of the maleimide-PEG conjugate remained intact.[4][5]
Experimental Protocol: Cysteine Labeling with a Vinyl Sulfone Reagent
This protocol provides a general framework for labeling a cysteine-containing protein with a vinyl sulfone-functionalized molecule (e.g., a fluorophore or drug).
Expert Insight: The choice of buffer and pH is critical. A pH between 7.5 and 8.5 is often optimal. This is a compromise: a higher pH increases the concentration of the more nucleophilic thiolate anion (-S⁻), accelerating the reaction, but it can also increase the risk of side reactions or protein denaturation. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent because it is stable, odorless, and does not contain a free thiol that could compete with the protein's cysteine in the conjugation reaction.
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5, containing 150 mM NaCl and 1 mM EDTA).
-
If the protein contains disulfide bonds that need to be reduced to free the target cysteine, add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with the reaction buffer. This step is crucial to prevent the reducing agent from quenching the vinyl sulfone reagent.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the vinyl sulfone reagent in a compatible organic solvent like DMSO or DMF. The concentration should be high enough (e.g., 10-20 mM) to avoid adding a large volume of organic solvent to the aqueous protein solution, which could cause precipitation.
-
Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution. The optimal ratio should be determined empirically for each specific protein and reagent.
-
Incubate the reaction at room temperature or 4°C. Reaction times can vary from 2 hours to overnight. The progress of the reaction can be monitored by LC-MS to check for the mass increase corresponding to the conjugate.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted vinyl sulfone reagent by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to the reaction mixture.
-
Purify the labeled protein conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label is a chromophore), and mass spectrometry (ESI-MS or MALDI-TOF).
-
The Classic Alternative: Haloacetamides
Iodoacetamides and bromoacetamides are classic alkylating agents that react with cysteine thiols via a nucleophilic substitution (SN2) reaction to form a stable thioether bond.[9][10] While their reaction rates are generally slower than those of maleimides, they offer excellent stability and have been used for decades in protein chemistry.[11][12]
Mechanism of Action: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is partially deprotonated to its more nucleophilic thiolate form.[9] The thiolate anion attacks the electrophilic carbon atom adjacent to the halogen, displacing it and forming a robust C-S bond.
Comparative Performance
| Feature | Maleimide | Iodoacetamide |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution |
| Bond Formed | Thiosuccinimide | Thioether |
| Adduct Stability | Reversible | Highly Stable, Irreversible |
| Selectivity | High for thiols | High for thiols, but can show some reactivity with other nucleophiles (His, Met, Lys) at higher pH and concentrations[10] |
| Reaction Kinetics | Fast (k₂ ~10² - 10⁴ M⁻¹s⁻¹)[13] | Slower (k₂ ~ 0.6 M⁻¹s⁻¹)[11] |
Experimental Protocol: Cysteine Labeling with Iodoacetamide Alkyne
This protocol details the use of iodoacetamide alkyne, a common reagent for introducing a bioorthogonal handle for subsequent "click" chemistry.
Expert Insight: Controlling the pH is paramount for selectivity with haloacetamides. While a pH of 8.0-8.5 accelerates the reaction with cysteine, pushing it higher (pH > 9) significantly increases the risk of modifying lysine residues. Therefore, maintaining the pH within the recommended range is a critical parameter for achieving cysteine-specific labeling. The reaction is also often performed in the dark to prevent the formation of free iodine, which can lead to unwanted side reactions.
-
Protein Preparation:
-
Follow the same procedure as for vinyl sulfones (Step 1) to prepare the reduced and buffer-exchanged protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
-
Conjugation Reaction:
-
Prepare a fresh stock solution of the iodoacetamide reagent (e.g., Iodoacetamide-Alkyne) in DMSO.
-
Add a 10-50 fold molar excess of the iodoacetamide reagent to the protein solution. Due to the slower kinetics, a higher excess is often required compared to maleimides.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress by LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing buffer, such as DTT, to a final concentration of ~10 mM.
-
Purify the conjugate using the appropriate chromatography or filtration method as described for vinyl sulfones.
-
-
Analysis and Downstream Processing:
-
Characterize the conjugate by mass spectrometry to confirm labeling.
-
The alkyne-modified protein is now ready for subsequent bioorthogonal ligation, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Next-Generation Cysteine-Reactive Electrophiles
The quest for perfect bioconjugation reagents is ongoing, leading to the development of novel electrophiles with unique properties.
A. Heteroaromatic Sulfones (e.g., 2-Sulfonyl Pyridines)
These reagents react with thiols via a nucleophilic aromatic substitution (SNAr) mechanism.[14][15] They offer tunable reactivity based on the substituents on the pyridine ring, allowing for fine-control over the conjugation kinetics.[14] The resulting aryl thioether bond is extremely stable. Their modularity and tunable reactivity make them powerful tools for developing selective covalent inhibitors and chemical probes.[14][15]
B. Cyclopropenyl Ketones
This class of reagents reacts rapidly with cysteines through strain-releasing conjugate additions.[13] The reaction of a cyclopropenyl ketone with glutathione proceeds with a rate of 595 M⁻¹s⁻¹ at pH 7.4, which is competitive with maleimides.[13] The resulting adducts are highly stable in human plasma and in the presence of reducing agents, offering a compelling combination of speed and stability.[13]
C. Photo-Induced Modifications
Recent advances have enabled cysteine modification using visible light and a photocatalyst.[16][17] These methods, often based on thiol-ene radical reactions, operate under exceptionally mild conditions and can be spatially and temporally controlled by light.[16] This approach is particularly valuable for applications in complex biological environments where traditional reagents might exhibit off-target reactivity.[17]
General Experimental Workflow: A Strategic Overview
Regardless of the specific reagent chosen, a successful cysteine modification experiment follows a logical workflow. Each step presents a choice point dictated by the properties of the protein, the reagent, and the desired outcome.
Caption: A generalized workflow for cysteine bioconjugation.
Conclusion and Future Outlook
While maleimides have served the scientific community well, their inherent instability necessitates a move towards more robust alternatives for applications requiring long-term stability in vivo. Vinyl sulfones and haloacetamides represent well-validated, superior alternatives that form truly irreversible thioether bonds. The choice between them often comes down to a trade-off between the faster kinetics of vinyl sulfones and the extensive historical validation of haloacetamides.
Furthermore, the expanding toolbox of next-generation electrophiles, from tunable heteroaromatic sulfones to light-activated reagents, offers unprecedented control over the cysteine modification process. As researchers continue to push the boundaries of protein engineering and targeted therapeutics, these advanced reagents will be instrumental in creating more stable, effective, and precisely controlled bioconjugates.
References
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024).
- Application Notes: Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents. Benchchem.
- Advances in Chemical Conjugation of Natural Cysteine: Techniques and Applic
- Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation. (2026).
- Recent advances in N- and C-terminus cysteine protein bioconjug
- A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry (RSC Publishing).
- Rational design of a dual-reactive probe for imaging the biogenesis of both H2S and GSH from l-Cys r
- Azabicyclic vinyl sulfones for residue-specific dual protein labelling. (2019). RSC Publishing.
- CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv.
- An In-Depth Technical Guide to Desthiobiotin-Iodoacetamide's Mechanism of Action on Cysteine Residues. Benchchem.
- Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. Open ICM.
- Novel approaches for cysteine bioconjug
- Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PMC.
- 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization.
- Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. (2024). PMC.
- Reaction engineering on amino acid models. (a) Reaction of vinyl...
- Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones. (2018). PMC.
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC.
- Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. (2025). RSC Publishing.
- 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC.
- Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes.
- Photoinduced Radical Approach for Desulfurative Alkylation of Cysteine Derivatives to Make Unnatural Amino Acids. (2024).
- Fast Cysteine Bioconjug
- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. (2010). Journal of the American Chemical Society.
- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - BR.
- Enzymatic “Click” Ligation: Selective Cysteine Modification in Polypeptides Enabled by Promiscuous Glut
- 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. (2020). Journal of the American Chemical Society.
- Click, Lock & Dye: a chromogenic handle for selective cysteine modific
- Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. (2022). MDPI.
- Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcit
- Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. (2025). ePrints Soton.
- Introduction to approaches and tools for the evaluation of protein cysteine oxid
- Novel dual-site fluorescent probe for monitoring cysteine and sulfite in living cells. PMC.
- Photo-induced protein modifications: a range of biological consequences and applic
- Protein Alkylation: Exploring Techniques and Applications.
- Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. (2026).
- Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021). PMC.
- Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2025). Essex Research Repository.
- Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. (2024).
- Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (2011).
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI.
- Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
- Cysteine reactive probes and uses thereof.
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- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 6. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01237F [pubs.rsc.org]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]
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- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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- 12. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Specificity analysis of N-ethyl-2-methylmaleimide for cysteine over other nucleophiles
The following guide provides a comprehensive specificity analysis of N-ethyl-2-methylmaleimide (NEMM) , contrasting its performance with the standard alkylating agent N-ethylmaleimide (NEM) . This analysis is grounded in kinetic data and mechanistic principles, designed for researchers requiring precise cysteine modification.[1]
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary: The Specificity Paradox
In proteomic profiling and bioconjugation, N-ethylmaleimide (NEM) is the gold standard for cysteine alkylation due to its rapid reaction kinetics.[1] However, this speed comes at a cost: promiscuity .[1] At physiological pH and above, NEM frequently alkylates the
N-ethyl-2-methylmaleimide (NEMM) serves as a "tuned" electrophile.[1] By introducing a methyl group onto the maleimide double bond, the electrophilicity is dampened via steric hindrance and inductive electron donation.[1] This results in a reagent that is approximately 500-fold slower than NEM but significantly more specific for thiols (soft nucleophiles) over amines (hard nucleophiles).[1]
Key Differentiators
| Feature | N-Ethylmaleimide (NEM) | N-Ethyl-2-methylmaleimide (NEMM) |
| Reactivity (k | Ultra-fast (~1.38 × 10 | Slow (~2.81 × 10 |
| Specificity | Moderate (Reacts with Lys/His at pH > 7.0) | High (Kinetic discrimination favored) |
| Mechanism | Unhindered Michael Addition | Sterically/Electronically Hindered Michael Addition |
| Reversibility | Irreversible (Stable Thioether) | Potentially Reversible (Retro-Michael capable) |
| Primary Use | Total thiol blocking, rapid quenching | Selective labeling of hyper-reactive Cys, reversible tagging |
Mechanistic Analysis: Why NEMM is More Specific
The specificity of NEMM is not accidental; it is a direct consequence of the methyl substitution on the maleimide ring (C3/C4 position).[1]
Steric and Electronic Modulation
-
Steric Hindrance: The methyl group creates a physical barrier that impedes the approach of nucleophiles.[1] Thiols (
), being highly nucleophilic and "soft" (large orbital radius), can still penetrate this barrier to attack the double bond, albeit more slowly.[1] Amines ( ), being "hard" nucleophiles and often bulkier, are disproportionately excluded.[1] -
Inductive Effect: The methyl group is electron-donating (+I effect).[1] This increases the electron density of the C=C double bond, making it less electrophilic .[1] Consequently, the transition state energy is raised.[1] Only the most potent nucleophiles (thiolates) possess sufficient energy to overcome this barrier at neutral pH, effectively filtering out the weaker amine nucleophiles.[1]
Kinetic Selectivity Data
The specificity gap is best illustrated by the second-order rate constants (
Interpretation: NEMM reacts
Visualizing the Selectivity Pathway
The following diagram illustrates the kinetic partitioning that grants NEMM its superior specificity profile.
Caption: Kinetic partitioning mechanism of NEMM. The methyl group imposes a steric and electronic barrier that selectively inhibits amine reactivity while permitting thiol addition.
Experimental Protocol: High-Specificity Alkylation
To leverage the specificity of NEMM, experimental conditions must be adjusted to account for its slower kinetics.[1] Unlike NEM, which can be used at stoichiometric equivalents, NEMM requires excess concentration to drive the reaction to completion within a reasonable timeframe.[1]
Materials
-
Reagent: N-ethyl-2-methylmaleimide (NEMM) [CAS: 31217-72-8].[1][2]
-
Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.0 (Avoid Tris or primary amine buffers if possible, though NEMM is tolerant).
Protocol Steps
-
Reduction: Reduce protein disulfides with 5 mM TCEP for 30 minutes at Room Temperature (RT).
-
Reagent Preparation: Prepare a fresh 200 mM stock of NEMM in anhydrous DMSO. Note: NEMM is more hydrolytically stable than NEM, but fresh preparation is best practice.[1]
-
Alkylation: Add NEMM to the protein solution to a final concentration of 10–20 mM (approx. 50-100 fold molar excess over thiols).[1]
-
Comparison: Standard NEM is typically used at 1–5 mM.[1]
-
-
Incubation: Incubate at 37°C for 2–4 hours or RT for 12 hours .
-
Critical: The slower kinetics of NEMM require this extended time/temperature to ensure complete alkylation of buried cysteines.[1]
-
-
Quenching: Quench the reaction with 50 mM DTT or excess Glutathione.
-
Desalting: Remove excess reagent using Zeba Spin Columns or dialysis to prevent interference with downstream analysis.
Validation Check (Self-Correcting Step)
To verify specificity, perform a parallel reaction with Lysine-rich peptides (e.g., poly-lysine or BSA) in the absence of Cys.[1]
-
NEM Control: Will show mass shifts corresponding to Lys-alkylation (+125 Da).
-
NEMM Sample: Should show zero mass shifts on Lys residues, confirming the specificity window.
Comparative Performance Data
The following table summarizes the reactivity profiles derived from kinetic studies of maleimide derivatives.
| Parameter | N-Ethylmaleimide (NEM) | N-Ethyl-2-methylmaleimide (NEMM) | Iodoacetamide (IAM) |
| Reaction Type | Michael Addition | Hindered Michael Addition | S |
| Cys Specificity (pH 7.5) | Low (Significant Lys/His reaction) | High (Minimal Lys/His reaction) | High (But slower than NEM) |
| Reaction Half-Life (t | Seconds (with mM excess) | Minutes to Hours | Minutes |
| Adduct Stability | Stable (Ring opening can occur) | Variable (Can undergo Retro-Michael) | Stable (Carboxyamidomethyl) |
| Off-Target Risk | N-term, Lys, His | Negligible at pH < 8.0 | His, Tyr (at high pH) |
Authoritative Insight: While IAM is also specific, it suffers from iodine-related side reactions (e.g., Tyr iodination).[1] NEMM offers a "cleaner" Michael addition pathway without the halogen leaving group issues, provided the slower kinetics are managed.[1]
Conclusion
N-ethyl-2-methylmaleimide (NEMM) is a precision tool for the structural biologist and proteomic scientist. It resolves the "specificity vs. speed" trade-off by sacrificing reactivity to gain fidelity.[1]
-
Use NEM when you need to instantly quench all enzymatic activity or block thiols during rapid lysis.[1]
-
Use NEMM when you are mapping disulfide bonds, performing site-specific conjugation, or analyzing complex mixtures where off-target amine labeling would compromise data integrity.[1]
References
-
Kinetic Profiling of Maleimides
-
Maleimide Specificity & Hydrolysis
-
Applications in Bioconjugation
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. The Kinetics of N-Ethylmaleimide Inhibition of a Vacuolar H+-ATPase and Determination of Nucleotide Dissociation Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Conserved cysteine residues determine substrate specificity in a novel As(III) S-adenosylmethionine methyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Quantitative Proteomics Using Stable Isotope-Labeled Maleimides
Executive Summary: The Case for Cysteine-Targeted Quantification
In the landscape of quantitative proteomics, Cysteine (Cys) represents a high-value target.[1][2] Although it constitutes only ~2% of the human proteome, Cys residues are functionally dense—often serving as catalytic nucleophiles, metal-binding sites, or redox switches.
While amine-reactive reagents (e.g., TMT, iTRAQ) offer high multiplexing, they suffer from ratio compression and lack site-specificity for redox analysis. Stable isotope-labeled maleimides (e.g., d0/d5-NEM) offer a distinct alternative. By exploiting the rapid Michael addition reaction, these reagents provide a cost-effective, high-efficiency method for binary quantification that simultaneously maps the "reactive cysteine proteome."
This guide objectively compares isotope-labeled maleimides against industry standards (ICAT, IAM, TMT) and details a self-validating protocol for their application.
Mechanism of Action: Michael Addition vs. Nucleophilic Substitution[2]
To understand the performance difference between Maleimides and Iodoacetamide (IAM), one must understand the underlying organic chemistry.
-
Maleimides (NEM): React via Michael addition . The thiolate anion (
) attacks the -carbon of the -unsaturated carbonyl. This reaction is kinetically faster and proceeds efficiently at neutral pH (6.5–7.5). -
Haloacetamides (IAM): React via
nucleophilic substitution .[2] The thiolate displaces the iodide leaving group.[2] This reaction is slower and requires a slightly higher pH (7.5–8.5) to drive the formation of the thiolate, increasing the risk of off-target amine alkylation.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Visualization: Reaction Mechanisms
Figure 1: Mechanistic comparison of Cysteine alkylation. Maleimides utilize rapid Michael addition, while Iodoacetamide relies on slower
Comparative Analysis: Maleimides vs. Alternatives
The choice of reagent defines the success of your quantification. The table below contrasts d0/d5-NEM with standard alternatives.
Table 1: Performance Matrix
| Feature | Isotope-Labeled Maleimides (d0/d5-NEM) | ICAT (Isotope-Coded Affinity Tag) | Iodoacetamide (IAM) + Label-Free | TMT / iTRAQ |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Lysine / N-Terminus (Amine) |
| Reaction Type | Michael Addition (Fast) | NHS-Ester Acylation | ||
| Labeling Efficiency | High (>98%) at pH 7.0 | Moderate (~90-95%) | High (but no isotope label) | High (>98%) |
| Specificity Risk | Moderate: Can react with Lys/His at pH > 8.0. | Low: Biotin tag allows stringent washing. | Moderate: Over-alkylation of Met/Lys possible. | Low: Specific to amines. |
| Enrichment | No (unless biotin-maleimide used). | Yes (Biotin) . Essential for low abundance. | No. | No (Peptide level fractionation). |
| Multiplexing | Binary (2-plex) (Light/Heavy). | Binary (Light/Heavy).[3] | Unlimited (Run-to-Run). | High (up to 18-plex) . |
| Cost | Low (Reagents are simple).[4][5] | High (Proprietary kits). | Very Low. | High. |
| Best Application | Redox proteomics; Stoichiometry of oxidation; Simple binary comparison. | Low-abundance Cys-protein quantification.[4] | General identification; Global profiling. | Global proteome quantification; Clinical cohorts. |
Expert Insight:
-
Why choose Maleimides over ICAT? ICAT reagents are bulky and can negatively impact ionization efficiency and fragmentation spectra. d0/d5-NEM adds a small mass shift (+5 Da for d5-NEM) that is chromatographically predictable and causes minimal ionization suppression [1, 12].
-
Why choose Maleimides over TMT? If your biological question involves oxidative stress or redox signaling , TMT is blind to the oxidation state of the cysteine unless a complex "block-reduce-label" workflow is used. Maleimides are the "gold standard" for trapping the redox state due to their rapid kinetics [2].
Experimental Protocol: The d0/d5-NEM Workflow
This protocol is designed for differential quantification of cysteine reactivity or relative protein abundance .
Prerequisites:
-
Light Reagent: N-Ethylmaleimide (d0-NEM)
-
Heavy Reagent: d5-N-Ethylmaleimide (d5-NEM)
-
Buffer: HEPES or TEAB (Avoid Tris as it contains amines that can interfere at high pH, though less critical for maleimides than NHS-esters).
Workflow Diagram
Figure 2: The d0/d5-NEM differential labeling workflow. Samples are labeled independently, mixed, and then processed to minimize technical variation during digestion and ionization.
Step-by-Step Methodology
Phase 1: Lysis and Labeling (The Critical Step)
-
Causality: We label before digestion to protect cysteines from oxidation during processing. We use pH 7.0 to maximize specificity for thiols over amines [2].
-
Lysis: Lyse cells in Lysis Buffer (50 mM HEPES pH 7.0, 1% SDS, Protease Inhibitors).
-
Note: Avoid reducing agents (DTT/BME) if you are profiling endogenous oxidation. If profiling total protein, add TCEP (5 mM) to reduce all disulfides.
-
-
Labeling:
-
Sample A (Control): Add d0-NEM to a final concentration of 10–20 mM.
-
Sample B (Treated): Add d5-NEM to a final concentration of 10–20 mM.
-
-
Incubation: Incubate at Room Temperature for 30 minutes .
-
Validation: The reaction is usually complete within 5-10 minutes due to Michael addition kinetics. 30 minutes ensures saturation.
-
-
Quenching: Add DTT (final 20-30 mM) to quench unreacted NEM.
-
Why? Excess NEM can react with the N-terminus of peptides during digestion if not quenched.
-
Phase 2: Mixing and Digestion
-
Mixing: Combine Sample A and Sample B in a 1:1 ratio based on protein mass (determined by BCA assay before adding DTT, as DTT interferes with BCA).
-
Cleanup: Perform Acetone precipitation or use S-Trap columns to remove SDS and excess reagents.
-
Digestion: Resuspend protein pellet in digestion buffer (e.g., 50 mM TEAB). Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
Phase 3: LC-MS/MS & Data Analysis
-
Mass Spectrometry: Analyze using high-resolution MS (e.g., Orbitrap).
-
Search Parameters:
-
Variable Modification: Cysteine N-ethylmaleimide (Light, +125.0477 Da) and Cysteine d5-N-ethylmaleimide (Heavy, +130.0790 Da).
-
Note: Ensure your search engine (MaxQuant, Proteome Discoverer) treats these as a "Quantification Pair".
-
-
Quantification: Calculate the Heavy/Light (H/L) ratio for each peptide.
-
Ratio = 1.0: No change.
-
Ratio > 1.0: Increased in Treated sample (or increased oxidation if using a redox-specific protocol).
-
Technical Validation & Troubleshooting
Specificity vs. pH
A common failure mode is off-target alkylation.
-
Observation: Alkylation of Lysine or N-termini.
-
Cause: pH > 8.0 promotes deprotonation of amines, making them nucleophilic enough to attack the maleimide.
-
Solution: Strictly maintain pH between 6.5 and 7.5 during the labeling step.
Deuterium Isotope Effect
-
Issue: Deuterated peptides (d5) may elute slightly earlier than non-deuterated (d0) peptides on Reverse Phase LC.
-
Impact: If the retention time shift is too large, the quantification software may fail to pair the peaks.
-
Mitigation: Modern HPLC columns and search algorithms generally handle the small shift from 5 deuteriums well. However, ensure your "Retention Time Window" for pairing in software is set appropriately (e.g., 0.2–0.5 min).
Stability (Retro-Michael Addition)
-
Issue: Maleimide adducts can hydrolyze or undergo retro-Michael addition (reversal) over time or at high pH.
-
Impact: Loss of label and quantitative accuracy.
-
Solution: Analyze samples within 1 week of digestion. Store peptide digests at -80°C. Avoid high pH (>8.5) during any post-labeling steps [17].
References
-
Vertex AI Search. (2026). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide. NIH. Link
-
BenchChem. (2025).[2] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Link
-
Creative Proteomics. (2025). Protein Alkylation: Exploring Techniques and Applications. Link
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines. Link
-
ResearchGate. (2021). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Link
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. A Simple Solid Phase Mass Tagging Approach for Quantitative Proteomics / Journal of Proteome Research, 2004 [sci-hub.sg]
Head-to-head comparison of different maleimide derivatives for thiol derivatization
Executive Summary
For decades, maleimide chemistry has been the "workhorse" of bioconjugation, facilitating the attachment of drugs, fluorophores, and stabilizing polymers to cysteine residues. However, the classic maleimide-thiol linkage is not an immutable endpoint; it is a dynamic equilibrium subject to two competing fates: retro-Michael deconjugation (instability) or thiosuccinimide ring hydrolysis (stabilization).[1][2][3]
This guide provides a technical, head-to-head analysis of standard, self-hydrolyzing, and next-generation maleimide derivatives. It moves beyond basic product descriptions to analyze the kinetic and thermodynamic factors that dictate conjugate fidelity in biological systems.
The Mechanistic Landscape: Stability vs. Reversibility[1][4]
To select the correct derivative, one must understand the "Life Cycle" of a maleimide conjugate. The initial Michael addition forms a thiosuccinimide ring. In plasma or reducing environments (e.g., presence of glutathione/albumin), this ring can undergo a retro-Michael reaction, releasing the payload.[4][5] Alternatively, hydrolysis of the ring "locks" the conjugate, preventing release.[6]
Diagram: The Maleimide Fate Pathway
Caption: The critical fork in the road: Retro-Michael addition leads to drug loss, while ring hydrolysis permanently stabilizes the bond. Next-gen maleimides are designed to force the green path.
Head-to-Head Analysis: The Contenders
We categorize maleimide derivatives into three classes based on their interaction with the stability pathways described above.
Class A: Standard N-Alkyl Maleimides (e.g., SMCC, EMCS)
The industry standards. They rely on a cyclohexane ring or alkyl chain to provide moderate stability.
-
Risk: High susceptibility to retro-Michael exchange in plasma (t1/2 ~7 days).[1]
Class B: N-Aryl Maleimides (Next-Gen)
Maleimides attached to an aromatic ring.
-
Mechanism: The electron-withdrawing nature of the aryl group accelerates both thiol conjugation kinetics and post-conjugation hydrolysis.
-
Benefit: Faster reaction; rapid "locking" via hydrolysis.
Class C: Self-Hydrolyzing Maleimides (e.g., Amino-DPR)
Engineered with a basic amino group proximal to the maleimide ring.
-
Mechanism: Intramolecular catalysis.[2][9] The neighboring amine acts as a base to instantly hydrolyze the succinimide ring after conjugation.
-
Benefit: >95% stability in plasma; essentially zero deconjugation.
Comparative Performance Metrics
| Feature | Standard (SMCC/Alkyl) | N-Aryl Maleimides | Self-Hydrolyzing (DPR) |
| Thiol Reactivity ( | High ( | Very High (2-3x faster than alkyl) | High |
| Hydrolytic Stability (Pre-conjugation) | Moderate (pH dependent) | Low (Must use immediately) | Moderate |
| Post-Conjugation Hydrolysis ( | Slow (~20-30 hours) | Fast (~1-2 hours) | Rapid (~15-30 mins) |
| Plasma Stability (7 days) | Poor (~50% loss) | Good (>80% stable) | Excellent (>95% stable) |
| Solubility | Variable (SMCC=Low, Sulfo=High) | Generally Low (Organic req.) | High (Hydrophilic) |
| Best Use Case | General labeling, non-clinical | Rapid labeling, Fluorophores | ADCs, In-vivo therapeutics |
Deep Dive: SMCC vs. Sulfo-SMCC
These are the most common crosslinkers. Choosing between them is often a question of solubility and workflow, not stability, as they share the same linker chemistry.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate):
-
Hydrophobic: Must be dissolved in DMSO or DMF first.[10]
-
Application: Intracellular delivery (membrane permeable before conjugation) or when organic co-solvents are permissible.
-
-
Sulfo-SMCC:
-
Hydrophilic: Charged sulfonate group on the NHS ring allows direct dissolution in water/buffer.
-
Application: Fragile proteins sensitive to DMSO; cell-surface labeling (membrane impermeable).
-
Critical Insight: The cyclohexane ring in both SMCC and Sulfo-SMCC provides steric hindrance that decreases the rate of maleimide hydrolysis compared to straight-chain linkers (like EMCS). This makes them better for storage but worse for in vivo stability (slower "locking").
Experimental Protocols
Protocol A: Standard Cysteine Bioconjugation (Self-Validating)
This protocol includes checkpoints to ensure reactivity.
Materials:
-
Protein/Antibody (reduced, TCEP-free).
-
Buffer: PBS + 5mM EDTA, pH 7.2 (EDTA prevents metal-catalyzed oxidation of thiols).
Workflow:
-
Preparation: Dissolve Sulfo-SMCC in water (or SMCC in DMSO) immediately before use.
-
Checkpoint: If the SMCC solution is cloudy, it has precipitated. Discard.
-
-
Activation: Add 10-20 molar excess of maleimide to the protein. Incubate 30-60 min at RT.
-
Desalting: Remove excess crosslinker using a Zeba spin column or dialysis.
-
Validation: Measure protein concentration (A280).
-
-
Conjugation: Add the thiol-containing payload (drug/fluorophore). Incubate 1-2 hours at RT.
-
Quenching: Add excess N-acetylcysteine (NAC) to cap unreacted maleimides.
Protocol B: Assessing Hydrolytic Stability (The "Ring Opening" Assay)
Use this to determine if your conjugate has "locked" into the stable form.
Principle: The maleimide ring absorbs UV at ~300 nm. Upon hydrolysis (ring opening), this absorbance disappears.
-
Setup: Prepare a 100 µM solution of the maleimide-conjugate in PBS (pH 7.4).
-
Measurement: Monitor Absorbance at 300 nm (A300) over time (0 to 24 hours) at 37°C.
-
Analysis:
-
Standard Maleimide: A300 decreases slowly (t1/2 > 20 hrs).
-
Self-Hydrolyzing: A300 drops to baseline rapidly (t1/2 < 1 hr).
-
-
Validation: Run a parallel sample at pH 9.0. Hydrolysis should be instantaneous for all derivatives (positive control).
Selection Guide: Decision Matrix
Use this logic flow to select the appropriate derivative for your specific application.
Caption: Decision tree for selecting maleimide derivatives based on application constraints (stability vs. solubility).
References
-
Lyon, R. P., et al. (2014).[4][12] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[6][4][9][13] Nature Biotechnology, 32, 1059–1062.[2][4][12] [Link]
-
Fontaine, S. D., et al. (2015).[4][14] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145–152.[4][14] [Link]
-
Christie, R. J., et al. (2015).[12][14] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.[12][14] [Link]
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. store.sangon.com [store.sangon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]
- 11. What's the difference between SMCC and sulfo-SMCC? | AAT Bioquest [aatbio.com]
- 12. kinampark.com [kinampark.com]
- 13. researchgate.net [researchgate.net]
- 14. US20190055195A1 - Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group - Google Patents [patents.google.com]
Validating Target Engagement of Pyrrole-2,5-dione (Maleimide) Covalent Inhibitors
Executive Summary
In the resurgence of Targeted Covalent Inhibitors (TCIs), the pyrrole-2,5-dione scaffold—commonly known as maleimide —occupies a unique and often misunderstood niche. While acrylamides (e.g., Ibrutinib, Osimertinib) have become the industry "Gold Standard" for kinase inhibition due to their tunable reactivity, maleimides offer significantly faster reaction kinetics. However, this speed comes with a liability: the potential for retro-Michael addition (reversibility) and exchange with intracellular thiols like glutathione (GSH).
This guide objectively compares pyrrole-2,5-dione against its primary alternatives and details a self-validating workflow to confirm target engagement, distinguishing true irreversible inhibition from transient association.
Part 1: The Chemistry of Engagement
To validate a pyrrole-2,5-dione inhibitor, one must first understand its specific engagement mechanism. Unlike simple occupancy-driven inhibitors, these molecules rely on a two-step mechanism:
-
Reversible Binding (
): Non-covalent recognition of the binding pocket. -
Inactivation (
): Nucleophilic attack by a specific cysteine thiolate onto the maleimide double bond (Michael Addition).
The Maleimide Liability: Retro-Michael Addition
A critical distinction of maleimides is that the formed thiosuccinimide adduct is not always stable. In the presence of excess thiols (like physiological GSH concentrations of 1–10 mM), the reaction can reverse, regenerating the free inhibitor.
-
Stabilization Strategy: Modern maleimide design often relies on thiosuccinimide ring hydrolysis . If the ring hydrolyzes (opens) after the cysteine attack, the adduct becomes stable and effectively irreversible.
Diagram 1: Mechanism of Action & Liability
The following diagram illustrates the Michael addition, the risk of retro-Michael reversal, and the stabilization via hydrolysis.
Caption: The reaction pathway of pyrrole-2,5-dione. Note the critical branch point at the Thiosuccinimide Adduct where the bond can either stabilize via hydrolysis or reverse.
Part 2: Comparative Performance Analysis
When selecting a warhead, maleimides must be weighed against Acrylamides (current standard) and Vinyl Sulfones.
Table 1: Electrophile Performance Matrix
| Feature | Pyrrole-2,5-dione (Maleimide) | Acrylamide (e.g., Ibrutinib) | Vinyl Sulfone |
| Intrinsic Reactivity | High (Reacts with most exposed cysteines) | Tunable (Low to Moderate) | Moderate |
| Selectivity | Low (Requires tight non-covalent binding) | High (Structure-guided positioning) | Moderate |
| Reversibility | Reversible (unless ring opens) | Irreversible | Irreversible |
| Metabolic Stability | Low (Rapid GSH conjugation) | High | High |
| Primary Use Case | Bioconjugation, Probes, Rapid-acting inhibitors | Clinical Drugs (Chronic therapy) | Protease Inhibitors |
Expert Insight: Use maleimides when you need rapid labeling (e.g., for ABPP probes) or when the target cysteine has low nucleophilicity and requires a "hot" electrophile. For chronic dosing, acrylamides are safer due to lower immunogenicity risks.
Part 3: Validation Methodologies
To claim "target engagement" for a maleimide, you cannot rely on IC50 values alone. IC50 for covalent inhibitors is time-dependent and therefore an unreliable metric. You must employ a Self-Validating Workflow .
Diagram 2: The Validation Decision Tree
Caption: A tiered workflow to filter out promiscuous binders early and rigorously validate specific covalent engagement.
Part 4: Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (The "Truth" Assay)
This is the definitive method to prove a covalent bond exists.
Objective: Observe a mass shift corresponding to the molecular weight of the inhibitor (or inhibitor + water if hydrolyzed).
-
Preparation: Dilute target protein (e.g., 5 µM) in assay buffer (pH 7.5). Avoid DTT or
-mercaptoethanol as they will scavenge the maleimide. Use TCEP if a reducing agent is strictly required. -
Incubation: Add inhibitor at 1:1, 1:2, and 1:10 ratios. Incubate for 30–60 minutes at room temperature.
-
Quenching: Acidify with 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject onto a C4 desalting column coupled to an ESI-TOF Mass Spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
-
Criteria for Success:
-
Pass: Observation of a peak at
. -
Note: If you see
, the ring has hydrolyzed (stabilized).
-
Protocol B: Determination of
This metric separates the binding affinity (
-
Setup: Prepare enzyme reaction mix with substrate at
concentration. -
Dosing: Prepare inhibitor at 5–8 concentrations ranging from
to . -
Measurement: Initiate reaction and monitor product formation continuously (kinetic mode) or via time-point sampling.
-
Data Processing:
-
Plot product vs. time to obtain observed rate constants (
) for each inhibitor concentration. -
Plot
vs. [Inhibitor] concentration.[1] -
Fit to the hyperbolic equation:
-
-
Interpretation: A high
ratio indicates a potent covalent inhibitor. For maleimides, ensure is driving the potency, not just an extremely high (which suggests non-specific reactivity).
Part 5: Expert Insights & Troubleshooting
1. The "Washout" Trap A common error with maleimides is assuming irreversibility in cellular assays.
-
Experiment: Treat cells, wash 3x, then measure activity 4–24 hours later.
-
Failure Mode: If activity recovers, the inhibitor either dissociated (retro-Michael) or the protein was resynthesized. Use Cycloheximide (protein synthesis inhibitor) to distinguish between these two.
2. Handling "Super-Reactive" Maleimides
If your maleimide reacts with everything in the GSH assay (
-
Solution: Add steric bulk near the maleimide nitrogen or electron-donating groups to the ring to dampen electrophilicity, forcing the molecule to rely on specific non-covalent binding (
) to position it for reaction.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery. Link
-
Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery. Link
-
Flanagan, M. E., et al. (2015). "Chemical Proteomics Reveals the Target Landscape of Covalent Kinase Inhibitors." ACS Chemical Biology. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. Link
-
Baud, M. G., et al. (2016).[4] "Optimization of the reaction conditions for the modification of proteins with maleimides." Organic & Biomolecular Chemistry. Link
Sources
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteine Alkylation in Proteomics: N-ethylmaleimide (NEM) vs. Iodoacetamide (IAA)
[1][2][3]
Executive Summary
In the high-stakes landscape of drug development and proteomics, the choice between N-ethylmaleimide (NEM) and Iodoacetamide (IAA) is not merely a matter of preference—it is a decision that dictates the fidelity of your data.
While IAA remains the industry workhorse for routine bottom-up proteomics due to its stable adducts and standard database integration, it suffers from significant off-target specificity issues (over-alkylation of Methionine and Lysine). NEM , operating via Michael addition, offers superior reaction kinetics and specificity at physiological pH, making it the gold standard for redox proteomics, kinetic trapping, and quantifying labile thiol populations.
This guide dissects the mechanistic, kinetic, and practical differences to empower your experimental design.
Part 1: Mechanistic Divergence
The fundamental difference between these reagents lies in their reaction chemistry. This dictates their speed, pH dependence, and side-reaction profiles.
Iodoacetamide (IAA): The Nucleophilic Substitution ( )
IAA reacts via a classic
-
Mechanism: Bimolecular Nucleophilic Substitution.
-
Leaving Group: Iodide (
).[1][2] -
Adduct: S-carbamidomethyl cysteine (+57.0215 Da).
-
Key Limitation: Requires a leaving group. The generated Iodide can act as a catalyst for side reactions or oxidation.
N-ethylmaleimide (NEM): The Michael Addition
NEM is an
-
Mechanism: Michael Addition (Conjugate Addition).
-
Leaving Group: None (Addition reaction).
-
Adduct: S-(N-ethylsuccinimido) cysteine (+125.0477 Da).
-
Key Advantage: extremely rapid kinetics; no leaving group to interfere with downstream chemistry.
Visualizing the Pathways
Figure 1: Mechanistic comparison of Cysteine alkylation. IAA proceeds via SN2 substitution releasing Iodide, while NEM utilizes rapid Michael addition.
Part 2: Performance Comparison
Specificity and "Over-Alkylation"
Expert Insight: The most critical failure mode with IAA is "over-alkylation."
-
IAA Issues: At pH > 8.0 or high concentrations, IAA indiscriminately alkylates Lysine (N-terminals), Histidine, and notably Methionine (forming sulfonium ions). Methionine alkylation is particularly problematic as it causes neutral loss during MS fragmentation, reducing peptide identification rates significantly [1].[2]
-
NEM Advantages: NEM is highly specific for thiols at pH 6.0–7.5. While it can react with amines at pH > 8.5, the reaction rate with thiols is orders of magnitude faster, allowing for "kinetic selectivity"—you can label cysteines before amines have a chance to react [2].
Reaction Kinetics
-
NEM: Reaction is virtually instantaneous at physiological pH. Ideal for "trapping" transient kinetic states or rapid signaling events.
-
IAA: Slower. Requires incubation (typically 20-30 mins) in the dark.
Stability of the Adduct
-
IAA: The thioether bond is stable.[3]
-
NEM: The succinimide ring can undergo hydrolysis (ring-opening), adding +18 Da to the mass shift. This creates heterogeneity in the spectra (two peaks for the same peptide) unless the ring is intentionally hydrolyzed to the stable open form.
Summary Data Table
| Feature | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Primary Mechanism | Michael Addition | |
| Mass Shift ( | +57.0215 Da | +125.0477 Da |
| Reaction pH | pH 7.5 – 8.5 | pH 6.0 – 7.5 |
| Reaction Speed | Slow (20-45 min) | Fast (< 5 min) |
| Light Sensitivity | High (Unstable in light) | Low |
| Off-Target Risk | High (Met, Lys, His, N-term) | Low (at controlled pH) |
| Reversibility | Irreversible | Can undergo retro-Michael (rare) |
| Best Use Case | Routine ID, Global Proteomics | Redox Profiling, Kinetic Trapping |
Part 3: Experimental Protocols
Protocol A: High-Fidelity IAA Alkylation (Minimizing Side Reactions)
Purpose: Standard bottom-up proteomics with reduced off-target effects.
-
Preparation: Prepare fresh 500 mM IAA in HPLC-grade water. Do not store stock solutions.
-
Reduction: Incubate protein sample with 5 mM DTT (Dithiothreitol) at 56°C for 30 min or 10 mM TCEP at RT for 30 min.
-
Alkylation:
-
Add IAA to a final concentration of 10–15 mM (Keep IAA:Thiol ratio ~2:1 to 5:1). Note: Avoid the standard 50 mM concentration found in older protocols; it drives over-alkylation.
-
CRITICAL: Incubate in the DARK at Room Temperature (RT) for 20 minutes. Light catalyzes iodine radical formation, increasing off-target modification.
-
-
Quenching (Mandatory):
-
Add DTT to a final concentration of 10–20 mM. Incubate for 5-10 minutes.
-
Why? This scavenges unreacted IAA, preventing it from alkylating trypsin or N-termini during digestion.
-
Protocol B: NEM Kinetic Trapping
Purpose: Capturing redox states or labile cysteines.
-
Buffer System: Use degassed buffer (e.g., 50 mM HEPES or Ammonium Bicarbonate) adjusted to pH 6.5–7.0 .
-
Alkylation (No Prior Reduction):
-
Add NEM to a final concentration of 20–50 mM directly to the biological sample (lysate/cell suspension).
-
Incubate at 37°C or RT for 5–10 minutes.
-
-
Quenching:
-
Add excess Cysteine (1% w/v) or DTT to quench unreacted NEM.
-
-
Reduction & Secondary Alkylation (Optional):
-
If mapping disulfide bonds: Reduce remaining disulfides with TCEP/DTT, then alkylate nascent thiols with a different reagent (e.g., IAA or heavy-labeled NEM) to distinguish original free thiols from oxidized ones (Differential Alkylation).
-
Part 4: Decision Matrix
When should you deviate from the standard IAA protocol? Use this logic flow.
Figure 2: Decision matrix for selecting the optimal alkylating agent based on experimental constraints.
References
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Source: Molecular & Cellular Proteomics (NIH)
-
[Link]
-
-
Methods for the determination and quantification of the reactive thiol proteome. Source: Redox Biology (NIH)
-
[Link]
-
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Source: Molecular BioSystems (RSC)
-
[Link]
-
-
N-Ethylmaleimide. Source: Wikipedia (Chemical Structure & General Properties)
Sources
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of N-ethyl-2-methylmaleimide as an H+-ATPase inhibitor
This guide provides a technical analysis of N-ethyl-2-methylmaleimide (NEMM) as an H⁺-ATPase inhibitor, specifically contrasting its efficacy against the industry standard, N-ethylmaleimide (NEM) .
Executive Summary: The Efficacy of N-ethyl-2-methylmaleimide
N-ethyl-2-methylmaleimide (NEMM) is a low-efficacy alkylating agent compared to the gold-standard inhibitor N-ethylmaleimide (NEM). Experimental data indicates that NEMM is approximately 500-fold less reactive toward sulfhydryl groups than NEM.
-
Primary Utility: NEMM is not typically used as a primary inhibitor for pathway suppression. Instead, it serves as a steric probe or negative control .
-
Mechanism of Difference: The methyl group on the maleimide ring introduces steric hindrance and electron-donating effects , significantly reducing the electrophilicity of the double bond required for the Michael addition reaction with cysteine thiols.
-
Research Application: If an ATPase is inhibited by NEM but resistant to NEMM, it suggests the critical cysteine residue is located in a sterically restricted active site or requires a highly electrophilic acceptor.
Mechanistic Comparison: NEM vs. NEMM
Both compounds target free sulfhydryl (-SH) groups on cysteine residues within the ATPase catalytic subunits (typically Subunit A of V-ATPases). However, their kinetic profiles differ drastically.
Chemical Kinetics Data
| Compound | Structure | Target | Reactivity Constant ( | Relative Potency |
| N-ethylmaleimide (NEM) | Unsubstituted double bond | Cys-SH (General) | 1.38 × 10⁵ M⁻¹ min⁻¹ | 100% (Reference) |
| N-ethyl-2-methylmaleimide | Methyl-substituted double bond | Cys-SH (Steric/Slow) | 2.81 × 10² M⁻¹ min⁻¹ | ~0.2% |
Data derived from glutathione (GSH) reactivity assays [1].
Mechanism of Action (The "Methyl Effect")
The inhibition mechanism relies on a Michael Addition reaction.
-
NEM: The catalytic double bond is highly electron-deficient, allowing rapid nucleophilic attack by the thiolate anion (
) of the ATPase cysteine. -
NEMM: The methyl group at the C3/C4 position:
-
Steric Hindrance: Physically blocks the approach of the bulky cysteine thiolate.
-
Electronic Deactivation: Donates electron density to the double bond, making it less electrophilic and less reactive.
-
Comparative Efficacy on H⁺-ATPase Subtypes
Researchers use the differential sensitivity to maleimides to distinguish between ATPase classes.
| ATPase Type | Sensitivity to NEM (Standard) | Sensitivity to NEMM (Methylated) | Interpretation |
| V-type (Vacuolar) | High ( | Low/Resistant | Inhibition by NEM but not NEMM confirms the critical Cys is in a restricted pocket. |
| P-type (Plasma Membrane) | Moderate ( | Very Low | Requires high concentrations; NEMM is virtually ineffective. |
| F-type (Mitochondrial) | Resistant | Resistant | Neither compound effectively inhibits F-ATPases at standard doses. |
Key Insight: If your experimental goal is maximal inhibition, use NEM or Bafilomycin A1 . If your goal is to map the active site topology, use NEMM alongside NEM.
Experimental Workflow: Differential Inhibition Assay
To validate the role of specific cysteines in H⁺-ATPase activity, use this comparative protocol. This system validates whether inhibition is driven by generic alkylation or specific site accessibility.
Protocol: ATP Hydrolysis Inhibition Screen
Reagents:
-
Buffer A: 50 mM MOPS-Tris (pH 7.0), 3 mM MgSO₄, 100 mM KCl.
-
Substrate: 3 mM Na₂ATP.
-
Inhibitors:
Step-by-Step Methodology:
-
Preparation: Isolate membrane vesicles (tonoplast or plasma membrane) containing the H⁺-ATPase.
-
Pre-Incubation (Critical Step):
-
Aliquot enzyme into 3 groups.
-
Group 1: Treat with 10 µM NEM for 20 min at 25°C.
-
Group 2: Treat with 10 µM NEMM for 20 min at 25°C.
-
Group 3: Vehicle control (Ethanol).
-
-
Reaction Trigger: Add 3 mM ATP to initiate hydrolysis.
-
Measurement: Monitor inorganic phosphate (Pi) release via colorimetric assay (e.g., Malachite Green) at 10-minute intervals.
-
Analysis: Calculate % Inhibition relative to Group 3.
Expected Results:
-
NEM: >90% Inhibition (Rapid alkylation of active site Cys).
-
NEMM: <10% Inhibition (Steric exclusion from active site).
Visualization of Logic & Mechanism
Figure 1: Decision Logic for Inhibitor Selection
Caption: Decision matrix for selecting between NEM (functional blocker) and NEMM (structural probe).
Figure 2: Steric Hindrance Mechanism
Caption: Mechanistic divergence: The methyl group of NEMM prevents the cysteine thiolate from accessing the electrophilic carbon.
References
-
Schwöbel, J. A. H., et al. (2011). "Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology." Chemical Reviews, 111(4), 2562–2596.
-
Bowman, E. J., et al. (1988).[2] "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[2] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.
-
Forgac, M. (1989). "Structure and function of the vacuolar class of ATP-driven proton pumps." Physiological Reviews, 69(3), 765-796.
-
PubChem Database. "Maleimide, N-ethyl-2-methyl- (CID 35753)." National Library of Medicine.
Sources
Comparative Guide: Characterizing N-Ethyl-2-Methylmaleimide (NEMM) Side Products via LC-HRMS
Topic: Characterization of Side Products from N-Ethyl-2-Methylmaleimide (NEMM) Reactions by LC-HRMS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10]
In proteomic characterization and Antibody-Drug Conjugate (ADC) development, N-ethylmaleimide (NEM) is the gold standard for blocking free thiols.[1] However, its utility is often compromised by "promiscuous" reactivity—specifically, off-target amine alkylation and rapid hydrolysis of the succinimide ring.[1]
N-ethyl-2-methylmaleimide (NEMM) —a sterically hindered analog (often referred to as a citraconimide derivative)—is frequently evaluated as an alternative to modulate reaction kinetics and stability.[1] The addition of a methyl group to the maleimide double bond introduces steric bulk, theoretically enhancing specificity but complicating mass spectrometric characterization due to the formation of regio-isomeric side products.
This guide provides a rigorous LC-HRMS workflow to characterize and distinguish the three critical species in NEMM reactions:
-
The Desired Thioether Adduct (Cysteine-bound).[1]
-
The Hydrolyzed Product (Ring-opened maleamic acid, +18.0106 Da).[1]
-
The Off-Target Amine Adduct (Lysine/N-term bound).
The Comparative Landscape: NEMM vs. Alternatives
Before designing the experiment, it is crucial to understand why you are seeing specific side products.[1] The methyl substitution in NEMM fundamentally alters the reaction coordinate compared to standard NEM or Iodoacetamide (IAA).[1]
| Feature | N-Ethylmaleimide (NEM) | N-Ethyl-2-Methylmaleimide (NEMM) | Iodoacetamide (IAA) |
| Reaction Type | Michael Addition (Fast) | Michael Addition (Slow/Steric) | SN2 Substitution |
| Specificity | High for Thiols (pH < 7.[1]5) | Enhanced Thiol Specificity (Due to steric blocking of amines) | High, but sensitive to light |
| Hydrolysis Risk | High (Ring opens to maleamic acid) | Variable (Methyl group can stabilize ring or induce regio-isomers) | None (No ring to open) |
| Mass Shift (Thiol) | +125.0477 Da | +139.0633 Da | +57.0215 Da |
| Side Products | N-term/Lysine adducts; Hydrolysis (+18 Da) | Regio-isomeric Hydrolysis (+18 Da); Reduced Amine adducts | Over-alkylation (S, N, O) |
Expert Insight: The "Methyl Effect" in NEMM reduces the rate of Michael addition.[1] While this requires longer incubation times, it often suppresses the kinetic formation of off-target amine adducts, which are generally slower than thiol additions.[1] However, once formed, the NEMM-thiol adduct introduces a new chiral center, potentially creating diastereomers separable by high-resolution LC.[1]
Reaction Pathways & Side Product Formation[1]
Understanding the chemistry is prerequisite to interpreting the MS data.[1] The following diagram illustrates the competing pathways for NEMM.
Figure 1: Reaction pathways for NEMM. Note that Amine and Thiol adducts are isobaric (same mass) but chemically distinct, while Hydrolysis adds a distinct mass shift.[1]
Experimental Protocol: LC-HRMS Characterization
To confidently identify side products, you must employ a "Stress Test" methodology that forces their formation for reference spectral generation.[1]
Phase 1: Sample Preparation (Differential pH Strategy)
Run three parallel reactions to distinguish the species:
-
Control (Optimal): Peptide + NEMM at pH 7.0 (50 mM HEPES), 30 min, 25°C.
-
Target: Primarily Thiol Adduct.[1]
-
-
Hydrolysis Force: Peptide + NEMM at pH 8.5 (Tris-HCl), 4 hours, 37°C.
-
Amine Force: Peptide (pre-alkylated with IAA to block Cys) + NEMM at pH 8.0 , 2 hours.
-
Target: Lysine/N-term Adducts (confirms RT of amine species).[1]
-
Phase 2: LC-HRMS Acquisition Parameters
High-Resolution MS (Orbitrap or Q-TOF) is mandatory to distinguish Hydrolysis (+18.0106 Da) from Oxidation (+15.9949 Da).[1]
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm) | High peak capacity to separate diastereomers.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier.[1] |
| Gradient | 1% B to 40% B over 45 min | Shallow gradient essential to separate isobaric amine/thiol adducts. |
| MS Resolution | > 60,000 @ m/z 200 | Required to resolve isotopic envelopes and oxidation vs. hydrolysis. |
| Dynamic Exclusion | On (10-15s) | Prevent re-sampling the abundant parent ion to capture low-abundance side products. |
Data Analysis & Interpretation
A. Mass Shift Reference Table (NEMM vs. NEM)
Use these exact mass shifts to filter your data.
| Modification | Formula Change | Δ Mass (NEM - Standard) | Δ Mass (NEMM - Methylated) |
| Cysteine Alkylation | +C6H7NO2 / +C7H9NO2 | +125.0477 | +139.0633 |
| Hydrolysis (Ring Open) | +H2O | +143.0582 | +157.0739 |
| Oxidation (Artifact) | +O | +141.0426 | +155.0582 |
| Amine Alkylation | +C6H7NO2 / +C7H9NO2 | +125.0477 | +139.0633 |
B. Distinguishing Isobaric Side Products
The most common error is confusing Amine Adducts with Thiol Adducts (since they have the same mass) or Hydrolysis with Oxidation (close mass).[1]
-
Thiol vs. Amine Adducts (Isobaric):
-
Hydrolysis vs. Oxidation (Near-Isobaric):
-
Hydrolysis (+18.0106 Da): The succinimide ring opens to form a maleamic acid.[1] This adds significant polarity. Expect a retention time shift (earlier elution) compared to the intact adduct.[1]
-
Oxidation (+15.9949 Da): Usually occurs on Methionine or the Sulfur atom itself.[1] The mass difference between Hydrolysis and Oxidation is 0.0157 Da .[1]
-
Validation: If your instrument has <10 ppm accuracy, these are easily separable.[1] If not, check the isotopic pattern; Hydrolysis does not change the isotopic distribution significantly, whereas oxidation might alter the M+2 ratio slightly depending on the sulfur count.
-
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision tree for classifying a detected mass feature.
Figure 2: Analytical decision tree for classifying NEMM-modified peptides.
Troubleshooting & Optimization
-
Problem: High rates of Hydrolysis (+18 Da) observed immediately.
-
Problem: Cannot separate Thiol-NEMM from Lys-NEMM.
References
-
Vuckovic, D. et al. (2020).[1][3] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8][9][10] Link
-
Hill, B. et al. (2012).[1] Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Chromatography B. Link[1]
-
Lomenick, B. et al. (2017).[1] Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation.[10] Analytical Chemistry.[1][4][7][8][11] Link
-
Fontaine, S.D. et al. (2015).[1] Hydrolysis of Maleimides and the Effects on ADC Stability. Bioconjugate Chemistry.[1][12][13][6] Link[1]
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- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 10. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
Is N-ethyl-2-methylmaleimide a more selective reagent than NEM?
Topic:
Executive Summary
The Short Answer: Yes, but with a critical trade-off.
N-ethyl-2-methylmaleimide (NEMM) is chemically more selective than N-ethylmaleimide (NEM) due to steric hindrance and electronic deactivation provided by the methyl group on the maleimide ring. This modification significantly suppresses off-target reactions with amines (lysine/histidine) and hydrolysis.[1]
However , this selectivity comes at the cost of reaction speed .[1] Experimental data indicates that NEMM reacts with thiols (like glutathione) approximately 500 times slower than NEM.[1] Consequently, while NEMM offers higher specificity for precise mechanistic studies or complex active sites, NEM remains the superior "workhorse" for rapid, bulk blocking of free thiols in proteomics and Western blotting, provided the pH is strictly controlled.[1]
Mechanistic Comparison: The "Methyl Effect"
To understand the performance difference, we must look at the electrophilicity of the maleimide double bond, which drives the Michael addition reaction with cysteine thiols.
N-Ethylmaleimide (NEM)[2][3][4][5][6]
-
Structure: A standard maleimide ring with an ethyl group on the nitrogen.[1]
-
Reactivity: The double bond is highly electron-deficient (electrophilic), making it extremely reactive toward nucleophiles.[1]
-
The Problem: Its high reactivity means it discriminates poorly.[1] At pH > 7.5, or with extended incubation, it will alkylate primary amines (Lys N-terminus) and imidazole groups (His), leading to heterogeneous products.[1]
N-Ethyl-2-methylmaleimide (NEMM)
-
Structure: Identical to NEM but features a methyl group (-CH₃) at the C3 position of the maleimide ring.
-
Electronic Effect: The methyl group is electron-donating (inductive effect), which increases electron density in the double bond, making it less electrophilic.[1]
-
Steric Effect: The methyl group physically crowds the reaction site.[1] Since sulfur (thiol) is a large, "soft" nucleophile, it can still access the ring, but smaller, "hard" nucleophiles (amines) and water (hydrolysis) are significantly impeded.[1]
Figure 1: Mechanistic divergence between NEM and NEMM.[1] The methyl group in NEMM drastically reduces reaction rates but filters out off-target amine reactivity.
Comparative Performance Data
The following data highlights the kinetic disparity that dictates reagent choice.
| Feature | N-Ethylmaleimide (NEM) | N-Ethyl-2-methylmaleimide (NEMM) |
| Primary Application | Bulk thiol blocking, Pulse-chase, Western Blotting.[1] | Mechanistic probes, Active site mapping, Artificial Metalloenzymes (ArMs).[1] |
| Reaction Rate (k_GSH) | ~138,000 M⁻¹ min⁻¹ [1] | ~281 M⁻¹ min⁻¹ [1] |
| Relative Speed | 1x (Baseline) | ~0.002x (500-fold slower) |
| Selectivity (Cys vs Lys) | Moderate (pH dependent). Poor at pH > 7.[1]5. | High . Sterics hinder amine attack significantly.[1] |
| Hydrolytic Stability | Low.[1][2][3] Ring opens rapidly in water/alkaline pH.[1] | Improved . Methyl group stabilizes the ring against hydrolysis.[1] |
| Reversibility | Irreversible thioether bond.[1][4] | Irreversible (though retro-Michael addition is theoretically slower).[1] |
Key Takeaway: If your experiment requires stopping a reaction instantly (quenching), NEM is superior .[1] If your experiment requires labeling a specific cysteine in a crowded active site without touching nearby lysines, NEMM is superior , provided you allow sufficient time.[1]
Experimental Protocols
Scenario A: Rapid Blocking of Free Thiols (NEM)
Use this for: Preventing disulfide bond scrambling during cell lysis or preparing samples for Western blot.
-
Preparation: Prepare a 200 mM stock of NEM in dry ethanol or DMSO immediately before use. (Do not store aqueous NEM).
-
Lysis Buffer: Add NEM to your lysis buffer to a final concentration of 20–25 mM .[1]
-
Note: This is a large molar excess to compensate for hydrolysis and rapid kinetics.[1]
-
-
Incubation: Incubate samples at 4°C for 30 minutes or Room Temperature for 10 minutes.
-
Quenching: Remove excess NEM via desalting column (Zeba Spin) or dialysis.[1][5] Alternatively, quench with 50 mM DTT if downstream steps permit.[1]
-
pH Control: Maintain pH 6.8–7.2 . Avoid pH > 7.5 to prevent lysine modification.[1]
Scenario B: Selective Site-Specific Labeling (NEMM)
Use this for: Probing enzyme active sites or labeling a specific cysteine where NEM causes background noise.
-
Preparation: Prepare a 50-100 mM stock of N-ethyl-2-methylmaleimide in DMSO.
-
Reaction Mix: Dilute protein to 1–2 mg/mL in PBS (pH 7.0–7.4).
-
Addition: Add NEMM to a final concentration of 1–5 mM (lower excess than NEM).
-
Incubation: Incubate at 25°C for 2–4 hours .
-
Reasoning: The slower kinetics require extended time to reach completion.[1]
-
-
Monitoring: Monitor the reaction via Ellman’s Reagent (DTNB) to ensure free thiols are consumed.
-
Cleanup: Desalt to remove unreacted reagent.[1]
Decision Matrix: Which Reagent When?
Use this logic flow to select the correct reagent for your specific application.
Figure 2: Selection logic for maleimide reagents. Speed favors NEM; Specificity favors NEMM.[1]
References
-
Chemical Reviews (ACS). "Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology."[1] (Data on k_GSH for NEM vs NEMM).
-
[1]
-
-
Thermo Fisher Scientific. "N-Ethylmaleimide (NEM)
-
[1]
-
-
Journal of Medicinal Chemistry. "Reactivity of maleimide groups. N-Alkylmaleimides as suitable groups for binding drug fragments.
-
[1]
-
-
Anal Bioanal Chem. "Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols.
Sources
Beyond the Benchmark: A Comparative Guide to Next-Generation Pyrrole-2,5-dione Derivatives
For decades, the pyrrole-2,5-dione, or maleimide, scaffold has been a cornerstone of chemical biology and drug development. Its reliable and selective reactivity with thiols has made it the go-to reagent for bioconjugation, fluorescent labeling, and the creation of antibody-drug conjugates (ADCs).[] However, the demands of modern research necessitate continuous innovation. While classic maleimide reagents have served the scientific community well, inherent limitations have driven the development of a new generation of derivatives designed for superior performance.
This guide provides an in-depth comparison of these novel pyrrole-2,5-dione derivatives against their traditional counterparts. We will move beyond simple cataloging of compounds to explore the causal chemistry behind their design, present objective performance data, and provide detailed protocols to empower researchers to validate these advancements in their own labs.
The Gold Standard and Its Flaws: Traditional Maleimides
The utility of traditional N-alkyl maleimides stems from their efficient Michael addition reaction with free thiol groups, found on cysteine residues, to form a stable thioether bond.[2] This reaction is highly selective under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[2]
However, the resulting thiosuccinimide linkage, once considered robust, is susceptible to a stability-compromising retro-Michael reaction.[3] In a physiological environment rich in thiols like glutathione, this reversal can lead to payload exchange with other circulating proteins (e.g., albumin), causing off-target toxicity and reducing therapeutic efficacy, a significant concern in ADC development.[3][4]
Furthermore, the maleimide ring itself can undergo hydrolysis, opening the ring to form a succinamic acid derivative.[5] While this ring-opened form is resistant to the retro-Michael reaction, the rate of hydrolysis can be unpredictable and compete with the desired conjugation reaction, impacting yields and product homogeneity.[6]
The Challengers: Next-Generation Pyrrole-2,5-dione Derivatives
To address the stability issues of classic maleimides, researchers have developed innovative derivatives. Here, we benchmark two prominent examples against a traditional N-alkyl maleimide.
-
The Benchmark: N-Ethylmaleimide (NEM) - A classic, widely used N-alkyl maleimide for thiol blocking and conjugation.
-
Challenger 1: Self-Stabilizing N-Aryl Maleimides - These derivatives feature an aromatic substituent on the nitrogen atom. The electron-withdrawing nature of the aryl ring accelerates both the initial thiol conjugation and the subsequent, stabilizing hydrolysis of the thiosuccinimide ring.[7] This rapid, intramolecular hydrolysis "locks" the conjugate, preventing the retro-Michael reaction.[3]
-
Challenger 2: Dihalo-Maleimides - These reagents feature halogen substituents on the maleimide ring's double bond. They react with thiols via a rapid addition-elimination mechanism, forming a thioether bond and eliminating one of the halogen atoms. This modified structure is inherently more stable and less prone to reversal.
Head-to-Head Benchmarking: Stability and Reactivity
An objective comparison requires rigorous experimental validation. Here we outline the protocols and expected outcomes for benchmarking the stability of conjugates formed from our three selected compounds.
Experimental Workflow: Comparative Stability Analysis
The primary goal is to quantify the rate of deconjugation (via retro-Michael reaction) in a physiologically relevant environment. This is achieved by incubating a model conjugate in plasma or in the presence of a high concentration of glutathione and monitoring the amount of intact conjugate over time using HPLC.[5]
Caption: Workflow for comparing the stability of maleimide-thiol conjugates.
Protocol: Plasma Stability Assay
Scientist's Note: This protocol uses human plasma to simulate in vivo conditions where thiol exchange is a major liability. LC-MS is the preferred analytical method for its ability to unambiguously identify the intact conjugate and any deconjugated species.
-
Materials:
-
Purified bioconjugates (e.g., Cys-peptide conjugated with NEM, N-Aryl Maleimide, and Dihalo-Maleimide).
-
Human Plasma (pooled, citrated).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column.
-
Thermostated incubator at 37°C.
-
-
Procedure:
-
Spike each purified conjugate into separate aliquots of human plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from each sample.
-
Immediately quench any further reaction by adding an equal volume of acetonitrile with 0.1% formic acid and flash freeze.
-
Prior to analysis, thaw samples and centrifuge to pellet precipitated plasma proteins.
-
Analyze the supernatant by LC-MS to determine the percentage of remaining intact conjugate.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact conjugate at each time point.
-
Normalize the data by setting the T=0 peak area as 100%.
-
Plot the percentage of intact conjugate versus time to generate stability curves and calculate the conjugate half-life (t½).
-
Expected Outcomes & Data Summary
The experimental data are expected to demonstrate the superior stability of the next-generation derivatives.
| Compound Type | Conjugation Chemistry | Key Feature | Expected Plasma Half-Life (t½) |
| Traditional (NEM) | Michael Addition | Susceptible to retro-Michael reaction | ~48-72 hours[3] |
| N-Aryl Maleimide | Michael Addition | Rapid subsequent hydrolysis prevents reversal | >168 hours[3] |
| Dihalo-Maleimide | Addition-Elimination | Forms a more stable thioether linkage | >168 hours[8] |
Table 1: Comparative stability of different maleimide-thiol conjugates in human plasma.
Caption: Competing reaction pathways for traditional vs. self-stabilizing maleimides.
Beyond Stability: New Derivatives in Biological Applications
The versatility of the pyrrole-2,5-dione scaffold extends beyond bioconjugation into therapeutic applications. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including as anticancer, anti-inflammatory, and cholesterol-lowering agents.[9][10][11]
Pyrrole-2,5-diones as Kinase Inhibitors
A particularly promising area is the development of pyrrole-based compounds as kinase inhibitors.[12] Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers.[13] The pyrrole indolin-2-one scaffold, for example, is the core of several approved and clinical-trial-phase drugs that target key kinases like VEGFR and PDGFR, which are involved in tumor angiogenesis.[13][14]
Mechanism of Action: Targeting the ATP-Binding Pocket
Many pyrrole-2,5-dione kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation.
Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a pyrrole-2,5-dione derivative.
Comparative Biological Activity
New derivatives are constantly being synthesized to improve potency and selectivity. For instance, studies have shown that specific substitutions on the pyrrole or an attached phenyl ring can significantly enhance inhibitory activity against cancer cell lines.[15][16]
| Compound Class | Target Cell Line | Activity Metric (IC50) | Key Structural Feature |
| N-aryl pyrrole-2,5-dione | Macrophage (RAW264.7) | Stronger than ezetimibe | Cholesterol absorption inhibition[11][15] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione | Human PBMCs | Significant inhibition | Anti-inflammatory activity[10][17] |
| Pyrrole indolin-2-one | Multiple Cancer Lines | <10 nM | Potent Lck Kinase Inhibition[12] |
Table 2: Examples of biological activities of novel pyrrole-2,5-dione derivatives.
Conclusion and Future Outlook
The pyrrole-2,5-dione scaffold remains a highly valuable and adaptable platform in chemical biology and drug discovery. While traditional maleimides are effective tools, their inherent instability in physiological conditions represents a significant drawback, especially for in vivo applications like ADCs.
Next-generation derivatives, such as N-aryl and dihalo-maleimides, offer demonstrable improvements in stability, leading to more robust and reliable bioconjugates.[3][8] Concurrently, the exploration of novel pyrrole derivatives as direct therapeutic agents, particularly as kinase inhibitors, continues to yield potent and selective compounds.[13] For researchers in the field, embracing these advanced reagents and scaffolds is not merely an upgrade—it is a necessary step toward developing safer, more effective diagnostics and therapeutics. The data strongly supports a move beyond the traditional benchmarks to these superior chemical tools.
References
- A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers. BenchChem.
- In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development. BenchChem.
- Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. Theranostics.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI.
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed.
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
- Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate.
- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC.
- Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.
- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed.
- Maleimide Conjugation - Bioconjugation. BOC Sciences.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Publication.
- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications.
- A Comparative Guide to the Structure-Activity Relationships of Pyrrole-2,5-dione Analogs in Cancer Research. BenchChem.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their disposal. This guide provides a detailed protocol for the proper disposal of 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS RN: 20189-42-8), a substituted maleimide.[1] The procedures outlined here are grounded in established safety principles and are designed to protect laboratory personnel and the environment.
While specific data for this exact compound is limited, its structural similarity to other N-substituted maleimides, such as the well-characterized N-ethylmaleimide (NEM), allows us to establish a robust safety and disposal profile based on authoritative data for the class.[2][3] The core reactive maleimide group dictates the primary hazards and, consequently, the necessary handling and disposal precautions.
Core Safety Profile & Hazard Analysis
Before handling or disposal, it is imperative to understand the inherent risks. Substituted maleimides are potent electrophiles and present several significant hazards.
-
Toxicity: This class of compounds is often characterized by high acute toxicity if swallowed and is toxic in contact with skin.[2][3]
-
Corrosivity: They can cause severe skin burns and serious eye damage.[3] Accidental contact can lead to immediate and severe injury.
-
Sensitization: A critical, and sometimes overlooked, hazard is the potential to cause an allergic skin reaction. Repeated exposure, even at low levels, can lead to sensitization.
These hazards mandate that 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione be treated as a hazardous waste material .[2][4]
| Property | Information | Source |
| Chemical Name | 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | N/A |
| Synonyms | 2-Ethyl-3-methylmaleimide, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione | [1] |
| CAS Number | 20189-42-8 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Primary Hazards | Likely Acute Toxicity (Oral, Dermal), Skin Corrosivity, Serious Eye Damage, Skin Sensitizer. Based on analogous compounds. | [2][3] |
| Incompatibilities | Strong acids, strong bases, and strong oxidizing agents. | [2][4] |
| Storage | Store in a cool, dry, well-ventilated place, away from light and incompatible materials. Keep container tightly closed. | [5] |
Pre-Disposal Planning and Waste Stream Management
Proper disposal begins with proactive waste management. The guiding principle is waste segregation . Never mix this compound with other waste streams. Mixing can cause unforeseen chemical reactions, complicate the disposal process, and violate regulatory standards.
Key Steps:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a tightly sealing lid.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione". Include the date accumulation started and the relevant hazard pictograms (e.g., Toxicity, Corrosive).
-
Location: Keep the designated waste container in a satellite accumulation area near the point of generation (e.g., in the fume hood where the work is performed). This minimizes the need to transport hazardous material through the lab.
The following workflow illustrates the decision process for managing this chemical waste.
Caption: Disposal Decision Workflow
Step-by-Step Disposal Protocol
This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.[3]
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Procedure for Unused or Bulk Quantities:
-
Do Not Treat: Do not attempt to neutralize or chemically treat the waste. The reaction products may be unknown and equally or more hazardous.
-
Secure Container: Ensure the original container is tightly sealed and in good condition. If the container is compromised, perform a carefully controlled transfer to a new, appropriate container inside a fume hood.
-
Place in Waste Collection: Place the sealed container directly into your lab's designated hazardous waste collection drum for solids.
-
Inform EHS: Contact your institution's Environmental Health & Safety (EHS) office for pickup and final disposal according to federal, state, and local regulations.[6]
Procedure for Contaminated Labware and Residual Amounts:
-
Decontamination: Contaminated items (e.g., glassware, spatulas) must be decontaminated before they can be considered non-hazardous.
-
Solvent Rinse: Rinse the contaminated item three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This should be done in a fume hood.
-
Collect Rinsate: Every drop of this solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated hazardous waste container for flammable liquids.
-
Dispose of Rinsate: This container must be sealed, labeled, and disposed of through your EHS office.
-
Cleaned Labware: After the triple rinse, the labware can typically be washed through standard laboratory procedures.
Emergency Procedures: Spill Management
Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate & Ventilate: If safe to do so, close the fume hood sash and ensure laboratory ventilation is operating correctly to contain vapors. Restrict access to the area.
-
Report: Notify your laboratory supervisor and your institution's EHS department immediately. Provide the chemical name and the estimated quantity spilled.
-
PPE is Critical: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if the material is a powder and has become airborne.[3]
-
Cleanup: Cleanup should only be performed by trained personnel. The general procedure is as follows:
-
Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[2]
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[3] Avoid creating dust.
-
Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the hazardous waste container.
-
Seal and label the container for disposal.
-
Sources
- 1. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-Ethyl-1H-Pyrrole-2,5-Dione | Properties, Uses, Safety, Supplier & Price in China [chemheterocycles.com]
- 6. solutions.covestro.com [solutions.covestro.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
[1][2]
CAS Number: 31217-72-8 Synonyms: N-Ethyl-3-methylmaleimide; 1-Ethyl-3-methylpyrrole-2,5-dione Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Sensitizer (Skin Sens. 1), Acute Toxin (Oral Cat.[1][2] 4)
Executive Safety Directive
WARNING: High-Risk Michael Acceptor As a Senior Application Scientist, I must emphasize that 1-ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is not just a "harmful" reagent; it is a potent electrophile designed to alkylate cysteine residues.[1][2] This same reactivity makes it an aggressive skin sensitizer and corrosive agent .[1][2]
The primary operational risks are irreversible eye damage and permanent sensitization .[1][2] Once sensitized, a researcher may experience anaphylactic-like reactions upon minute future exposures.[1][2] This guide prioritizes zero-contact protocols .
Hazard Identification & Risk Assessment
The following hazard profile is derived from ECHA notifications and structural analogue analysis (N-Ethylmaleimide).
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] | Zero skin contact. Corrosive to mucous membranes.[1][2] |
| Sensitization | H317 | May cause an allergic skin reaction.[1][2][3] | Respiratory protection required. Inhalation of mist/dust can trigger asthma-like symptoms.[1][2] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][4] | Hygiene critical. Wash hands immediately after doffing gloves.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation.[1][2] Standard latex or thin nitrile examination gloves are insufficient for prolonged contact with maleimides in organic solvents (e.g., DMSO, DMF).[1][2]
PPE Selection Logic
The following decision logic dictates your PPE requirements based on the physical state and scale of operation.
Figure 1: PPE Decision Logic based on physical state and concentration risks.[1][2]
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (5-8 mil) or Silver Shield® (Laminate) for stock solutions.[1][2] | Maleimides penetrate rubber rapidly when dissolved in DMSO/DMF.[1][2] Laminate film provides >4hr breakthrough time.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vented).Face shield required if pouring >10 mL.[1][2] | Corrosive agents can bypass safety glasses via aerosols.[1][2] Goggles seal the eyes from vapor/splash.[1][2] |
| Body Defense | Lab Coat (Buttoned) + Chemical Apron (Tychem/PVC).[1][2] | Cotton lab coats absorb liquids, keeping corrosives against the skin.[1][2] An apron provides an impervious barrier.[1][2] |
| Respiratory | Fume Hood (Mandatory). If outside hood: Full-face respirator with OV/P100 cartridges.[1][2] | Prevents sensitization via inhalation of dusts or organic vapors.[1][2] |
Operational Handling Protocols
A. Weighing & Solubilization
Objective: Contain dust and prevent solvent splashes.[1][2]
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1][2]
-
Anti-Static Protocol: Use an anti-static gun on the weighing boat. Maleimide powders are often static and "fly," increasing inhalation risk.[1][2]
-
Solvent Addition:
B. Reaction Setup
Objective: Prevent over-pressurization and accidental release.
-
Vessel Selection: Use threaded glass vials with PTFE-lined caps. Avoid septa that have been punctured multiple times, as they can leak volatile solvent vapors.[1][2]
-
Labeling: Mark all vessels clearly with "CORROSIVE - SENSITIZER" .
-
Secondary Containment: Place reaction vials inside a larger beaker or tray to catch any breakage or spill.
Emergency Response & Spill Management
Immediate Action: If exposure occurs, speed is critical to prevent chemical burns.[1][2]
-
Skin Contact: Wash immediately with soap and water for 15 minutes .[1][2] Do not use organic solvents (ethanol/acetone) to wash skin; they increase absorption.[1][2]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1][2] Hold eyelids open. Seek emergency medical attention immediately (Corrosive).
Spill Cleanup Workflow
Do not attempt to clean a major spill (>50 mL or >5g) alone.[1][2] Evacuate and call EHS.
Figure 2: Decision workflow for spill response. Note the neutralization step using Cysteine.
Neutralization Tip: Because this is a Michael acceptor, treating the spill area with an excess of a thiol (like aqueous cysteine or glutathione) will covalently quench the reactivity, making cleanup safer.[1][2]
Waste Disposal
Never pour maleimides down the drain. They are toxic to aquatic life and will damage plumbing seals.[1][2]
-
Segregation: Collect in a dedicated "High Hazard - Corrosive/Toxic" waste stream.[1][2]
-
Quenching (Recommended): Before disposal, reaction mixtures can be quenched with excess 2-mercaptoethanol or cysteine to consume the reactive maleimide group, reducing the hazard level of the waste.[1][2]
-
Labeling: Waste tags must explicitly list "1-Ethyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" and check "Corrosive" and "Toxic".[1][2]
References
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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